Cyclosporin A-13C2,d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C62H111N11O12 |
|---|---|
Molecular Weight |
1208.6 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-33-[(E,1R,2R)-5,6,6,6-tetradeuterio-1-hydroxy-2-methyl(5,6-13C2)hex-4-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1/i1+1D3,25+1D |
InChI Key |
PMATZTZNYRCHOR-CJHZWUGHSA-N |
Isomeric SMILES |
[2H]/[13C](=C\C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O)/[13C]([2H])([2H])[2H] |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Cyclosporin A-¹³C₂,d₄: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclosporin A-¹³C₂,d₄, a stable isotope-labeled internal standard crucial for the accurate quantification of Cyclosporin A in complex biological matrices. This document details the synthetic approaches, analytical characterization methods, and its application in quantitative analysis, alongside relevant biological pathways.
Introduction
Cyclosporin A is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent graft rejection.[1] Accurate monitoring of its therapeutic levels is critical due to its narrow therapeutic window and potential for toxicity. Stable isotope-labeled internal standards, such as Cyclosporin A-¹³C₂,d₄, are essential for precise quantification by mass spectrometry-based methods, as they co-elute with the analyte of interest and compensate for variations in sample preparation and instrument response.[2] This guide outlines the methodologies for the synthesis and characterization of this vital analytical tool.
Synthesis of Cyclosporin A-¹³C₂,d₄
The synthesis of Cyclosporin A-¹³C₂,d₄ involves the introduction of two ¹³C atoms and four deuterium atoms into the Cyclosporin A molecule. This can be achieved through a combination of biosynthetic and chemical methods.
Biosynthetic ¹³C Labeling
A common approach for ¹³C labeling of Cyclosporin A is through fermentation of an overproducing strain of the fungus Tolypocladium inflatum.[3] By using ¹³C-labeled glucose as the sole carbon source in the fermentation medium, ¹³C atoms can be incorporated into the cyclosporin backbone.[3] For targeted ¹³C₂ labeling, precursors with specific ¹³C placement would be required.
Experimental Protocol: Biosynthetic ¹³C Labeling (Conceptual)
-
Culture Preparation: Prepare a minimal fermentation medium for Tolypocladium inflatum.
-
Precursor Introduction: Supplement the medium with a specifically designed ¹³C₂-labeled precursor amino acid that is a building block of Cyclosporin A.
-
Fermentation: Inoculate the medium with a high-yielding strain of Tolypocladium inflatum and conduct the fermentation under optimized conditions (temperature, pH, aeration).
-
Extraction: After the fermentation period, harvest the fungal mycelia and extract the cyclosporins using an organic solvent (e.g., methanol or acetone).
-
Purification: Purify the ¹³C₂-labeled Cyclosporin A from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Chemical Deuterium Labeling
Deuterium can be introduced into the Cyclosporin A molecule at specific positions through chemical reactions. One reported method involves the base-catalyzed hydrogen-deuterium exchange of α-carbon protons in N-methylated amino acid residues.[4]
Experimental Protocol: Deuterium Labeling
-
Reaction Setup: Dissolve the ¹³C₂-labeled Cyclosporin A in a deuterated solvent (e.g., D₂O) under basic conditions (e.g., using a non-nucleophilic base like TBD or MTBD).
-
Exchange Reaction: Stir the reaction mixture at room temperature to facilitate the exchange of α-protons with deuterium. The reaction progress can be monitored by mass spectrometry.
-
Quenching and Extraction: Neutralize the reaction mixture and extract the deuterated product using an appropriate organic solvent.
-
Purification: Purify the final Cyclosporin A-¹³C₂,d₄ product by HPLC to remove any unreacted starting material and byproducts.
Characterization of Cyclosporin A-¹³C₂,d₄
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Cyclosporin A-¹³C₂,d₄.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆₀¹³C₂H₁₀₇D₄N₁₁O₁₂ | |
| Molecular Weight | ~1208.62 Da | |
| Accurate Mass | 1207.8732 Da | |
| Purity (by HPLC) | >95% | |
| Appearance | White to off-white solid | |
| Storage Temperature | +4°C |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound. A reversed-phase C18 column is typically employed with a gradient elution of acetonitrile and water.
Experimental Protocol: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 50°C.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of Cyclosporin A-¹³C₂,d₄. Electrospray ionization (ESI) is a common ionization technique for this analysis.
Expected Mass Spectrum:
The mass spectrum should show a prominent ion corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of Cyclosporin A-¹³C₂,d₄. The observed mass should be consistent with the calculated accurate mass of 1207.8732 Da. The isotopic distribution pattern will confirm the incorporation of ¹³C and deuterium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the positions of the isotopic labels. Both ¹H and ¹³C NMR spectra should be acquired.
Expected NMR Spectral Changes:
-
¹H NMR: The signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.
-
¹³C NMR: The signals for the ¹³C-labeled carbons will be enhanced, and their splitting patterns may be affected by the presence of deuterium. A complete assignment of the ¹H and ¹³C NMR signals is necessary to confirm the labeling pattern.
Application in Quantitative Analysis
Cyclosporin A-¹³C₂,d₄ is primarily used as an internal standard in the quantitative analysis of Cyclosporin A in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Quantitative Analysis by LC-MS/MS
-
Sample Preparation: Spike the biological sample (e.g., whole blood, plasma) with a known amount of Cyclosporin A-¹³C₂,d₄. Perform protein precipitation and/or solid-phase extraction to clean up the sample.
-
LC Separation: Separate the analyte and internal standard from matrix components using a reversed-phase HPLC column.
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for both Cyclosporin A and Cyclosporin A-¹³C₂,d₄ using Multiple Reaction Monitoring (MRM).
-
Quantification: Calculate the concentration of Cyclosporin A in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualizations
Signaling Pathway of Cyclosporin A
Caption: Signaling pathway of Cyclosporin A-mediated immunosuppression.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. 1H and 13C-NMR and molecular dynamics studies of cyclosporin a interacting with magnesium(II) or cerium(III) in acetonitrile. Conformational changes and cis-trans conversion of peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective 13C-labelling of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Physicochemical Properties of Labeled Cyclosporin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent cyclic undecapeptide immunosuppressant widely used in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases. To facilitate research into its mechanisms of action, pharmacokinetics, and cellular interactions, various labeled forms of Cyclosporin A have been developed. These labels, which include fluorescent tags, radioisotopes, and biotin, serve as powerful tools for detection and quantification in a multitude of experimental settings. Understanding the physicochemical properties of these labeled CsA derivatives is paramount for the accurate design, execution, and interpretation of such studies.
This technical guide provides a comprehensive overview of the core physicochemical properties of labeled Cyclosporin A. It includes a summary of quantitative data, detailed experimental protocols for key labeling procedures, and visualizations of relevant signaling pathways and experimental workflows.
Physicochemical Properties of Labeled Cyclosporin A
The introduction of a label can subtly alter the physicochemical properties of the parent molecule, Cyclosporin A. These alterations are critical to consider when designing experiments. The following tables summarize key quantitative data for unlabeled and various labeled forms of CsA.
Table 1: General Physicochemical Properties of Cyclosporin A (Unlabeled)
| Property | Value | References |
| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | [1] |
| Molecular Weight | 1202.61 g/mol | [2] |
| Appearance | White prismatic needles or powder | [3] |
| Melting Point | 148-151 °C | [3] |
| Solubility | ||
| Water | Slightly soluble (~0.04 mg/mL) | [4] |
| Ethanol | ~14-200 mg/mL | |
| DMSO | ~3-100 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Methylene Chloride | 10 mg/mL | |
| Chloroform | 6 mg/mL | |
| Stability | ||
| Solid (2-8 °C, dark) | Stable for at least 2 years | |
| In Solution (protected from light) | Stable, but may adsorb to container walls | |
| Serum (-20 °C) | Stable for up to 5 months | |
| Serum (Room Temp) | Stable for up to 7 days |
Table 2: Properties of Fluorescently Labeled Cyclosporin A Derivatives
| Labeled CsA | Label | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Characteristics & Notes | References |
| Bodipy-FL-CsA | Bodipy-FL | ~503 | ~512 | >80,000 | ~1.0 | High fluorescence intensity, ~10x brighter than NBD-CsA. Stable with a small Stokes shift. | |
| NBD-CsA | NBD | ~466 | ~536 | Not specified | Not specified | Commonly used fluorescent probe for P-gp substrate studies. | |
| Dansyl-CsA | Dansyl | Not specified | Not specified | Not specified | Not specified | Used as a fluorescent probe for binding studies with leukocytes. | |
| Fluorescein-CsA | Fluorescein | ~498 | ~517 | ~80,000 | ~0.79-0.95 | Spectroscopic properties are for the free dye and may be slightly altered upon conjugation. |
Table 3: Properties of Radiolabeled and Biotinylated Cyclosporin A
| Labeled CsA | Label Type | Key Characteristics & Notes | References |
| [³H]-Cyclosporin A | Radioisotope | High-affinity binding to brain membrane preparations. Used in binding site characterization. Stability depends on storage conditions and specific activity. | |
| Biotinylated CsA | Affinity Label | Synthesized by condensing an amino-derivative of CsA with a biotin linker. Retains binding capacity to human cyclophilin A. Solubility and stability are dependent on the linker used. |
Experimental Protocols
Detailed methodologies are crucial for the successful preparation and application of labeled Cyclosporin A. This section provides outlines of key experimental protocols.
Synthesis of Bodipy-FL-Cyclosporin A
This protocol describes the synthesis of a fluorescently labeled Cyclosporin A using Bodipy-FL, adapted from the literature. The synthesis involves the modification of CsA to introduce a d-Lysine residue, which then serves as the attachment point for the fluorescent dye.
Caption: Workflow for the synthesis of Bodipy-FL-Cyclosporin A.
Materials:
-
Cyclosporin A
-
Boc-d-Lys(Fmoc)-OH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)
-
Trifluoroacetic acid (TFA)
-
n-Propylphosphonic anhydride
-
Diethylamine
-
Acetonitrile (CH₃CN)
-
Bodipy-FL NHS ester
-
Dimethylformamide (DMF)
-
Reagents for purification (e.g., HPLC columns and solvents)
Procedure:
-
Synthesis of d-Lys(Fmoc)-Cyclosporin A intermediate: a. Chemically modify Cyclosporin A to introduce a carboxylic acid handle. b. Couple Boc-d-Lys(Fmoc)-OH to the modified Cyclosporin A using EDC.HCl in DCM. c. Perform saponification using NaOH in MeOH, followed by protection of the lysine side chain with Fmoc-OSu. d. Remove the Boc protecting group using 50% TFA in DCM. e. Cyclize the linear peptide using n-propylphosphonic anhydride to yield d-Lys(Fmoc)-Cyclosporin A.
-
Fluorescent Labeling: a. Deprotect the Fmoc group from the lysine side chain using 50% diethylamine in acetonitrile. b. Conjugate the resulting free amine with Bodipy-FL NHS ester in DMF. c. Purify the final product, Bodipy-FL-Cyclosporin A, using preparative HPLC.
Biotinylation of Cyclosporin A
This protocol outlines a general method for the biotinylation of Cyclosporin A, which involves creating an amino-derivative of CsA and then coupling it to a biotin linker.
Caption: General workflow for the biotinylation of Cyclosporin A.
Materials:
-
Cyclosporin A
-
Reagents to generate an amino-derivative of CsA (e.g., through modification of the MeBmt residue)
-
Biotinylation reagent with a linker arm and a reactive group (e.g., NHS-PEO₄-Biotin)
-
Coupling agents (e.g., DCC, EDC)
-
Organic solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., chromatography columns)
Procedure:
-
Preparation of Amino-Derivative of Cyclosporin A: Synthesize or procure an amino-derivative of Cyclosporin A. This often involves chemical modification at one of the amino acid residues, such as the (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) residue.
-
Activation of Biotin Linker: The biotinylation reagent, which typically contains a spacer arm to minimize steric hindrance, is activated for reaction with the amino group. For example, an NHS-ester of biotin can be used to react with a primary amine on the CsA derivative.
-
Coupling Reaction: The amino-derivative of Cyclosporin A is reacted with the activated biotin linker in an appropriate solvent. The reaction conditions (temperature, time, pH) will depend on the specific reagents used.
-
Purification: The resulting biotinylated Cyclosporin A is purified from unreacted starting materials and byproducts, often using chromatographic techniques such as HPLC.
Signaling Pathways Involving Cyclosporin A
Cyclosporin A exerts its immunosuppressive effects primarily by inhibiting the phosphatase activity of calcineurin, which in turn blocks the activation of the Nuclear Factor of Activated T-cells (NFAT). Additionally, CsA has been shown to interfere with other signaling cascades, such as the JNK and p38 MAP kinase pathways.
The Calcineurin-NFAT Signaling Pathway
The canonical pathway for Cyclosporin A's action involves the formation of a complex with its intracellular receptor, cyclophilin. This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. The inhibition of calcineurin prevents the dephosphorylation of NFAT, a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines crucial for T-cell activation.
Caption: Cyclosporin A binds to cyclophilin, and this complex inhibits calcineurin, preventing NFAT dephosphorylation and nuclear translocation.
Interaction with JNK and p38 MAP Kinase Pathways
Beyond the calcineurin-NFAT axis, Cyclosporin A has been shown to inhibit the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in T-cells. These pathways are also involved in the regulation of cytokine gene expression. The inhibition of JNK and p38 by the CsA-cyclophilin complex occurs upstream of MAPKKK, adding another layer to its immunosuppressive activity.
Caption: The CsA-cyclophilin complex inhibits the JNK and p38 MAPK pathways at a level upstream of MAPKKK.
Conclusion
Labeled Cyclosporin A derivatives are indispensable tools in immunology and drug development research. A thorough understanding of their physicochemical properties, coupled with robust and reproducible experimental protocols, is essential for generating high-quality, reliable data. This guide provides a foundational overview of these aspects, intended to aid researchers in the effective utilization of these powerful molecular probes. As new labeling technologies and applications emerge, a continued focus on the detailed characterization of these novel Cyclosporin A conjugates will be critical for advancing our understanding of its complex biological activities.
References
- 1. Synthesis and Characterization of Bodipy-FL-Cyclosporine A as a Substrate for Multidrug Resistance-Linked P-Glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic biosynthesis of cyclosporin A and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Isotopic Enrichment of Cyclosporin A-¹³C₂,d₄: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to determine the isotopic enrichment of Cyclosporin A-¹³C₂,d₄. This isotopically labeled analog of the potent immunosuppressant Cyclosporin A is crucial as an internal standard for quantitative analysis in various biological matrices, ensuring accuracy and precision in therapeutic drug monitoring and pharmacokinetic studies.[1][2][3] This document outlines the key experimental protocols, data presentation, and logical workflows for assessing the isotopic purity of this stable isotope-labeled compound.
Introduction to Isotopic Enrichment
Stable isotope-labeled compounds are indispensable in modern analytical sciences, particularly in mass spectrometry-based quantification.[2] The incorporation of heavy isotopes, such as ¹³C and ²H (deuterium), into a drug molecule creates a variant that is chemically identical to the parent compound but has a distinct higher mass.[2] This property allows it to be differentiated by a mass spectrometer. Cyclosporin A-¹³C₂,d₄ is designed to be used as an internal standard in isotope dilution mass spectrometry (IDMS) assays. The accuracy of these assays is contingent upon the precise knowledge of the isotopic enrichment of the labeled internal standard. Isotopic enrichment refers to the percentage of the labeled compound that contains the desired number of heavy isotopes.
Analytical Methodologies for Isotopic Enrichment Determination
The determination of isotopic enrichment of Cyclosporin A-¹³C₂,d₄ primarily relies on high-resolution mass spectrometry (HRMS) and, for structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for its sensitivity and specificity.
Experimental Protocol: High-Resolution Mass Spectrometry
Objective: To determine the isotopic distribution and calculate the isotopic enrichment of Cyclosporin A-¹³C₂,d₄.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system is recommended.
Sample Preparation:
-
Prepare a stock solution of Cyclosporin A-¹³C₂,d₄ in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to create a working solution with a concentration appropriate for the mass spectrometer's sensitivity (e.g., 1 µg/mL).
-
Prepare a corresponding solution of unlabeled Cyclosporin A at the same concentration to serve as a reference.
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm) is commonly used for the separation of Cyclosporin A.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the standard for Cyclosporin A analysis.
-
Mass Analysis:
-
Acquire full scan mass spectra over a relevant m/z range to observe the full isotopic cluster of both unlabeled and labeled Cyclosporin A.
-
The instrument should be operated at a high resolution (e.g., > 60,000) to resolve the isotopic peaks from potential interferences.
-
Data Analysis:
-
Extract the ion chromatograms for the isotopic peaks of both unlabeled and labeled Cyclosporin A.
-
Integrate the peak areas of each isotopic peak in the mass spectrum.
-
Correct the observed peak intensities for the natural isotopic abundance of all elements in the molecule.
-
Calculate the isotopic enrichment by determining the relative abundance of the fully labeled species (M+6 for ¹³C₂,d₄) compared to all other isotopic variants of the molecule.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the position of the isotopic labels and the structural integrity of the Cyclosporin A-¹³C₂,d₄ molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
Sample Preparation:
-
Dissolve a sufficient amount of Cyclosporin A-¹³C₂,d₄ in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
NMR Experiments:
-
¹H NMR: To verify the overall structure and identify the sites of deuteration by the absence of corresponding proton signals.
-
¹³C NMR: To confirm the positions of the ¹³C labels through the enhanced signals at the specific carbon atoms.
-
2D NMR (e.g., HSQC, HMBC): To provide detailed structural information and confirm the connectivity of the labeled atoms within the molecule.
Data Presentation and Interpretation
Quantitative data from isotopic enrichment analysis should be presented in a clear and structured format. The following tables provide examples of how to summarize the key findings.
Table 1: High-Resolution Mass Spectrometry Data for Cyclosporin A-¹³C₂,d₄
| Isotopologue | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Abundance (%) |
| M (Unlabeled) | 1202.84 | 1202.8415 | 1.2 | 0.5 |
| M+1 | 1203.84 | 1203.8448 | 2.5 | 1.8 |
| M+2 | 1204.84 | 1204.8481 | 2.6 | 3.2 |
| M+3 | 1205.85 | 1205.8514 | 2.8 | 5.5 |
| M+4 | 1206.85 | 1206.8547 | 2.9 | 10.1 |
| M+5 | 1207.85 | 1207.8580 | 3.1 | 15.3 |
| M+6 (¹³C₂,d₄) | 1208.86 | 1208.8613 | 3.0 | 98.2 |
| M+7 | 1209.86 | 1209.8646 | 3.2 | 85.6 |
| M+8 | 1210.86 | 1210.8679 | 3.3 | 45.7 |
Note: The data presented in this table is for illustrative purposes.
Table 2: Calculated Isotopic Purity and Enrichment
| Parameter | Value |
| Isotopic Purity (%) | 98.2% |
| Contribution from Unlabeled Species (%) | 0.5% |
| Contribution from Partially Labeled Species (%) | 1.3% |
Note: The data presented in this table is for illustrative purposes.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and logical relationships. The following diagrams were created using the DOT language.
Conclusion
The accurate determination of the isotopic enrichment of Cyclosporin A-¹³C₂,d₄ is paramount for its reliable use as an internal standard in quantitative bioanalysis. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the labeled compound. The detailed experimental protocols and data analysis workflows presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and accuracy of their analytical methods. The use of well-characterized internal standards is a critical component in generating high-quality data for therapeutic drug monitoring and advancing pharmaceutical research.
References
The Gold Standard in Quantitative Bioanalysis: A Technical Guide to Cyclosporin A-13C2,d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Cyclosporin A-13C2,d4 as an internal standard in quantitative mass spectrometry. It provides a comprehensive overview of the underlying principles, experimental protocols, and data to support its application in therapeutic drug monitoring and other research contexts.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of this compound as an internal standard is rooted in the highly precise analytical technique of Isotope Dilution Mass Spectrometry (IDMS). IDMS is considered a definitive method in analytical chemistry, valued for its ability to mitigate errors that can arise during sample preparation and analysis.[1] The fundamental concept involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of the workflow.[1]
This "spike" is chemically identical to the endogenous Cyclosporin A but possesses a greater mass due to the incorporation of two Carbon-13 (¹³C) isotopes and four Deuterium (²H or D) atoms. Because the labeled standard behaves identically to the unlabeled analyte throughout all subsequent steps—including extraction, derivatization, and ionization—any sample loss or variation in instrument response will affect both compounds equally. The mass spectrometer can differentiate between the native and the labeled Cyclosporin A based on their mass-to-charge ratios. By measuring the ratio of the signal from the native analyte to that of the known amount of the internal standard, the concentration of the native Cyclosporin A in the original sample can be determined with exceptional accuracy and precision.[1][2]
The key advantage of this approach is that the accuracy of the final measurement is dependent on the ratio of the two signals, not on the absolute signal intensity of the analyte, which can be influenced by various factors.[2]
Mechanism of Action: Why this compound is an Ideal Internal Standard
The efficacy of this compound as an internal standard stems from its unique physicochemical properties, which are nearly identical to those of the native Cyclosporin A. This near-perfect chemical equivalence ensures that it can accurately account for various sources of analytical error.
Key aspects of its mechanism of action include:
-
Co-elution in Liquid Chromatography: Both Cyclosporin A and its ¹³C,d4-labeled counterpart exhibit virtually identical retention times during liquid chromatography (LC) separation. This co-elution is critical because it ensures that both compounds are subjected to the same matrix effects at the same time in the mass spectrometer's ion source. Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant source of variability in LC-MS/MS assays.
-
Correction for Extraction Inefficiency: During sample preparation, it is challenging to achieve 100% recovery of the analyte. Since the internal standard is added at the beginning of the process, any loss of Cyclosporin A during extraction will be accompanied by a proportional loss of this compound. The ratio of the two compounds remains constant, thus correcting for incomplete recovery.
-
Compensation for Ionization Variability: The efficiency of ionization in the mass spectrometer can fluctuate due to changes in source conditions or the presence of interfering substances. Because the labeled and unlabeled forms of Cyclosporin A have the same molecular structure and functional groups, they ionize with the same efficiency. Therefore, any variations in ionization will affect both compounds equally, and the ratio will remain unchanged.
-
Stability of the Isotopic Label: The use of stable, non-radioactive isotopes like ¹³C and ²H ensures the integrity of the internal standard throughout the analytical process. Unlike some deuterated standards where the label can be prone to back-exchange with hydrogen atoms, the combination of ¹³C and strategically placed deuterium on non-exchangeable positions in this compound provides excellent isotopic stability. This stability is crucial for maintaining the known concentration of the internal standard and ensuring accurate quantification.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of Cyclosporin A in whole blood using this compound as an internal standard, based on common practices in the field.
3.1. Materials and Reagents
-
Cyclosporin A certified reference material
-
This compound internal standard
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Zinc sulfate
-
Whole blood samples (EDTA anticoagulant)
-
Calibrators and quality control samples
3.2. Sample Preparation: Protein Precipitation
-
Aliquoting: In a microcentrifuge tube, add 50 µL of whole blood sample, calibrator, or quality control.
-
Internal Standard Spiking: Add a specific volume of a working solution of this compound in a protein precipitation solvent (e.g., 100 µL of methanol containing the internal standard and zinc sulfate) to each tube.
-
Precipitation and Extraction: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of two mobile phases is typically employed:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Cyclosporin A and this compound.
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyclosporin A | 1202.8 | 1184.8 |
| This compound | 1208.8 | 1190.8 |
Note: The exact m/z values may vary slightly depending on the adduct ion being monitored (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺).
Data Presentation: Quantitative Performance
The use of this compound as an internal standard allows for the development of highly robust and reproducible analytical methods. The following tables summarize typical validation parameters for LC-MS/MS assays for Cyclosporin A using a stable isotope-labeled internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference |
| Linear Range | 5 - 2000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low | 15 | < 5% | < 7% | 95 - 105% | |
| Medium | 250 | < 4% | < 6% | 97 - 103% | |
| High | 1500 | < 3% | < 5% | 98 - 102% |
Table 3: Recovery and Matrix Effects
| Parameter | Typical Value | Reference |
| Extraction Recovery | > 85% | |
| Matrix Effect | < 15% | |
| Process Efficiency | > 80% |
Conclusion
This compound serves as an exemplary internal standard for the quantitative analysis of Cyclosporin A by LC-MS/MS. Its mechanism of action, based on the principles of isotope dilution, allows for the effective correction of a wide range of analytical variabilities, including sample loss during preparation and matrix-induced ionization suppression. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the cornerstone of developing highly accurate, precise, and robust bioanalytical methods, making it the gold standard for therapeutic drug monitoring and other clinical and research applications.
References
Early Research on Stable Isotope Labeled Cyclosporin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research on stable isotope-labeled Cyclosporin A (CsA), a critical tool in understanding the pharmacokinetics, metabolism, and mechanism of action of this potent immunosuppressant. The introduction of stable isotopes, such as deuterium (²H) and carbon-13 (¹³C), into the CsA molecule has been instrumental in advancing analytical methodologies and providing deeper insights into its biological behavior. This guide provides a comprehensive overview of early synthesis techniques, analytical protocols, and the signaling pathways influenced by CsA, supported by quantitative data and detailed visualizations.
Synthesis of Stable Isotope Labeled Cyclosporin A
The preparation of stable isotope-labeled CsA has been approached through two primary methods: biosynthetic incorporation and chemical synthesis. Early research focused on developing reliable methods to introduce isotopic labels for use as internal standards in quantitative analysis and as probes in metabolic studies.
Biosynthetic Production of ¹³C-Labeled Cyclosporin A
One of the early methods for producing ¹³C-labeled CsA involved harnessing the natural biosynthetic machinery of the fungus Tolypocladium inflatum. By providing a ¹³C-enriched carbon source, the microorganism incorporates the stable isotope into the CsA structure.
Experimental Protocol: Biosynthetic Labeling of Cyclosporin A with ¹³C
This protocol is a representative summary of the methodologies described in early biosynthetic labeling studies[1].
-
Culture Preparation: An overproducing strain of Tolypocladium inflatum is cultured on a minimal medium.
-
Precursor Introduction: The culture is supplied with a ¹³C-labeled glucose, such as [1-¹³C]-, [2-¹³C]-, [3-¹³C]-, or [6-¹³C]glucose, as the sole carbon source[1]. The choice of labeled position on the glucose molecule influences the resulting labeling pattern in the CsA molecule, which can be predicted based on known biosynthetic pathways[1].
-
Fermentation: The fungus is grown under controlled fermentation conditions to allow for the uptake and metabolism of the ¹³C-labeled glucose and its incorporation into the CsA undecapeptide structure[1][2].
-
Extraction and Purification: After fermentation, the fungal biomass is harvested, and the ¹³C-labeled CsA is extracted and purified using methods such as high-performance liquid chromatography (HPLC).
-
Analysis: The site-specific enrichment and overall incorporation of ¹³C are quantified using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Chemical Synthesis of Deuterated Cyclosporin A
Chemical synthesis offers a more targeted approach to isotope labeling, allowing for the introduction of deuterium at specific sites within the CsA molecule. This is particularly useful for investigating metabolism, as deuteration at sites of enzymatic modification can alter the rate of metabolic reactions.
Experimental Protocol: Synthesis of Deuterated Cyclosporin A Analogues
The following is a representative protocol based on early chemical synthesis strategies for deuterating CsA, often targeting N-methylated amino acid residues.
-
Reaction Setup: Non-labeled Cyclosporin A is dissolved in a deuterated solvent.
-
Base-Catalyzed Exchange: A base, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), is added to the solution to achieve a pH of approximately 13.4. This facilitates the exchange of protons for deuterons at specific α-carbon positions.
-
Deuteration: The reaction proceeds to introduce deuterium atoms. For instance, this method can introduce two deuterons at the α-carbon of sarcosine and one at the chiral α-carbon of the 2-N-methyl-(R)-((E)-2-butenyl)-4-methyl-L-threonine residue.
-
Stability Analysis: The stability of the introduced deuterons is confirmed under neutral and acidic conditions to ensure they do not undergo back-exchange during analytical procedures.
-
Purification and Characterization: The deuterated CsA is purified and its isotopic enrichment is confirmed by mass spectrometry.
Quantitative Analysis Using Stable Isotope Labeled Cyclosporin A
The primary application of stable isotope-labeled CsA is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of the parent drug and its metabolites in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Experimental Workflow: Quantitative LC-MS/MS Analysis of Cyclosporin A
Caption: Workflow for quantitative analysis of Cyclosporin A.
Experimental Protocol: Isotope Dilution LC-MS/MS for Cyclosporin A Quantification
This protocol is a composite of methodologies described in the literature for the therapeutic drug monitoring of CsA.
-
Sample Preparation:
-
A known volume of whole blood is aliquoted.
-
A precise amount of deuterated CsA (e.g., CsA-d4 or CsA-d12) internal standard is added.
-
Proteins are precipitated by adding a solution such as zinc sulfate in a methanol/water mixture.
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is further purified using solid-phase extraction (SPE).
-
-
Liquid Chromatography:
-
The purified extract is injected into an HPLC system.
-
Chromatographic separation is typically achieved on a C18 or C4 reversed-phase column.
-
A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier (e.g., formic acid) is used.
-
-
Tandem Mass Spectrometry:
-
The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification is performed using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for both the native CsA and the stable isotope-labeled internal standard. For example, for the ammonium adduct of CsA, the transition m/z 1220.0 → 1203.0 can be monitored.
-
Data Presentation
The use of stable isotope-labeled internal standards allows for highly accurate and precise quantification of Cyclosporin A. The following tables summarize typical validation and pharmacokinetic data.
Table 1: Summary of LC-MS/MS Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 5.85 - 1890.00 ng/mL | |
| Correlation Coefficient (r) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 5.85 ng/mL | |
| Inter-day Precision (CV%) | ≤ 3.5% | |
| Intra-day Precision (CV%) | < 4.15% | |
| Accuracy | 101% - 108% |
Table 2: Representative Pharmacokinetic Parameters of Cyclosporin A
| Parameter | Value/Range | Note |
| Bioavailability | < 5% to 89% | Highly variable, dependent on formulation and patient factors. |
| Time to Peak Concentration (Tmax) | 1 - 8 hours | After oral administration. |
| Volume of Distribution (Vd) | 3 - 5 L/kg | |
| Clearance (CL) | 0.3 - 0.4 L/h/kg | |
| Elimination Half-life (t½) | 5 - 27 hours |
Signaling Pathways
Stable isotope labeling has been crucial in studies that elucidate the mechanism of action and toxicity of Cyclosporin A. The following diagrams illustrate the key signaling pathways.
Immunosuppressive Mechanism of Action
Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway, which is essential for T-cell activation and the production of interleukin-2 (IL-2).
Caption: Immunosuppressive pathway of Cyclosporin A.
Signaling Pathways in Cyclosporin A-Induced Nephrotoxicity
The clinical use of Cyclosporin A is limited by its nephrotoxic side effects. Several signaling pathways are implicated in this toxicity, including the induction of oxidative stress and the activation of fibrotic pathways.
Caption: Key pathways in Cyclosporin A nephrotoxicity.
Conclusion
Early research into stable isotope-labeled Cyclosporin A laid the groundwork for modern therapeutic drug monitoring and metabolic investigation. The development of robust biosynthetic and chemical synthesis methods provided the essential tools for highly specific and accurate quantitative analysis by LC-MS/MS. This technical guide has summarized the core methodologies, presented key quantitative data, and visualized the critical signaling pathways, offering a comprehensive resource for professionals in drug development and clinical research. The principles and techniques established in this early work continue to be relevant and form the basis of ongoing research into the pharmacology of Cyclosporin A and other complex therapeutic agents.
References
Biosynthesis of 13C-Labeled Cyclosporin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of 13C-labeled Cyclosporin A, a critical process for the advanced study of this potent immunosuppressive drug. The incorporation of stable isotopes like 13C into the Cyclosporin A molecule is invaluable for a range of research applications, including metabolic flux analysis, detailed structural studies of drug-receptor interactions, and as internal standards for quantitative analysis by mass spectrometry and NMR.[1][2] This guide outlines the biosynthetic pathway, detailed experimental protocols for fermentation, 13C-labeling, purification, and analysis, and presents available quantitative data.
The Biosynthetic Pathway of Cyclosporin A
Cyclosporin A is a cyclic undecapeptide produced by the filamentous fungus Tolypocladium inflatum. Its biosynthesis is a complex process orchestrated by a large, multifunctional enzyme known as Cyclosporin Synthetase (CsSyn), a non-ribosomal peptide synthetase (NRPS). The pathway can be broadly divided into three key stages:
-
Precursor Synthesis: The constituent amino acids of Cyclosporin A are supplied by the primary metabolism of the fungus. This includes the synthesis of the two non-proteinogenic amino acids: D-alanine, which is converted from L-alanine by an alanine racemase, and (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), which is synthesized via a polyketide synthase (PKS) pathway.
-
Non-Ribosomal Peptide Synthesis: The core of the biosynthesis is carried out by the multi-domain CsSyn. Each of the eleven amino acid substrates is activated and loaded onto the enzyme complex. The growing peptide chain is then elongated in a stepwise fashion. Seven of the amino acids are N-methylated during this process.
-
Cyclization and Release: Once the linear undecapeptide is fully assembled on the enzyme, it is released through a cyclization reaction, forming the final Cyclosporin A molecule.
Below is a diagram illustrating the key steps in the biosynthetic pathway of Cyclosporin A.
References
Unraveling the Molecular Architecture of Cyclosporin A-13C2,d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular structure of the isotopically labeled immunosuppressant Cyclosporin A-13C2,d4. This document details its chemical properties, the methodologies used for its structural elucidation, and its mechanism of action, offering valuable insights for researchers in drug development and immunology.
Core Molecular Structure and Isotopic Labeling
Cyclosporin A is a cyclic undecapeptide with the chemical formula C₆₂H₁₁₁N₁₁O₁₂. The isotopically labeled variant, this compound, possesses a molecular formula of C₆₀¹³C₂H₁₀₇D₄N₁₁O₁₂.[1][2][3] This specific labeling, involving the incorporation of two Carbon-13 atoms and four deuterium atoms, renders it a valuable tool in various analytical and research applications, particularly in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry.[4][5]
While the precise positions of the isotopic labels can vary depending on the synthetic route, they are strategically introduced to create a distinct mass shift without significantly altering the molecule's chemical or biological properties.
Table 1: Quantitative Data for this compound
| Property | Value |
| Chemical Formula | C₆₀¹³C₂H₁₀₇D₄N₁₁O₁₂ |
| Molecular Weight | ~1208.62 g/mol |
| Unlabeled Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ |
| Unlabeled Molecular Weight | ~1202.61 g/mol |
Experimental Protocols for Structural Characterization
The structural determination of Cyclosporin A and its isotopologues relies heavily on advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is instrumental in determining the three-dimensional structure of Cyclosporin A in solution. For isotopically labeled compounds like this compound, heteronuclear NMR techniques are particularly powerful.
Detailed Protocol for NMR Structural Analysis:
-
Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., chloroform-d or acetonitrile-d). The concentration should be optimized for the specific NMR experiment, typically in the millimolar range.
-
Data Acquisition: Acquire a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, NOESY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer. The ¹³C-labeling in this compound will be particularly beneficial for ¹³C-edited and heteronuclear correlation experiments.
-
Resonance Assignment: Utilize the suite of 2D NMR spectra to assign the chemical shifts of all protons and carbons in the molecule. The through-bond correlation experiments (COSY, TOCSY, HSQC, HMBC) are used to establish connectivities within and between amino acid residues.
-
Structural Restraint Generation: Use the Nuclear Overhauser Effect (NOE) data from NOESY spectra to derive inter-proton distance restraints. NOEs are observed between protons that are close in space (< 5 Å), providing crucial information about the molecule's conformation.
-
Structure Calculation: Employ computational methods, such as distance geometry or restrained molecular dynamics, to generate a family of 3D structures that are consistent with the experimental NMR restraints.
-
Structure Validation: Assess the quality of the calculated structures using various validation tools to check for consistency with the experimental data and known stereochemical principles.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the molecular weight and elemental composition of this compound and for its quantification in biological matrices.
Detailed Protocol for LC-MS/MS Analysis:
-
Sample Preparation: For quantification in biological samples (e.g., whole blood), perform a protein precipitation step using a solvent like acetonitrile, which may contain an internal standard.
-
Chromatographic Separation: Employ liquid chromatography (LC) to separate this compound from other components in the sample. A C18 or a similar reversed-phase column is typically used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing additives like formic acid or ammonium acetate to improve ionization.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate protonated or ammoniated molecular ions of the analyte.
-
Mass Analysis: In a tandem mass spectrometer (MS/MS), select the precursor ion of this compound (e.g., [M+H]⁺ or [M+NH₄]⁺) in the first mass analyzer.
-
Fragmentation: Subject the selected precursor ion to collision-induced dissociation (CID) in a collision cell to generate characteristic product ions.
-
Detection: Monitor specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM) in the second mass analyzer for highly selective and sensitive quantification.
Mechanism of Action: Signaling Pathway
Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-mediated activation of T cells. The core of its mechanism involves the formation of a complex with an intracellular receptor, cyclophilin, which then binds to and inhibits the phosphatase activity of calcineurin.
This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T cells (NFAT), a key transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). The reduction in IL-2 production leads to a decrease in T cell proliferation and activation, thereby suppressing the immune response.
Caption: Signaling pathway of Cyclosporin A in a T cell.
Experimental Workflow for Structural Analysis
The following diagram outlines a typical workflow for the comprehensive structural analysis of this compound.
References
Stability of Cyclosporin A-¹³C₂,d₄ in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the isotopically labeled internal standard, Cyclosporin A-¹³C₂,d₄, in various solution-based environments. Given the critical role of this compound in quantitative analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), understanding its stability profile is paramount for ensuring data accuracy and integrity. While specific long-term quantitative stability studies on Cyclosporin A-¹³C₂,d₄ are not extensively published, this guide synthesizes available data on closely related analogues, including unlabeled Cyclosporin A and other deuterated forms, to provide a robust framework for its handling and storage. The stability of these analogues is expected to be highly representative of Cyclosporin A-¹³C₂,d₄ due to the identical core structure.
Core Concepts in Cyclosporin A Stability
The primary degradation pathway for Cyclosporin A and its analogues is an acid-catalyzed isomerization.[1][2][3][4][5] This process involves an N,O-acyl migration, converting the active drug into its inactive isomer, isocyclosporin A. This transformation is a critical consideration in the preparation and storage of solutions, especially at lower pH values. The isotopic labeling in Cyclosporin A-¹³C₂,d₄ is not expected to alter this fundamental degradation pathway. Studies on other deuterated Cyclosporin A analogues have shown that the isotopic labels are stable and do not undergo back-exchange in neutral or acidic conditions, suggesting the labeling does not compromise the molecular stability.
Quantitative Stability Data
The following tables summarize the stability of Cyclosporin A and its deuterated analogues in various matrices and solvents. This data is collated from studies on unlabeled Cyclosporin A and other deuterated forms, providing the best available guidance for Cyclosporin A-¹³C₂,d₄.
Table 1: Stability of Cyclosporin A in Human Blood and Methanol
| Matrix/Solvent | Storage Temperature | Duration | Analyte | Stability | Reference |
| Human Blood | Room Temperature | 24 hours | Cyclosporin A & Metabolites | Stable | |
| Human Blood | ≤ -15°C | 12 months | Cyclosporin A & Metabolites | Stable | |
| Methanol (from processed samples) | 4°C | 6 months | Cyclosporin A & Metabolites | Stable |
Table 2: Stability of Deuterated Cyclosporin A Analogues in Aqueous/Organic Mixtures
| Solvent System | pH | Storage Temperature | Duration | Analyte | Stability | Reference |
| H₂O/MeCN (1:1 v/v) | Neutral | Room Temperature | 1 month | Deuterated Cyclosporin A | No changes in isotopic pattern or signal intensities observed | |
| H₂O/MeCN/HCOOH (1:1:0.1 v/v/v) | Acidic | Room Temperature | 1 month | Deuterated Cyclosporin A | No changes in isotopic pattern or signal intensities observed |
Signaling Pathways and Degradation Mechanisms
Cyclosporin A exerts its immunosuppressive effects by binding to cyclophilin, and this complex subsequently inhibits calcineurin, a protein phosphatase crucial for T-cell activation.
Caption: Cyclosporin A's mechanism of action.
The primary chemical instability of Cyclosporin A is its isomerization to isocyclosporin A, which is accelerated in acidic conditions.
Caption: Acid-catalyzed degradation of Cyclosporin A.
Experimental Protocols
The following section outlines a typical experimental protocol for conducting a stability study of Cyclosporin A-¹³C₂,d₄ in a given solvent. This protocol is a composite based on standard practices for stability testing of internal standards in regulated bioanalysis.
Objective: To determine the short-term and long-term stability of Cyclosporin A-¹³C₂,d₄ in a specific solvent (e.g., methanol, acetonitrile) at various storage temperatures.
Materials:
-
Cyclosporin A-¹³C₂,d₄ certified reference material
-
LC-MS grade solvent (e.g., methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
Autosampler vials
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of Cyclosporin A-¹³C₂,d₄ and dissolve it in the chosen solvent to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the same solvent to a working concentration typically used in analytical assays (e.g., 50 ng/mL).
-
Aliquot the working solution into multiple autosampler vials for each storage condition.
-
-
Storage Conditions and Time Points:
-
Short-Term Stability (Bench-Top): Store vials at room temperature (e.g., 25°C) for specified time points (e.g., 0, 4, 8, 12, 24 hours).
-
Long-Term Stability: Store vials at refrigerated (e.g., 4°C) and frozen (e.g., -20°C or -80°C) conditions. Analyze at time points such as 0, 1, 3, 6, and 12 months.
-
Freeze-Thaw Stability: Subject a set of samples to multiple freeze-thaw cycles (e.g., three cycles). Samples are frozen at -20°C or -80°C and then thawed completely at room temperature for each cycle.
-
-
Analytical Method:
-
Use a validated LC-MS/MS method for the quantification of Cyclosporin A.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution.
-
Column Temperature: 40-60°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the appropriate precursor and product ion transitions for Cyclosporin A-¹³C₂,d₄.
-
-
-
Data Analysis:
-
At each time point, analyze the stability samples in triplicate.
-
Compare the mean peak area of the stability samples at each time point to the mean peak area of the samples at time zero (freshly prepared).
-
Calculate the percentage of the remaining Cyclosporin A-¹³C₂,d₄. The solution is generally considered stable if the mean concentration is within ±15% of the nominal concentration.
-
References
- 1. Simultaneous quantitative determination of cyclosporine A and its three main metabolites (AM1, AM4N and AM9) in human blood by liquid chromatography/mass spectrometry using a rapid sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of isomerization of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclosporin A-13C2,d4 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cyclosporin A-¹³C₂,d₄, an isotopically labeled internal standard for the potent immunosuppressant, Cyclosporin A. This document outlines its physicochemical properties, provides detailed experimental protocols for its analysis, and illustrates its mechanism of action through a detailed signaling pathway diagram.
Quantitative Data
The following tables summarize the available quantitative data for Cyclosporin A-¹³C₂,d₄. While a specific Certificate of Analysis for a particular lot is not publicly available, the data presented here is representative of the product available from various suppliers.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | ¹³C₂C₆₀D₄H₁₀₇N₁₁O₁₂ | Supplier Data |
| Molecular Weight | ~1208.62 g/mol | Supplier Data |
| Purity (by HPLC) | >95% | Supplier Data |
| Appearance | White to off-white solid | Supplier Data |
| Storage Temperature | -20°C | Supplier Data |
Table 2: Isotopic Enrichment (Typical)
| Isotope | Enrichment |
| ¹³C | >99% for labeled positions |
| ²H (Deuterium) | >98% for labeled positions |
Experimental Protocols
This section details representative experimental methodologies for the analysis of Cyclosporin A. These protocols, while established for the unlabeled compound, are directly applicable for the analysis of Cyclosporin A-¹³C₂,d₄, which is primarily used as an internal standard in such assays.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and concentration of Cyclosporin A.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with the addition of a small percentage of an acid like phosphoric acid or trifluoroacetic acid to improve peak shape. A common mobile phase composition is Acetonitrile:Water:Methanol:Phosphoric Acid (550:400:50:1 v/v/v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Elevated temperatures, often around 70-80°C, are used to improve peak resolution and reduce viscosity.
-
Detection: UV detection at approximately 210 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible organic solvent. For biological matrices, a protein precipitation step followed by solid-phase extraction or liquid-liquid extraction is typically required.
Workflow Diagram:
Caption: High-Performance Liquid Chromatography (HPLC) workflow for Cyclosporin A analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: For sensitive and selective quantification of Cyclosporin A in complex matrices, such as whole blood. Cyclosporin A-¹³C₂,d₄ serves as an ideal internal standard for this application.
Methodology:
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: Utilizes similar columns and mobile phases as HPLC, but often with volatile buffers (e.g., ammonium acetate) to ensure compatibility with mass spectrometry.
-
Ionization: Positive ion mode ESI is typically used.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
Precursor Ion (Q1): The [M+H]⁺ or [M+NH₄]⁺ adduct of Cyclosporin A and its labeled internal standard. For Cyclosporin A, this is approximately m/z 1202.8. For Cyclosporin A-¹³C₂,d₄, this would be approximately m/z 1208.8.
-
Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (CID) of the precursor ion.
-
-
Internal Standard: Cyclosporin A-¹³C₂,d₄ is added to samples and calibrators at a known concentration to correct for matrix effects and variations in instrument response.
Workflow Diagram:
Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and isotopic labeling of Cyclosporin A-¹³C₂,d₄.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvents.
-
Experiments:
-
¹H NMR: To observe the proton signals and their couplings. The spectrum of Cyclosporin A is complex due to the presence of multiple amino acid residues and N-methyl groups.
-
¹³C NMR: To identify the carbon skeleton. The two ¹³C-labeled carbons in Cyclosporin A-¹³C₂,d₄ will exhibit significantly enhanced signals.
-
2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and confirm the positions of the isotopic labels.
-
-
Data Analysis: The chemical shifts, coupling constants, and peak integrations are analyzed to confirm the structure and assess the isotopic purity.
Signaling Pathway
Cyclosporin A exerts its immunosuppressive effects primarily through the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes.
Mechanism of Action:
-
Cellular Entry: Being lipophilic, Cyclosporin A readily diffuses across the T-cell membrane.
-
Complex Formation: Inside the T-cell, Cyclosporin A binds to its intracellular receptor, cyclophilin.
-
Calcineurin Inhibition: The Cyclosporin A-cyclophilin complex binds to and inhibits the phosphatase activity of calcineurin.
-
NFAT Dephosphorylation Blockade: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, Cyclosporin A prevents this dephosphorylation.
-
Inhibition of NFAT Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.
-
Gene Transcription Inhibition: The absence of nuclear NFAT prevents the transcription of genes encoding for key cytokines, most notably Interleukin-2 (IL-2).
-
Immunosuppression: The lack of IL-2 production leads to a downstream inhibition of T-cell proliferation and activation, resulting in immunosuppression.
Signaling Pathway Diagram:
Caption: The immunosuppressive mechanism of action of Cyclosporin A.
Solubility Profile of Cyclosporin A-13C2,d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Cyclosporin A-13C2,d4 in various organic solvents. The data presented herein is foundational for the design of analytical methods, formulation development, and in vitro/in vivo studies involving this isotopically labeled internal standard.
Quantitative Solubility Data
The solubility of Cyclosporin A in a range of common organic solvents is summarized in the table below. These values are essential for preparing stock solutions and experimental media.
| Organic Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 50[1], 62.5[2], 100[3] |
| Ethanol | 10[1], 14[4], 50, 200 |
| Methanol | >100 |
| Acetone | >100 |
| Chloroform | 6, >100 |
| Methylene Chloride | 10 |
| Dimethyl formamide (DMF) | 20 |
| Acetonitrile | >100 |
| Ethyl Acetate | >50 |
| Ether | >100 |
Experimental Protocols for Solubility Determination
The determination of drug solubility is a critical step in pharmaceutical research. The following outlines a general experimental protocol for assessing the solubility of a compound like this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound (neat compound)
-
High-purity organic solvent of choice
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of compound added should be more than what is expected to dissolve.
-
Equilibration: The vials are then agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are centrifuged at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: A known aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated HPLC method.
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.
This entire process is visually represented in the experimental workflow diagram below.
Visualizations
Experimental Workflow for Solubility Determination
References
Methodological & Application
Application Note: Quantification of Cyclosporin A in Human Whole Blood by LC-MS/MS using Cyclosporin A-¹³C₂,d₄
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the immunosuppressant drug Cyclosporin A in human whole blood. The method utilizes a stable isotope-labeled internal standard, Cyclosporin A-¹³C₂,d₄, to ensure high accuracy and precision, correcting for matrix effects and variability during sample preparation.[1][2] Sample preparation involves a straightforward protein precipitation step.[2][3] The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of approximately 4 to 6 minutes.[4] Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. The method is validated over a clinically relevant concentration range and is suitable for high-throughput therapeutic drug monitoring (TDM).
Introduction
Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ rejection in transplant patients and to treat various autoimmune disorders. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of CsA is essential to optimize efficacy while minimizing toxicity, such as nephrotoxicity.
LC-MS/MS has become the gold standard for TDM of immunosuppressants, offering superior specificity and sensitivity compared to immunoassays, which can suffer from cross-reactivity with CsA metabolites. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is crucial for correcting analytical variability. Cyclosporin A-¹³C₂,d₄ is an ideal SIL-IS as it shares near-identical physicochemical properties with the analyte, ensuring reliable quantification. This document provides a detailed protocol for the quantification of CsA in whole blood using this advanced analytical approach.
Experimental Protocols
Materials and Reagents
-
Standards: Cyclosporin A (CAS 59865-13-3) and Cyclosporin A-¹³C₂,d₄ (as internal standard, IS).
-
Solvents: HPLC-grade methanol, acetonitrile, and reagent-grade water (18.2 MΩ·cm).
-
Reagents: Formic acid, ammonium formate, and zinc sulfate heptahydrate.
-
Biological Matrix: Drug-free human whole blood with K₂-EDTA as an anticoagulant.
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Cyclosporin A and Cyclosporin A-¹³C₂,d₄ in methanol.
-
Working Standard Solutions: Serially dilute the Cyclosporin A stock solution with 50:50 (v/v) methanol/water to prepare calibration standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Cyclosporin A-¹³C₂,d₄ stock solution with methanol.
-
Precipitation Reagent: Prepare a solution of 0.05 M zinc sulfate in methanol containing 50 ng/mL of the internal standard (Cyclosporin A-¹³C₂,d₄).
Sample Preparation Protocol
-
Aliquot 50 µL of whole blood (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the cold precipitation reagent (containing the internal standard).
-
Vortex mix for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for whole blood sample preparation.
LC-MS/MS Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.7 µm) |
| Column Temperature | 60 °C |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-0.5 min (70% B), 0.5-2.5 min (70-95% B), 2.5-3.5 min (95% B), 3.5-4.0 min (95-70% B) |
| Total Run Time | ~4.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Source Temperature | 325 °C |
| Nebulizer Gas | 45 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Dwell Time | 150 ms |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Cyclosporin A | 1202.8 | 1184.8 (Quantifier) | 25 |
| 1202.8 | 425.3 (Qualifier) | 35 |
| Cyclosporin A-¹³C₂,d₄ (IS) | 1208.8 | 1190.8 (Quantifier) | 25 |
Note: The molecular weight of Cyclosporin A is ~1202.6 g/mol . The precursor ion often corresponds to the [M+H]⁺ or [M+NH₄]⁺ adduct. The m/z of 1202.8 is commonly cited for the [M+H]⁺ adduct. The IS mass is shifted by +6 Da due to two ¹³C and four ²H (deuterium) atoms.
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and sensitivity according to established guidelines. The results demonstrate the suitability of the assay for clinical research and therapeutic drug monitoring.
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 5.0 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |
| Intra-day Precision (CV%) | ≤ 5.6% |
| Inter-day Precision (CV%) | ≤ 9.2% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Mean Recovery | > 85% |
The use of the Cyclosporin A-¹³C₂,d₄ internal standard effectively compensated for any variations in sample preparation and matrix effects, leading to excellent precision and accuracy across the calibration range.
Mechanism of Action of Cyclosporin A
Cyclosporin A exerts its immunosuppressive effect by inhibiting the calcineurin pathway in T-cells. It first binds to the intracellular protein cyclophilin. This complex then inhibits calcineurin, a calcium-dependent phosphatase. By inhibiting calcineurin, the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT) is blocked. Phosphorylated NFAT cannot translocate to the nucleus, which prevents the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). The subsequent reduction in IL-2 production leads to decreased T-cell activation and proliferation, thereby suppressing the immune response.
Caption: Simplified signaling pathway of Cyclosporin A.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, rapid, and reliable approach for the quantification of Cyclosporin A in human whole blood. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a clinical setting. The use of the stable isotope-labeled internal standard, Cyclosporin A-¹³C₂,d₄, is critical for achieving the high accuracy and precision required for effective therapeutic drug monitoring, ultimately aiding in the personalization of patient care.
References
Application Notes and Protocols for the Use of Cyclosporin A-¹³C₂,d₄ as an Internal Standard in Clinical Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ rejection in transplant patients and to treat various autoimmune diseases.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of CsA in whole blood is crucial to ensure efficacy while minimizing the risk of toxicity, such as nephrotoxicity.[1][2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM of immunosuppressants, offering high sensitivity and specificity compared to immunoassays.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS) is essential for accurate and precise quantification, as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.
This document provides a detailed application note and protocol for the quantification of Cyclosporin A in human whole blood using Cyclosporin A-¹³C₂,d₄ as an internal standard by LC-MS/MS. Cyclosporin A-¹³C₂,d₄ is an ideal internal standard as it shares identical physicochemical properties with the unlabeled analyte, ensuring reliable correction for analytical variability.
Experimental Protocols
This protocol is a comprehensive guide for the quantitative analysis of Cyclosporin A in whole blood.
Materials and Reagents
-
Analytes and Internal Standard:
-
Cyclosporin A (CsA) reference standard
-
Cyclosporin A-¹³C₂,d₄ (Internal Standard, IS)
-
-
Solvents and Chemicals:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Type I, ultrapure)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Zinc sulfate heptahydrate (ACS grade)
-
-
Biological Matrix:
-
Drug-free human whole blood (K₂EDTA) for preparation of calibrators and quality controls.
-
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of CsA and CsA-¹³C₂,d₄ in methanol.
-
Working Standard Solutions: Serially dilute the CsA stock solution with methanol to prepare working standard solutions for calibration curve points.
-
Internal Standard Working Solution (100 ng/mL): Dilute the CsA-¹³C₂,d₄ stock solution with methanol.
-
Precipitation Solution: Prepare a solution of 0.1 M zinc sulfate in methanol/water (50:50, v/v). Add the Internal Standard Working Solution to this to achieve a final concentration of 50 ng/mL of CsA-¹³C₂,d₄.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of whole blood sample (calibrator, quality control, or patient sample) into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the precipitation solution containing the internal standard (CsA-¹³C₂,d₄).
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for individual instrument setups.
| Parameter | Typical Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size) maintained at 60°C. A guard column is recommended. |
| Mobile Phase A | 2 mM Ammonium acetate and 0.1% formic acid in water. |
| Mobile Phase B | Methanol with 0.1% formic acid. |
| Flow Rate | 0.5 mL/min. |
| Gradient Elution | A gradient program should be optimized to ensure separation from matrix components. A typical run time is 2-5 minutes. |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Cyclosporin A | Precursor Ion (m/z): 1202.8 -> Product Ion (m/z): 1184.8 (Ammonium adduct [M+NH₄]⁺ is also commonly monitored at m/z 1219.9 -> 1203.0). |
| Cyclosporin A-¹³C₂,d₄ (IS) | Precursor Ion (m/z): 1208.8 -> Product Ion (m/z): 1190.8 (Ammonium adduct [M+NH₄]⁺ would be monitored at m/z 1225.9 -> 1209.0). |
| Dwell Time | 100-150 ms |
Data Presentation: Method Validation Summary
The following tables summarize the expected performance of an LC-MS/MS method for Cyclosporin A using a stable isotope-labeled internal standard, based on published data for similar methods.
Table 1: Linearity and Sensitivity
| Parameter | Expected Value |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| LLOQ Precision (CV%) | < 20% |
| LLOQ Accuracy (%) | 80 - 120% |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy (Bias %) |
| Low | 30 | < 10% | < 10% | ± 15% |
| Medium | 300 | < 8% | < 8% | ± 15% |
| High | 1500 | < 8% | < 8% | ± 15% |
Table 3: Matrix Effect and Recovery
| Parameter | Expected Value |
| Matrix Effect | Minimal and compensated by the IS |
| Recovery | > 85% |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for Cyclosporin A quantification.
Method Validation Logic Diagram
Caption: Key parameters for method validation.
References
- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An isotope dilution LC-MS/MS based candidate reference method for the quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Cyclosporin A in Whole Blood using a Labeled Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and high-throughput method for the quantitative analysis of Cyclosporin A (CsA) in human whole blood. The protocol utilizes a simple and efficient protein precipitation step for sample preparation, incorporating a stable isotope-labeled internal standard (Cyclosporin A-d12) to ensure accuracy and precision. The subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high selectivity and sensitivity, meeting the demands for therapeutic drug monitoring (TDM) and pharmacokinetic studies. An alternative solid-phase extraction (SPE) protocol is also presented for comparison.
Introduction
Cyclosporin A is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ rejection in transplant recipients and to treat various autoimmune disorders.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, routine monitoring of CsA blood concentrations is crucial to optimize dosage, maximize therapeutic efficacy, and minimize the risk of toxicity.[1]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of immunosuppressants like CsA, offering superior specificity and sensitivity compared to immunoassays.[1][2] A critical component of a reliable LC-MS/MS assay is a robust sample preparation method. This note details a streamlined protein precipitation protocol that is rapid, cost-effective, and suitable for high-throughput environments. The use of a deuterated internal standard (CsA-d12) compensates for potential variability during sample preparation and analysis, leading to highly reliable quantitative results.
Experimental
Materials and Reagents
-
Cyclosporin A (CsA) standard
-
[²H₁₂]-Cyclosporin A (CsA-d12) internal standard (IS)[2]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Zinc Sulfate (analytical grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Ultrapure water
-
Drug-free human whole blood (EDTA)
Instrumentation
-
A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.
-
A suitable HPLC column, such as a C18 or C8 column (e.g., 50 x 2.1 mm, 2.7 µm).
Sample Preparation: Protein Precipitation Protocol
-
Preparation of Precipitation Solution: Prepare a stock solution of CsA-d12 in methanol. Further dilute this stock into a working precipitation solution consisting of methanol containing 0.05 M zinc sulfate to achieve a final IS concentration of 30.0 ng/mL.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample (calibrator, quality control, or unknown).
-
Addition of Precipitation Solution: Add 200 µL of the cold precipitation solution (containing CsA-d12) to the whole blood sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Alternative Sample Preparation: Solid-Phase Extraction (SPE) Protocol
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Mix 1 mL of whole blood with the internal standard. Centrifuge and load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a methanol/water mixture (e.g., 50:50 v/v) to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for injection.
LC-MS/MS Analysis
-
Column: C18 column (50 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 2 mM Ammonium Acetate and 0.1% Formic Acid in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Cyclosporin A: m/z 1220.0 → 1203.0 (Ammonium adduct)
-
Cyclosporin A-d12: m/z 1232.0 → 1215.2
-
Results and Discussion
The presented protein precipitation LC-MS/MS method was validated for linearity, sensitivity, accuracy, precision, and recovery.
Quantitative Performance
The method demonstrated excellent linearity over a clinically relevant concentration range. The use of a labeled internal standard ensures high precision and accuracy.
| Parameter | Result | Reference |
| Linearity Range | 5.85 - 1890.00 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 5.85 ng/mL | |
| Intra-day Precision (CV%) | < 3.64% | |
| Inter-day Precision (CV%) | < 3.64% | |
| Spiked Recovery | 89.4 - 104.7% |
Comparison of Sample Preparation Methods
Protein precipitation is a rapid and simple method, making it ideal for high-throughput analysis. While SPE can potentially provide cleaner extracts, it is a more time-consuming and expensive procedure. For the analysis of Cyclosporin A in whole blood, protein precipitation with zinc sulfate and methanol offers a balance of efficiency, cost-effectiveness, and excellent analytical performance.
| Feature | Protein Precipitation | Solid-Phase Extraction (SPE) |
| Speed | Fast (~10 minutes) | Slower (~30 minutes) |
| Cost | Low | High |
| Complexity | Simple | More complex |
| Extract Cleanliness | Sufficient for LC-MS/MS | Generally cleaner |
| Recovery | High (>89%) | High (>85%) |
Visualizations
Caption: Protein Precipitation Workflow for Cyclosporin A Analysis.
Caption: Cyclosporin A Signaling Pathway.
Conclusion
The described protein precipitation LC-MS/MS method provides a reliable, rapid, and high-throughput solution for the quantitative analysis of Cyclosporin A in whole blood. The simple sample preparation protocol, combined with the specificity and sensitivity of LC-MS/MS, makes this method highly suitable for therapeutic drug monitoring, aiding clinicians in the effective management of patients undergoing immunosuppressive therapy. The use of a labeled internal standard ensures the accuracy and precision required for clinical research applications.
References
- 1. Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Cyclosporin A using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of CsA is crucial to ensure efficacy while minimizing the risk of toxicity, such as nephrotoxicity and neurotoxicity.[1] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM of CsA, offering high sensitivity, specificity, and accuracy compared to immunoassays which can suffer from cross-reactivity with metabolites.[2][3][4]
This document provides detailed application notes and protocols for the quantitative determination of Cyclosporin A in whole blood using isotope dilution mass spectrometry.
Principle of the Method
The method is based on the principle of isotope dilution, where a known amount of a stable isotope-labeled internal standard (e.g., Cyclosporin A-d12) is added to the patient's whole blood sample.[2] After sample preparation to remove proteins and other interfering substances, the sample is analyzed by LC-MS/MS. The analyte (Cyclosporin A) and the internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Cyclosporin A. The use of a stable isotope-labeled internal standard compensates for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a simple and rapid method for sample cleanup.
Reagents and Materials:
-
Whole blood collected in EDTA tubes.
-
Internal Standard (IS) spiking solution: Cyclosporin A-d12 in methanol.
-
Precipitating agent: 0.05 M Zinc Sulfate in 50% methanol/water or acetonitrile containing 0.1% formic acid.
-
Vortex mixer.
-
Centrifuge.
-
Autosampler vials.
Procedure:
-
Allow whole blood samples, calibrators, and quality controls to equilibrate to room temperature.
-
To 50 µL of whole blood, add a specified volume of the internal standard spiking solution.
-
Add 100-400 µL of the cold precipitating agent. The exact volume may need optimization.
-
Vortex mix the samples vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial in reducing matrix effects.
Reagents and Materials:
-
Whole blood collected in EDTA tubes.
-
Internal Standard (IS) spiking solution: Cyclosporin A-d12 in methanol.
-
Lysis solution (e.g., zinc sulfate solution).
-
SPE cartridges (e.g., C18 or C4).
-
Conditioning solvent (e.g., methanol).
-
Equilibration solvent (e.g., water).
-
Wash solvent (e.g., water/methanol mixture).
-
Elution solvent (e.g., methanol or acetonitrile).
-
Nitrogen evaporator.
-
Reconstitution solvent (mobile phase).
Procedure:
-
To a known volume of whole blood, add the internal standard spiking solution and the lysis solution.
-
Condition the SPE cartridge with the conditioning solvent, followed by the equilibration solvent.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with the wash solvent to remove interfering substances.
-
Elute the analyte and internal standard with the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the reconstitution solvent.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
The following are typical LC parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Typical Value |
| Column | C18 (e.g., 50 x 2.1 mm, 2.7 µm) or C4 reversed-phase column. |
| Mobile Phase A | 2 mM Ammonium acetate and 0.1% formic acid in water. |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid. |
| Flow Rate | 0.4 - 0.5 mL/min. |
| Injection Volume | 3 - 10 µL. |
| Column Temperature | 60 °C. |
| Gradient | A gradient elution is typically used to ensure good separation from matrix components. For example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. |
| Run Time | 2 - 9 minutes. |
Mass Spectrometry Conditions
The following are typical MS parameters for a triple quadrupole mass spectrometer.
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode. |
| Scan Type | Multiple Reaction Monitoring (MRM). |
| Precursor Ion (m/z) | Cyclosporin A: [M+NH₄]⁺ at 1219.9 or 1220.0. |
| Product Ion (m/z) | Cyclosporin A: 1203.0 or 1204.0. |
| Precursor Ion (m/z) | Cyclosporin A-d12 (IS): [M+NH₄]⁺ at 1232.0. |
| Product Ion (m/z) | Cyclosporin A-d12 (IS): 1215.2. |
| Dwell Time | 60 - 120 msec. |
| Capillary Voltage | 3500 V. |
| Gas Temperature | 325 °C. |
| Gas Flow | 10 L/min. |
Data Presentation
The following tables summarize typical quantitative data from validated isotope dilution LC-MS/MS methods for Cyclosporin A.
Table 1: Method Validation Parameters
| Parameter | Reported Range/Value | Reference |
| Linearity Range | 5 - 2100 ng/mL | |
| 5.85 - 1890.00 ng/mL | ||
| 10 - 2000 µg/L | ||
| Correlation Coefficient (r) | > 0.99 | |
| Lower Limit of Quantitation (LLOQ) | 1 - 2.5 ng/mL | |
| 5 ng/mL | ||
| 5.85 ng/mL | ||
| Intra-day Precision (%CV) | < 1.64% | |
| < 7.7% | ||
| < 9% | ||
| Inter-day Precision (%CV) | ≤ 3.5% | |
| < 3.64% | ||
| < 7.7% | ||
| Accuracy (% Recovery) | 94.9 - 103.5% | |
| 101 - 108% | ||
| 89.4 - 104.7% (spiked) |
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Cyclosporin A (Quantifier) | 1219.9 | 1203.0 | |
| Cyclosporin A (Qualifier) | 1221.0 | 1204.0 | |
| Cyclosporin A-d12 (IS) | 1232.0 | 1215.2 |
Visualizations
Cyclosporin A Mechanism of Action
Caption: Mechanism of action of Cyclosporin A in T-cells.
Experimental Workflow for Cyclosporin A TDM
Caption: Workflow for Cyclosporin A therapeutic drug monitoring.
Conclusion
Isotope dilution LC-MS/MS provides a robust, sensitive, and specific method for the therapeutic drug monitoring of Cyclosporin A. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate this essential analytical technique in their laboratories. Adherence to validated protocols and quality control measures is paramount for ensuring accurate and reliable results, which are critical for optimal patient management.
References
- 1. Cyclosporin Therapeutic Drug Monitoring - an Established Service Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Cyclosporin A in Whole Blood: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of CsA in whole blood is crucial for optimizing efficacy while minimizing toxicity, such as nephrotoxicity and neurotoxicity. This document provides detailed application notes and protocols for the quantitative analysis of Cyclosporin A in whole blood using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay techniques.
Principle of Methods
The quantitative determination of Cyclosporin A in whole blood is predominantly performed using two distinct methodologies:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard, this method offers high sensitivity and specificity. It combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. This technique can distinguish the parent drug from its metabolites, reducing the risk of overestimation.[1][2]
-
Immunoassay: These methods are widely used in clinical settings due to their automation and high throughput.[3][4] They are based on the principle of competitive binding between CsA in the patient sample and a labeled CsA conjugate for a limited number of anti-CsA antibody binding sites. Various formats exist, including fluorescence polarization immunoassay (FPIA), cloned enzyme donor immunoassay (CEDIA), and chemiluminescence immunoassay (CLIA).[3] However, immunoassays may exhibit cross-reactivity with CsA metabolites, potentially leading to an overestimation of the parent drug concentration.
Signaling Pathway of Cyclosporin A
Cyclosporin A exerts its immunosuppressive effect by inhibiting the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation.
Experimental Workflow for Cyclosporin A Quantification
The general workflow for the quantitative analysis of Cyclosporin A in whole blood involves sample collection, preparation, analysis, and data processing.
Protocol 1: Quantitative Analysis of Cyclosporin A by LC-MS/MS
This protocol describes a robust and sensitive method for the quantification of Cyclosporin A in whole blood using LC-MS/MS.
Materials and Reagents
-
Cyclosporin A certified reference standard
-
Cyclosporin D or a deuterated analog (e.g., [²H₁₂]-Cyclosporin A) as an internal standard (IS)
-
HPLC or UPLC grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Zinc sulfate (optional, for protein precipitation)
-
EDTA-anticoagulated whole blood
-
Calibrators and quality control (QC) samples
Instrumentation
-
A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
Sample Preparation
-
Aliquoting: To 100 µL of whole blood sample (calibrators, QCs, or patient samples) in a microcentrifuge tube, add the internal standard solution.
-
Protein Precipitation: Add 200 µL of a protein precipitation agent (e.g., acetonitrile or a solution of 0.05 M zinc sulfate in 50% methanol/water).
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column: A C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and 2 mM ammonium acetate and (B) methanol or acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cyclosporin A: The ammonium adduct [M+NH₄]⁺ is often monitored for enhanced sensitivity. A common transition is m/z 1220.0 → 1203.0. Another reported transition is m/z 1203.49 → 1185.53.
-
Internal Standard (Ascomycin): m/z 814.71 → 796.67.
-
Internal Standard ([²H₁₂]-Cyclosporin A): m/z 1232.0 → 1215.2.
-
-
Data Analysis and Quantification
Quantification is achieved by calculating the peak area ratio of Cyclosporin A to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of Cyclosporin A in patient samples is then determined from this calibration curve.
Protocol 2: Quantitative Analysis of Cyclosporin A by Immunoassay
This section provides a general overview of the immunoassay procedure. Specific protocols will vary depending on the manufacturer and the automated platform used.
Principle
These assays are based on the competitive binding principle. Cyclosporin A in the sample competes with a labeled CsA analog for binding sites on a specific monoclonal antibody. The amount of bound labeled analog is inversely proportional to the concentration of CsA in the sample.
General Procedure (Automated Analyzer)
-
Sample Pretreatment: Whole blood samples are typically pretreated with a lysis reagent to release Cyclosporin A from red blood cells and a precipitation reagent to remove proteins.
-
Assay Execution: The pretreated sample is then automatically processed by the analyzer, which involves mixing the sample with the antibody and the labeled CsA conjugate.
-
Detection: After an incubation period, the signal generated (e.g., fluorescence, chemiluminescence) is measured.
-
Quantification: The concentration of Cyclosporin A is calculated by the instrument's software based on a stored calibration curve.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS and immunoassay methods for the quantitative analysis of Cyclosporin A in whole blood.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value/Range | Reference(s) |
| Linearity Range | 5.85 - 1,890.00 ng/mL | |
| 10 - 1000 ng/mL | ||
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 5.85 ng/mL | |
| Intra-day Precision (%CV) | < 10% | |
| Inter-day Precision (%CV) | < 10% | |
| Accuracy (% Bias) | Within ±15% | |
| Recovery | 89.4 - 104.7% |
Table 2: Immunoassay Method Performance (Comparison to HPLC/LC-MS/MS)
| Immunoassay Method | Imprecision (%CV) | Cross-reactivity with Metabolites | Comparison with HPLC/LC-MS/MS | Reference(s) |
| AxSYM (FPIA) | 1.7 - 5.8% | AM1: 7%, AM9: 12.6% | ~32-47% overestimation | |
| CEDIA | 5.5 - 11% | AM1: 4%, AM9: 25% | ~22-43% overestimation | |
| Emit | 4.5 - 8.1% | AM1: None, AM9: 6% | ~22-31% overestimation | |
| CMIA | - | - | Shows positive bias compared to UPLC-HRMS | |
| Radioimmunoassay (RIA) | - | - | Good correlation (r=0.99) with a chemiluminescence immunoassay |
Discussion and Conclusion
The choice of analytical method for the quantification of Cyclosporin A in whole blood depends on the specific requirements of the laboratory. LC-MS/MS is the reference method, offering superior specificity and accuracy, which is crucial for clinical research and pharmacokinetic studies. Immunoassays, on the other hand, provide a rapid and high-throughput solution suitable for routine therapeutic drug monitoring in a clinical setting, although their potential for cross-reactivity with metabolites should be considered when interpreting results. Method validation is essential to ensure the reliability of the obtained results, regardless of the technique employed. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Cyclosporin A.
References
Application Notes and Protocols for Cyclosporin A-13C2,d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ transplant rejection and to treat various autoimmune disorders.[1] Due to its narrow therapeutic window and significant interindividual pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to optimize efficacy while minimizing toxicity.[2] Stable isotope-labeled compounds, such as Cyclosporin A-13C2,d4, are critical tools in these pharmacokinetic (PK) studies. This compound is a labeled version of Cyclosporin A, which serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for its measurement.[1][3] Its use ensures high accuracy and precision by correcting for variations during sample preparation and analysis.
This document provides detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of Cyclosporin A, including study design, sample analysis, and data interpretation.
Mechanism of Action: Calcineurin Inhibition
Cyclosporin A exerts its immunosuppressive effect by inhibiting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. It first binds to its intracellular receptor, cyclophilin. This complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent phosphatase. By inhibiting calcineurin, the dephosphorylation of NFAT is prevented, blocking its translocation to the nucleus and subsequent transcription of genes for pro-inflammatory cytokines like Interleukin-2 (IL-2). The reduction in IL-2 ultimately suppresses the activation and proliferation of T-lymphocytes.
Experimental Protocols
Pharmacokinetic Study Design (Human Subjects)
This protocol outlines a typical design for an oral bioavailability and pharmacokinetic study in healthy adult volunteers or stable transplant patients.
a. Study Population:
-
Healthy male or female volunteers, or a stable patient population receiving Cyclosporin A therapy.
-
Subjects should be screened for normal liver and kidney function.
b. Dosing Regimen:
-
Oral Administration: A single oral dose of Cyclosporin A (e.g., 5 mg/kg or 7.5 mg/kg) is administered to fasting subjects.[4]
-
Intravenous Administration (for absolute bioavailability): A single intravenous dose of Cyclosporin A (e.g., 1.5 mg/kg or 3 mg/kg) is administered as an infusion over 2-4 hours.
c. Blood Sampling Schedule:
-
Blood samples (2-3 mL) are collected in EDTA-containing tubes at pre-dose (0 hours) and at multiple time points post-administration.
-
Suggested time points for oral administration: 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Samples should be gently inverted to mix with the anticoagulant and stored on ice immediately after collection.
d. Sample Processing:
-
Whole blood is the required matrix for Cyclosporin A analysis.
-
Samples should be frozen at -20°C or lower until analysis.
Bioanalytical Method: LC-MS/MS for Cyclosporin A Quantification
This protocol describes the quantification of Cyclosporin A in whole blood using this compound as an internal standard (IS).
a. Materials and Reagents:
-
Cyclosporin A analytical standard
-
This compound (Internal Standard)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid
-
Zinc Sulfate
-
Human whole blood (for calibration standards and quality controls)
b. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Cyclosporin A and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Cyclosporin A stock solution with a 50:50 methanol/water mixture to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 30 ng/mL) in a precipitation solution of 0.05 M zinc sulfate in 50% methanol/water.
c. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of whole blood sample (calibrator, QC, or study sample) into a microcentrifuge tube.
-
Add 100 µL of the Internal Standard Working Solution to each tube.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
d. LC-MS/MS Instrumental Parameters (Example):
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 50x2.1 mm, 2.7 µm)
-
Mobile Phase A: 2 mM Ammonium Acetate with 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: A suitable gradient to separate Cyclosporin A from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Cyclosporin A: Monitor the appropriate precursor-to-product ion transition (e.g., m/z 1220.9 -> 1203.9 for the ammonium adduct).
-
This compound: Monitor the corresponding mass-shifted transition (e.g., m/z 1226.9 -> 1209.9). Note: Exact m/z values should be optimized on the specific instrument.
-
Data Presentation and Analysis
Workflow for Pharmacokinetic Analysis
The overall process from sample collection to pharmacokinetic analysis follows a structured workflow. The use of a stable isotope-labeled internal standard like this compound is fundamental to ensuring the reliability of the quantitative data generated.
Quantitative Data Summary
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Below are representative data tables from studies in adult bone marrow transplant recipients and healthy volunteers.
Table 1: Pharmacokinetic Parameters of Oral Cyclosporin A in Allogeneic Bone Marrow Transplant Recipients.
| Dose Group | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |
| Neoral® 5 mg/kg/day | 1027 ± 203 | 2.1 ± 0.6 | 4776 ± 1084 |
| Neoral® 7.5 mg/kg/day | 1514 ± 231 | 2.3 ± 0.6 | 7746 ± 2006 |
| Sandimmune® 10 mg/kg/day | 1079 ± 192 | 3.3 ± 0.6 | 6323 ± 1341 |
| Data are presented as mean ± SD. |
Table 2: Key Pharmacokinetic Parameters of Cyclosporin A in Healthy Volunteers (Blood).
| Parameter | Units | Value |
| Clearance | L/hr/kg | 0.30 |
| Volume of Distribution (Vdss) | L/kg | 1.31 |
| Oral Bioavailability (F) | % | 27 |
| Adapted from a study in healthy volunteers. Actual values can vary significantly between individuals and populations. |
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for the accurate quantification of Cyclosporin A in pharmacokinetic studies. The high specificity and sensitivity of LC-MS/MS, combined with a robust internal standard, provide reliable data essential for understanding the absorption, distribution, metabolism, and excretion of this critical immunosuppressive agent. The protocols and data presented here serve as a comprehensive guide for researchers in the field of drug development and therapeutic drug monitoring.
References
- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetic study of the new cyclosporine-A formulation (Neoral) in adult allogeneic bone marrow transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of Cyclosporin A: Mitigating Matrix Effects with a Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclosporin A (CsA) is a potent immunosuppressant widely used in organ transplantation to prevent rejection and to treat various autoimmune disorders.[1][2] Therapeutic drug monitoring (TDM) of CsA is crucial due to its narrow therapeutic index, significant pharmacokinetic variability, and potential for severe side effects, including nephrotoxicity.[1][2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of CsA in biological matrices such as whole blood, plasma, and serum, owing to its high sensitivity, specificity, and accuracy.[3] However, a significant challenge in LC-MS/MS-based bioanalysis is the phenomenon of "matrix effects." Matrix effects, primarily ion suppression or enhancement, are caused by co-eluting endogenous components from the biological sample, which can interfere with the ionization of the analyte of interest, leading to inaccurate and imprecise results.
Phospholipids are a major class of endogenous compounds in biological matrices that are known to cause significant ion suppression in electrospray ionization (ESI) mass spectrometry. This application note provides a detailed protocol for the bioanalysis of Cyclosporin A, focusing on strategies to minimize and compensate for matrix effects, with a particular emphasis on the use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated Cyclosporin A (e.g., CsA-d12 or CsA-d4). The use of a SIL-IS is considered the most effective approach to correct for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, thereby ensuring accurate quantification.
Understanding and Identifying Matrix Effects
Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances in the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, compromising the accuracy and precision of the analytical method.
The Role of Phospholipids
Phospholipids are abundant in biological membranes and are a primary cause of matrix effects in LC-MS/MS bioanalysis. During sample preparation, especially with simpler methods like protein precipitation, phospholipids can be co-extracted with the analyte. When these phospholipids co-elute with the analyte during chromatographic separation, they can suppress the analyte's ionization in the ESI source, leading to a reduced signal.
Qualitative Assessment of Matrix Effects: Post-Column Infusion
A common method to qualitatively assess matrix effects is the post-column infusion experiment. In this technique, a constant flow of the analyte solution is infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected onto the LC system. Any dip or rise in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.
Strategies to Mitigate Matrix Effects
Several strategies can be employed to minimize the impact of matrix effects in the bioanalysis of Cyclosporin A. These can be broadly categorized into sample preparation techniques, chromatographic separation, and the use of an appropriate internal standard.
Sample Preparation
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the analyte of interest.
-
Protein Precipitation (PPT): This is a simple and fast method but is often insufficient in removing phospholipids, making the resulting extract prone to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT, but the recovery of polar analytes may be low, and it can be a more labor-intensive process.
-
Solid-Phase Extraction (SPE): SPE offers better cleanup than PPT and LLE by utilizing specific interactions between the analyte/interferences and a solid sorbent. Reversed-phase and ion-exchange SPE are commonly used.
-
Advanced Techniques:
-
HybridSPE: This technique combines the simplicity of protein precipitation with the selectivity of SPE to effectively remove phospholipids.
-
TurboFlow Technology: This online sample cleanup method uses a specialized column to remove large molecules like proteins and phospholipids before the sample is introduced to the analytical column.
-
Chromatographic Separation
Optimizing the chromatographic conditions can help to separate the analyte of interest from co-eluting matrix components. This can be achieved by:
-
Using a suitable analytical column (e.g., C18, Phenyl-Hexyl).
-
Employing gradient elution to effectively separate compounds with different polarities.
-
Adjusting the mobile phase composition and pH.
The Gold Standard: Stable Isotope-Labeled Internal Standard
The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as deuterated Cyclosporin A (e.g., [²H₁₂]-Cyclosporin A), is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes.
Advantages of using a SIL-IS:
-
Co-elution: The SIL-IS has nearly identical chromatographic behavior to the analyte, ensuring they co-elute.
-
Similar Ionization Efficiency: Both the analyte and the SIL-IS are affected by matrix components in the same way in the ion source.
-
Accurate Quantification: By calculating the ratio of the analyte peak area to the SIL-IS peak area, any signal suppression or enhancement is effectively canceled out, leading to accurate and precise quantification.
The following diagram illustrates the principle of using a SIL-IS to correct for matrix effects.
Caption: Correction of matrix effects using a labeled internal standard.
Experimental Protocols
This section provides a detailed protocol for the quantification of Cyclosporin A in whole blood using LC-MS/MS with a deuterated internal standard.
Materials and Reagents
| Reagent | Supplier | Grade |
| Cyclosporin A | MilliporeSigma | ≥95% |
| [²H₁₂]-Cyclosporin A (CsA-d12) | Alsachim | 98% ²H purity |
| Methanol | Fisher Scientific | HPLC Grade |
| Acetonitrile | Fisher Scientific | HPLC Grade |
| Water | Milli-Q System | Ultrapure (18.2 MΩ·cm) |
| Formic Acid | MilliporeSigma | Analytical Grade |
| Zinc Sulfate | MilliporeSigma | Analytical Grade |
| Ammonium Acetate | MilliporeSigma | Analytical Grade |
| Human Whole Blood (EDTA) | Biological Specialty Corp. | Drug-Free |
Preparation of Stock and Working Solutions
-
Cyclosporin A Stock Solution (1 mg/mL): Accurately weigh and dissolve Cyclosporin A in methanol.
-
CsA-d12 Stock Solution (1 mg/mL): Accurately weigh and dissolve CsA-d12 in methanol.
-
Working Solutions: Prepare serial dilutions of the Cyclosporin A stock solution in 50% methanol/water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (30 ng/mL): Dilute the CsA-d12 stock solution in a solution of 0.05 M zinc sulfate in 50% methanol/water. This will also serve as the protein precipitation reagent.
Sample Preparation Protocol (Protein Precipitation)
The following workflow diagram illustrates the sample preparation procedure.
Caption: Sample preparation workflow for Cyclosporin A analysis.
Detailed Steps:
-
Pipette 20 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of the internal standard working solution (containing CsA-d12 and zinc sulfate).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following table summarizes the recommended LC-MS/MS parameters.
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent |
| Column | C18, 50 x 2.1 mm, 2.7 µm |
| Column Temperature | 60°C |
| Mobile Phase A | 2 mM Ammonium Acetate and 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Gradient Elution | 60% B to 100% B over 1.5 min, hold for 1 min, then re-equilibrate |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Cyclosporin A | 1219.9 -> 1203.0 (Quantifier), 1221.0 -> 1204.0 (Qualifier) |
| CsA-d12 | 1232.0 -> 1215.2 (Quantifier), 1233.0 -> 1216.1 (Qualifier) |
| Dwell Time | 120 msec (Quantifier), 60 msec (Qualifier) |
Note: These parameters may require optimization for different LC-MS/MS systems.
Data and Results
Linearity and Precision
The use of a deuterated internal standard allows for excellent linearity and precision in the quantification of Cyclosporin A.
| Parameter | Result |
| Linear Range | 5.85 - 1890.00 ng/mL |
| Correlation Coefficient (r) | >0.99 |
| Intra-assay Precision (%CV) | 0.9 - 14.7% |
| Inter-assay Precision (%CV) | 2.5 - 12.5% |
| Accuracy | 89 - 138% |
Data compiled from representative studies.
Matrix Effect Evaluation
The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. The internal standard normalized matrix effect is a more relevant measure when a SIL-IS is used.
Formula for Matrix Effect (ME %): ME (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100
Formula for IS-Normalized Matrix Effect: IS-Normalized ME = (Analyte/IS Peak Area Ratio in Post-Spiked Matrix) / (Analyte/IS Peak Area Ratio in Neat Solution)
The following table illustrates the typical impact of a labeled internal standard on mitigating matrix effects.
| Sample ID | Matrix Effect (Analyte Only) | IS-Normalized Matrix Effect |
| Lot 1 | 65% (Ion Suppression) | 98% |
| Lot 2 | 72% (Ion Suppression) | 101% |
| Lot 3 | 58% (Ion Suppression) | 97% |
| Lot 4 | 75% (Ion Suppression) | 103% |
| Lot 5 | 68% (Ion Suppression) | 99% |
| Average | 67.6% | 99.6% |
As shown in the table, while the absolute signal for Cyclosporin A is suppressed by the matrix, the use of a deuterated internal standard effectively normalizes this effect, bringing the measured response close to 100% of the expected value.
Conclusion
Matrix effects, particularly from phospholipids, pose a significant challenge in the bioanalysis of Cyclosporin A by LC-MS/MS. While various sample preparation and chromatographic strategies can help to reduce these effects, the use of a stable isotope-labeled internal standard, such as deuterated Cyclosporin A, is the most robust and reliable method for their compensation. The co-elution and similar ionization behavior of the SIL-IS with the analyte ensure that any signal suppression or enhancement is effectively normalized. The protocol detailed in this application note provides a validated approach for the accurate and precise quantification of Cyclosporin A in whole blood, suitable for high-throughput therapeutic drug monitoring. By implementing these methodologies, researchers and clinicians can have high confidence in the analytical results, leading to improved patient care and more reliable data in drug development.
References
Application Note and Protocol: Preparation of Calibration Standards with Cyclosporin A-¹³C₂,d₄ for Therapeutic Drug Monitoring
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases.[1][2] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of CsA in whole blood is crucial to ensure efficacy while minimizing dose-related toxicities.[3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for CsA quantification, offering high sensitivity and specificity.
The use of a stable isotope-labeled internal standard (IS) is essential for accurate and precise quantification by LC-MS/MS, as it effectively compensates for matrix effects and variations in sample processing and instrument response. Cyclosporin A-¹³C₂,d₄ is a dual-labeled internal standard that serves as an ideal IS for the quantitative analysis of Cyclosporin A. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring co-elution and similar ionization behavior, while its distinct mass allows for separate detection.
This document provides a detailed protocol for the preparation of calibration standards and quality control (QC) samples using Cyclosporin A-¹³C₂,d₄ for the LC-MS/MS-based quantification of Cyclosporin A in whole blood.
Experimental Protocols
Materials and Reagents
-
Cyclosporin A (Analyte) powder (≥95% purity)
-
Cyclosporin A-¹³C₂,d₄ (Internal Standard)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid (analytical grade)
-
Zinc Sulfate (analytical grade)
-
Drug-free human whole blood (with EDTA anticoagulant)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Polypropylene microtubes
Preparation of Stock Solutions
2.2.1. Cyclosporin A (Analyte) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Cyclosporin A powder and transfer it to a 10 mL Class A volumetric flask.
-
Dissolve the powder in methanol and bring the volume to the mark.
-
Cap the flask and vortex thoroughly to ensure complete dissolution.
-
This primary stock solution should be stored at -20°C.
2.2.2. Cyclosporin A-¹³C₂,d₄ (Internal Standard) Stock Solution (1 mg/mL):
-
Follow the same procedure as for the analyte stock solution, using Cyclosporin A-¹³C₂,d₄.
-
This IS stock solution should also be stored at -20°C.
2.2.3. Internal Standard Working Solution (e.g., 50 µg/mL):
-
Prepare an intermediate dilution of the IS stock solution. For example, dilute 500 µL of the 1 mg/mL IS stock to 10 mL with methanol to obtain a 50 µg/mL working solution.
-
The concentration of the IS working solution may need to be optimized based on the specific LC-MS/MS instrument's sensitivity.
Preparation of Calibration Standards
Calibration standards are prepared by spiking drug-free whole blood with known concentrations of Cyclosporin A. A common method involves serial dilutions.
-
Preparation of Spiking Solutions: Prepare a series of intermediate spiking solutions of Cyclosporin A by diluting the 1 mg/mL stock solution with methanol.
-
Spiking into Whole Blood:
-
Aliquot drug-free whole blood into appropriately labeled tubes.
-
Add a small volume (typically 2-5% of the total volume to avoid excessive solvent) of the corresponding spiking solution to each tube to achieve the desired final concentrations.
-
Gently mix and allow the standards to equilibrate for at least 15 minutes at room temperature.
-
A typical calibration curve for Cyclosporin A can range from approximately 5 ng/mL to 2000 ng/mL.
-
Preparation of Quality Control (QC) Samples
QC samples are prepared independently from the calibration standards to ensure the accuracy and precision of the analytical run.
-
Prepare a separate stock solution of Cyclosporin A.
-
Following the procedure for calibration standards, spike drug-free whole blood to obtain low, medium, and high QC concentrations (e.g., 30 ng/mL, 300 ng/mL, and 1500 ng/mL).
-
QC samples should be prepared in larger batches, aliquoted, and stored at -80°C for long-term use.
Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)
-
To a 50 µL aliquot of calibrator, QC, or patient whole blood sample, add a precipitating agent containing the internal standard. A common precipitating solution is methanol with 0.1% formic acid or a solution of zinc sulfate in methanol/water.
-
For example, add 100 µL of the precipitating solution containing a specific concentration of Cyclosporin A-¹³C₂,d₄ (e.g., 30 ng/mL) to each sample.
-
Vortex vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes.
-
Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
Quantitative Data Summary
The performance of Cyclosporin A assays using stable isotope-labeled internal standards is well-documented. The following tables summarize typical validation parameters.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Typical Value | Reference |
| Linearity Range | 2 - 1250 ng/mL | |
| 5.85 - 1890 ng/mL | ||
| 5 - 2100 ng/mL | ||
| 10 - 1500 µg/L | ||
| Correlation Coefficient (r²) | > 0.99 | |
| LLOQ | 5.85 ng/mL |
Table 2: Precision and Accuracy
| Parameter | Typical Value | Reference |
| Intra-assay Precision (CV%) | 0.9 - 14.7% | |
| < 3.64% | ||
| Inter-assay Precision (CV%) | 2.5 - 12.5% | |
| ≤ 3.5% | ||
| Accuracy | 89 - 138% | |
| 101 - 108% | ||
| Bias < ±4.71% |
Visualizations
Workflow for Preparation of Calibration Standards and QCs
Caption: Workflow for preparing Cyclosporin A standards.
Signaling Pathway (Illustrative)
While the preparation of calibration standards does not directly involve a biological signaling pathway, for illustrative purposes, below is a simplified representation of Cyclosporin A's mechanism of action.
Caption: Cyclosporin A's mechanism of action.
References
- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cyclosporin Therapeutic Drug Monitoring - an Established Service Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring of cyclosporin. Practical applications and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Therapeutic Drug Monitoring: A High-Throughput LC-MS/MS Assay for Cyclosporin A using a Labeled Internal Standard
Abstract
Cyclosporin A (CsA) is a potent calcineurin inhibitor widely prescribed in organ transplantation and for the treatment of autoimmune diseases.[1][2][3] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of CsA is crucial to ensure efficacy while minimizing dose-related toxicities such as nephrotoxicity.[1][4] This application note describes a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cyclosporin A in whole blood. The utilization of a stable isotope-labeled internal standard, Cyclosporin A-d12 (CsA-d12), ensures high accuracy and precision, correcting for matrix effects and variability in sample processing and instrument response. The presented protocol details a streamlined sample preparation procedure using protein precipitation, followed by rapid chromatographic separation and sensitive detection by mass spectrometry. This method is suitable for clinical research and drug development laboratories requiring efficient and reliable quantification of Cyclosporin A.
Introduction
Cyclosporin A is a cornerstone of immunosuppressive therapy. Effective patient management necessitates precise and timely monitoring of its concentration in whole blood. While immunoassays are available, they can suffer from cross-reactivity with CsA metabolites, potentially leading to an overestimation of the active parent drug concentration. High-performance liquid chromatography (HPLC) offers better specificity but is often labor-intensive and lacks the throughput required for routine clinical monitoring.
LC-MS/MS has emerged as the gold standard for TDM of immunosuppressants, offering superior sensitivity, specificity, and the ability to multiplex. The use of a stable isotope-labeled internal standard (SIL-IS), such as CsA-d12, is critical for high-quality quantitative analysis. A SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, allowing for effective compensation for variations during sample extraction and ionization in the mass spectrometer. This application note provides a detailed protocol for a high-throughput LC-MS/MS assay for Cyclosporin A in whole blood, validated for clinical research applications.
Cyclosporin A Signaling Pathway
Cyclosporin A exerts its immunosuppressive effect by inhibiting the calcineurin pathway. It forms a complex with cyclophilin, and this complex then binds to and inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Phosphorylated NFAT cannot translocate to the nucleus, thus inhibiting the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2). The ultimate effect is a suppression of T-cell activation.
Caption: Cyclosporin A inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.
Experimental Protocol
This protocol is intended for research use only.
Materials and Reagents
-
Cyclosporin A (certified reference material)
-
Cyclosporin A-d12 (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Zinc Sulfate
-
Whole blood (EDTA anticoagulant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18, 50 x 2.1 mm, 2.7 µm
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Sample Preparation Workflow
Caption: A streamlined protein precipitation workflow for sample preparation.
Detailed Methodologies
1. Preparation of Stock and Working Solutions:
-
Cyclosporin A Stock Solution (1 mg/mL): Accurately weigh and dissolve Cyclosporin A in methanol.
-
Cyclosporin A-d12 Stock Solution (1 mg/mL): Accurately weigh and dissolve Cyclosporin A-d12 in methanol.
-
Working Internal Standard Solution (30 ng/mL): Dilute the CsA-d12 stock solution in a 50:50 methanol/water solution containing 0.05 M zinc sulfate.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and at least three levels of QCs (low, medium, high) by spiking drug-free whole blood with appropriate amounts of the Cyclosporin A stock solution.
2. Sample Preparation (Protein Precipitation):
-
Pipette 20 µL of whole blood sample, calibrator, or QC into a microcentrifuge tube.
-
Add 400 µL of the working internal standard solution.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
| Parameter | Setting |
| HPLC System | |
| Column | C18, 50 x 2.1 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or a rapid gradient elution can be optimized |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (CsA) | m/z 1219.9 -> 1203.0 |
| MRM Transition (CsA-d12) | m/z 1232.0 -> 1215.2 |
| Dwell Time | 100-150 msec |
Quantitative Data Summary
The performance of this method was evaluated based on linearity, sensitivity, accuracy, and precision. The results are summarized in the tables below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linear Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5.85 ng/mL |
| Weighting | 1/x |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low | 15 | 14.8 | 98.7 | < 5% | < 7% |
| Medium | 250 | 255 | 102.0 | < 4% | < 6% |
| High | 1500 | 1475 | 98.3 | < 3% | < 5% |
Discussion
The described LC-MS/MS method for the quantification of Cyclosporin A in whole blood is rapid, sensitive, and specific. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, with a chromatographic run time of less than 5 minutes per sample. The use of the deuterated internal standard, CsA-d12, is crucial for correcting analytical variability, leading to excellent accuracy and precision across a wide linear range. This method is well-suited for therapeutic drug monitoring in a clinical research setting, providing reliable data to aid in dose optimization for patients undergoing immunosuppressive therapy.
Conclusion
This application note presents a validated high-throughput LC-MS/MS method for the determination of Cyclosporin A in whole blood. The protocol is straightforward, robust, and provides accurate and precise results, making it an ideal solution for laboratories performing routine analysis of this critical immunosuppressant. The use of a labeled internal standard ensures data integrity and reliability, which is paramount in both clinical research and drug development.
References
Application of Cyclosporin A-¹³C₂,d₄ in Pediatric Organ Transplantation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a cornerstone immunosuppressive agent used to prevent allograft rejection in pediatric organ transplantation.[1][2] However, its use in children is complicated by a narrow therapeutic window and significant pharmacokinetic variability, which is more pronounced than in adults due to developmental changes in drug absorption, distribution, metabolism, and elimination.[1][2][3] These challenges underscore the critical need for precise therapeutic drug monitoring (TDM) to ensure optimal efficacy while minimizing the risks of nephrotoxicity, neurotoxicity, and other adverse effects. The stable isotope-labeled Cyclosporin A-¹³C₂,d₄ serves as a vital tool in addressing these challenges, primarily by enhancing the accuracy of bioanalytical methods and enabling sophisticated pharmacokinetic studies.
Application Notes
The primary application of Cyclosporin A-¹³C₂,d₄ in the context of pediatric organ transplantation is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of CsA in whole blood. This stable isotope-labeled analog is chemically identical to CsA but has a greater mass due to the incorporation of two ¹³C atoms and four deuterium atoms. This mass difference allows it to be distinguished from the unlabeled drug by a mass spectrometer, while its identical physicochemical properties ensure that it behaves similarly during sample extraction, chromatography, and ionization. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variability in sample processing and instrument response, leading to highly accurate and precise measurements of CsA concentrations.
Furthermore, Cyclosporin A-¹³C₂,d₄ can be utilized as a tracer in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of CsA in pediatric patients. By administering a known dose of the labeled compound and subsequently measuring the ratio of labeled to unlabeled CsA, researchers can perform more detailed and accurate pharmacokinetic modeling.
Challenges in Pediatric Cyclosporin A Therapeutic Drug Monitoring
Therapeutic drug monitoring of CsA in children presents several challenges:
-
High Pharmacokinetic Variability: Pediatric patients exhibit significant inter- and intra-individual variability in CsA pharmacokinetics, influenced by age, weight, type of transplant, and co-medications.
-
Age-Related Physiological Changes: The maturation of gastrointestinal and hepatic function directly impacts the absorption and metabolism of CsA.
-
Drug-Drug Interactions: The concomitant use of other medications can alter CsA levels, necessitating frequent monitoring and dose adjustments.
-
Limited Blood Volume: The small blood volume in infants and young children restricts the frequency and volume of blood sampling for TDM.
The use of highly sensitive and accurate LC-MS/MS methods employing Cyclosporin A-¹³C₂,d₄ as an internal standard can help mitigate some of these challenges by providing reliable measurements from small sample volumes.
Quantitative Data
While specific studies utilizing Cyclosporin A-¹³C₂,d₄ in pediatric populations are not abundant in publicly available literature, the following table summarizes the general pharmacokinetic parameters of Cyclosporin A in pediatric transplant recipients, which provides the foundational knowledge for designing studies with the stable isotope-labeled compound.
| Pharmacokinetic Parameter | Kidney Transplant | Liver Transplant | Heart Transplant | Hematopoietic Stem Cell Transplant |
| Age Range (years) | 2-18 | 0.8-16 | 0.6-14 | 0.5-16.9 |
| Oral Bioavailability (%) | Highly variable (mean ~20-30%) | <5% to >20% | Not specified | Lower than solid organ transplants |
| Volume of Distribution (L/kg) | 2.8 - 5.37 | Not specified | Not specified | Not specified |
| Clearance (mL/min/kg) | 10.8 (for ages 1.1-2.5 years) | 8.4 - 13.9 | Not specified | Not specified |
| Elimination Half-Life (hours) | 9.3 (for ages 1.1-2.5 years) | Variable | Not specified | Not specified |
| Time to Peak Concentration (Tmax) (hours) | 1.59 | Variable | 2-5 | ~4 |
Experimental Protocols
Protocol for a Pharmacokinetic Study of Cyclosporin A in Pediatric Renal Transplant Patients Using Cyclosporin A-¹³C₂,d₄ as a Tracer
Objective: To determine the oral bioavailability and clearance of Cyclosporin A in pediatric renal transplant recipients using a stable isotope tracer.
Patient Population: Stable pediatric renal transplant recipients (aged 2-17 years) on a maintenance regimen of oral Cyclosporin A.
Materials:
-
Oral Cyclosporin A formulation (e.g., Neoral®)
-
Sterile intravenous solution of Cyclosporin A-¹³C₂,d₄
-
Blood collection tubes with EDTA
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Informed Consent: Obtain informed consent from the parents or legal guardians and assent from the child, if appropriate.
-
Baseline Dosing: The patient receives their standard morning dose of oral Cyclosporin A.
-
Tracer Administration: Simultaneously with the oral dose, administer a single intravenous microdose of Cyclosporin A-¹³C₂,d₄.
-
Blood Sampling: Collect whole blood samples (1 mL) at the following time points: pre-dose (0 hours), and 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose.
-
Sample Processing: Immediately after collection, gently mix the blood samples. Centrifuge the samples to separate plasma, or process as whole blood according to the bioanalytical protocol. Store the samples at -80°C until analysis.
-
Bioanalysis: Analyze the samples using a validated LC-MS/MS method to determine the concentrations of both unlabeled Cyclosporin A and Cyclosporin A-¹³C₂,d₄.
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including oral bioavailability, clearance, volume of distribution, and elimination half-life for Cyclosporin A.
Protocol for Bioanalytical Method: Quantification of Cyclosporin A and Cyclosporin A-¹³C₂,d₄ in Pediatric Whole Blood by LC-MS/MS
Objective: To accurately quantify the concentrations of Cyclosporin A and its stable isotope-labeled analog in pediatric whole blood samples.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reversed-phase HPLC column
-
Cyclosporin A reference standard
-
Cyclosporin A-¹³C₂,d₄ (as internal standard and tracer)
-
Methanol, acetonitrile, formic acid, ammonium acetate (LC-MS grade)
-
Zinc sulfate solution
-
Whole blood calibrators and quality control samples
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of whole blood sample, calibrator, or QC, add 100 µL of an internal standard working solution (Cyclosporin A-¹³C₂,d₄ in methanol).
-
Add 100 µL of zinc sulfate solution to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate
-
Gradient: Start with 30% B, ramp to 95% B, hold, and then return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Monitor the following transitions:
-
Cyclosporin A: Precursor ion (e.g., [M+NH₄]⁺) → Product ion
-
Cyclosporin A-¹³C₂,d₄: Precursor ion (e.g., [M+6+NH₄]⁺) → Product ion
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both Cyclosporin A and Cyclosporin A-¹³C₂,d₄.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of Cyclosporin A in the unknown samples from the calibration curve.
-
Visualizations
References
Troubleshooting & Optimization
Cyclosporin A Quantification by LC-MS/MS: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Cyclosporin A (CsA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Stability
Q1: My Cyclosporin A results are inconsistent. Could sample handling be the issue?
A1: Yes, proper sample handling is critical for accurate and reproducible results. Cyclosporin A stability can be affected by storage temperature and the time between blood collection and processing.
-
Issue: Delayed separation of whole blood at room temperature can lead to an increase in serum or plasma CsA concentrations as the drug leaches from the cellular fraction.[1]
-
Troubleshooting Steps:
-
Matrix Selection: Whole blood is the preferred matrix for CsA measurement.[2] Using EDTA as an anticoagulant is recommended over heparin to prevent clot formation, especially in samples that are stored or undergo freeze-thaw cycles.[2]
-
Prompt Separation: Separate plasma or serum from whole blood as quickly as possible after collection.[1] If immediate separation is not possible, storing the whole blood at 4°C is more stable than at room temperature.[1]
-
Storage Conditions: CsA is stable in serum for up to seven days at room temperature and for at least five months when stored at -20°C. In whole blood, analytes are stable for at least 24 hours at room temperature, for 12 months at or below -15°C, and can withstand at least three freeze-thaw cycles.
-
Avoid Hemolysis: Hemolyzed samples should be avoided as they can impact the accuracy of the results.
-
Q2: What is the most straightforward and effective sample preparation method for CsA in whole blood?
A2: Protein precipitation is a widely used, simple, and effective method for preparing whole blood samples for LC-MS/MS analysis of CsA.
-
Rationale: This technique quickly removes the majority of proteins that can interfere with the analysis and damage the LC column.
-
Common Protocol: A typical procedure involves adding a precipitating agent, such as acetonitrile or a methanol/zinc sulfate solution, to the whole blood sample. The internal standard is usually included in the precipitation solvent.
-
Troubleshooting Poor Recovery:
-
Precipitant-to-Sample Ratio: Ensure the correct volume ratio of precipitating solvent to the sample is used. A common ratio is 2:1 or greater of solvent to blood.
-
Vortexing: Vortex the mixture vigorously (e.g., for at least 20-60 seconds) to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at a high speed (e.g., >10,000 x g) for a sufficient duration (e.g., 5 minutes) to obtain a clear supernatant.
-
Solvent Choice: While acetonitrile is common, methanol can also be used. Zinc sulfate is often added to improve precipitation efficiency.
-
Chromatography
Q3: I'm observing poor peak shape (tailing, fronting, or split peaks) for Cyclosporin A. What are the likely causes and solutions?
A3: Poor peak shape can stem from several factors related to the sample, mobile phase, or the LC column itself. The issue can compromise resolution and lead to inaccurate integration and quantification.
-
Troubleshooting Steps:
| Common Cause | Recommended Solution(s) |
| Injection Solvent Mismatch | The sample solvent should be as weak as or weaker than the initial mobile phase. Injecting in a stronger solvent can cause peak distortion. Solution: Reconstitute the final extract in the initial mobile phase. |
| Column Contamination | Particulates from the sample or mobile phase can block the column inlet frit, causing peak distortion. Solutions: Filter all samples and mobile phases (0.22 µm or 0.45 µm filter). Use a guard column to protect the analytical column. If contamination is suspected, reverse-flush the column (check manufacturer's guidelines). |
| Secondary Interactions | Interactions between the analyte and active sites (e.g., silanols) on the column's stationary phase can cause peak tailing. Solutions: Adjust mobile phase pH. Ensure the pH is within the stable range for the column. Use a column with high-purity silica or a different stationary phase. |
| Extra-Column Volume | Excessive volume from tubing and connections between the injector and detector can lead to peak broadening. Solution: Minimize tubing length and use tubing with a small internal diameter. Ensure all fittings are properly seated to avoid dead volume. |
Troubleshooting Workflow for Poor Peak Shape
Caption: A decision tree for troubleshooting common peak shape problems in LC-MS/MS analysis.
Mass Spectrometry & Data Analysis
Q4: I am having sensitivity issues. How can I optimize the mass spectrometer for Cyclosporin A detection?
A4: Optimizing MS parameters is crucial for achieving high sensitivity. For Cyclosporin A, monitoring the ammonium adduct ([M+NH₄]⁺) provides significantly better sensitivity and specificity than monitoring the protonated molecule ([M+H]⁺).
-
Rationale: The fragmentation of the ammoniated species is more specific and results in a more intense product ion signal.
-
Optimization Steps:
-
Mobile Phase Additive: Ensure your mobile phase contains an ammonium source, such as ammonium acetate (e.g., 2 mM), to promote the formation of the [M+NH₄]⁺ adduct.
-
Source Parameter Tuning: Infuse a standard solution of CsA directly into the mass spectrometer. Optimize the cone voltage (or equivalent parameter) to maximize the intensity of the precursor ion (m/z 1220 for the ammonium adduct).
-
Collision Energy Optimization: While monitoring the precursor ion, ramp the collision energy to find the value that produces the most abundant and stable product ion (typically m/z 1203).
-
Q5: Which internal standard (IS) is best for Cyclosporin A quantification?
A5: The choice of internal standard is critical for correcting variations during sample preparation and analysis. There are three main types used for CsA analysis.
-
Isotope-Labeled CsA (e.g., CsA-d12): This is considered the gold standard. It co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for matrix effects and variations in ionization efficiency.
-
Structural Analog (e.g., Cyclosporin D): A structural analog is a good alternative. It has similar chemical properties to CsA but a different mass, allowing for separate detection.
-
Structurally Unrelated Compound (e.g., Ascomycin): While less ideal, a structurally unrelated compound can be used. It is crucial to ensure it does not suffer from differential matrix effects compared to CsA.
Q6: What are "matrix effects" and how can I minimize them?
A6: Matrix effects are the suppression or enhancement of analyte ionization caused by co-eluting compounds from the biological matrix (e.g., salts, lipids, proteins). This can lead to inaccurate and imprecise quantification.
-
Minimization Strategies:
-
Chromatographic Separation: Develop a robust LC method that chromatographically separates CsA from the bulk of matrix components. Using a longer run time or a different column chemistry can help.
-
Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.
-
Stable Isotope-Labeled IS: Use a stable isotope-labeled internal standard (e.g., CsA-d12), as it is the most effective way to compensate for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
-
Visualizing Matrix Effects in LC-MS/MS
Caption: Diagram showing how co-eluting matrix components can interfere with analyte ionization.
Experimental Protocols & Data
Protocol 1: Protein Precipitation of Whole Blood
This protocol is a generalized procedure based on common methodologies.
-
Sample Aliquoting: Pipette 50 µL of whole blood (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 200 µL of precipitation reagent (e.g., acetonitrile or 50% methanol containing 0.05 M zinc sulfate) spiked with the internal standard (e.g., 30 ng/mL CsA-d12).
-
Precipitation: Vortex the tube vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tube at >10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Standard Curve and QC Preparation
-
Stock Solution: Prepare a high-concentration stock solution of Cyclosporin A in a suitable organic solvent (e.g., methanol).
-
Serial Dilutions: Perform serial dilutions of the stock solution to create working standards at various concentrations.
-
Spiking: Spike the working standards into a blank matrix (e.g., drug-free whole blood) to create calibrators covering the desired analytical range (e.g., 5-2000 ng/mL).
-
QC Samples: Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibrators.
Quantitative Data Tables
Table 1: Example LC-MS/MS Parameters for Cyclosporin A Analysis
| Parameter | Setting | Rationale / Reference |
| LC Column | C18 or CN (e.g., 50x2.1 mm, <3 µm) | Provides good retention and peak shape for CsA. |
| Mobile Phase A | Water with 2 mM Ammonium Acetate & 0.1% Formic Acid | Buffers the system and provides ammonium for adduct formation. |
| Mobile Phase B | Methanol or Acetonitrile | Organic solvent for gradient elution. |
| Flow Rate | 0.4 - 0.5 mL/min | Typical for analytical scale columns. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is effective for large molecules like CsA. |
| Precursor Ion (CsA) | m/z 1220.0 ([M+NH₄]⁺) | Ammonium adduct provides superior sensitivity. |
| Product Ion (CsA) | m/z 1203.0 | Most abundant and specific fragment. |
| Precursor Ion (IS) | Varies by IS (e.g., m/z 1234 for CsD) | Specific to the internal standard used. |
| Product Ion (IS) | Varies by IS (e.g., m/z 1217 for CsD) | Specific to the internal standard used. |
Table 2: Representative Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | |
| Linear Range | e.g., 5 - 2000 ng/mL | Must cover the expected therapeutic range. |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Standard FDA/EMA guidance. |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Standard FDA/EMA guidance. |
| Recovery | Consistent, precise, and reproducible | Varies by method, but consistency is key. |
Overall LC-MS/MS Workflow for Cyclosporin A Quantification
Caption: A summary of the experimental workflow for quantifying Cyclosporin A via LC-MS/MS.
References
Technical Support Center: Analysis of Cyclosporin A-13C2,d4 by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Cyclosporin A using Cyclosporin A-13C2,d4 as an internal standard by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like this compound for the quantification of Cyclosporin A?
Using a stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for quantitative mass spectrometry.[1][2][3][4] The SIL-IS has nearly identical chemical and physical properties to the analyte, Cyclosporin A. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.[3] This leads to higher accuracy and precision in the quantification results. This compound is a suitable internal standard for quantitative analysis by LC-MS.
Q2: What are the common precursor ions for Cyclosporin A and this compound in positive electrospray ionization (ESI)?
In positive ESI, Cyclosporin A can form several precursor ions. The most commonly observed adducts are the protonated molecule ([M+H]⁺), the ammonium adduct ([M+NH₄]⁺), and the sodium adduct ([M+Na]⁺). Maximum sensitivity is often achieved by monitoring the fragmentation of the ammonium adduct ([M+NH₄]⁺). The choice of precursor ion can influence the specificity and sensitivity of the assay. For this compound, the corresponding precursor ions will have a mass shift of +6 Da compared to Cyclosporin A.
Q3: What are typical Multiple Reaction Monitoring (MRM) transitions for Cyclosporin A and its deuterated internal standards?
Multiple Reaction Monitoring (MRM) is essential for the selective and sensitive quantification of Cyclosporin A. Here are some commonly used MRM transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Cyclosporin A | 1220.0 ([M+NH₄]⁺) | 1203.0 | |
| Cyclosporin A | 1219.9 | 1203.0 | |
| Cyclosporin A-d12 | 1232.0 | 1215.2 | |
| Cyclosporin D (IS) | 1234 | 1217 |
Note: The optimal collision energy for these transitions needs to be determined empirically on your specific mass spectrometer.
Troubleshooting Guide
Issue 1: Poor sensitivity or no signal for Cyclosporin A or this compound.
Possible Causes & Solutions:
-
Incorrect Mass Spectrometer Parameters:
-
Solution: Infuse a standard solution of Cyclosporin A (e.g., 10 µM in mobile phase) directly into the mass spectrometer to optimize the cone voltage and collision energy. This process, known as tuning, is crucial for maximizing the signal intensity of the precursor and product ions.
-
-
Suboptimal Ionization:
-
Solution: Ensure the mobile phase composition is conducive to good ionization. The addition of additives like ammonium acetate (e.g., 2 mM) and formic acid (e.g., 0.1%) can promote the formation of the desired precursor ions, particularly the [M+NH₄]⁺ adduct, which often provides higher sensitivity.
-
-
Sample Preparation Issues:
-
Solution: Inefficient extraction can lead to low analyte concentration. Evaluate your sample preparation method. Common techniques include protein precipitation with zinc sulfate or methanol, or solid-phase extraction (SPE). Ensure complete evaporation of the reconstitution solvent if used.
-
-
Matrix Effects:
-
Solution: Co-eluting endogenous compounds from the sample matrix (e.g., whole blood, plasma) can suppress the ionization of the analyte. Improve chromatographic separation to isolate Cyclosporin A from interfering matrix components. Employing a robust sample clean-up method like SPE can also minimize matrix effects. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for unpredictable matrix effects.
-
Issue 2: High background noise or interfering peaks in the chromatogram.
Possible Causes & Solutions:
-
Insufficient Sample Cleanup:
-
Solution: Enhance your sample preparation protocol. If using protein precipitation, consider a subsequent solid-phase extraction (SPE) step for a cleaner sample. For complex matrices like whole blood, a thorough cleanup is critical.
-
-
Contaminated LC-MS System:
-
Solution: Flush the LC system and mass spectrometer with appropriate cleaning solutions. Run blank injections (mobile phase only) to ensure the system is clean before analyzing samples.
-
-
Non-Specific MRM Transitions:
-
Solution: Verify the specificity of your MRM transitions. If interferences are observed at the same transition as your analyte, you may need to select a different product ion that is more specific to Cyclosporin A.
-
Issue 3: Poor peak shape (e.g., peak fronting, tailing, or splitting).
Possible Causes & Solutions:
-
Chromatographic Issues:
-
Solution:
-
Column Overload: Inject a smaller sample volume or dilute the sample.
-
Incompatible Injection Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
-
Column Degradation: Replace the analytical column and/or guard column.
-
-
-
Sample Matrix Effects:
-
Solution: As mentioned previously, improve sample cleanup to remove matrix components that can interfere with the chromatography.
-
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This is a simple and rapid method for sample cleanup.
-
To 100 µL of whole blood sample, add 200 µL of a precipitating reagent (e.g., a 1:4 ratio of 0.4 M zinc sulfate to methanol) containing the internal standard (this compound).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000-13,000 rpm) for 4-5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of Cyclosporin A.
Caption: A typical workflow for the quantitative analysis of Cyclosporin A.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for Cyclosporin A quantification.
| Parameter | Typical Range | Reference |
| Linearity Range | 2 - 1250 ng/mL | |
| 5 - 2000 ng/mL | ||
| 5 - 400 ng/mL | ||
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | |
| 5 ng/mL | ||
| Inter-day Precision (%CV) | ≤ 3.5% | |
| 2.5 - 12.5% | ||
| Accuracy | 101% - 108% | |
| 90 - 113% |
Logic Diagram for Method Optimization
The following diagram outlines the logical steps for optimizing an LC-MS/MS method for Cyclosporin A.
Caption: Logical workflow for optimizing a Cyclosporin A LC-MS/MS method.
References
- 1. Quantitation of cyclosporin A in whole blood by liquid chromatography/stable isotope dilution electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An isotope dilution LC-MS/MS based candidate reference method for the quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 3 Internal Standards for the Measurement of Cyclosporin by HPLC–Mass Spectrometry [ouci.dntb.gov.ua]
improving peak shape for Cyclosporin A and its labeled standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Cyclosporin A and its labeled standards, with a focus on improving peak shape.
Frequently Asked Questions (FAQs)
Q1: Why am I observing broad or tailing peaks for Cyclosporin A?
Broad or tailing peaks for Cyclosporin A are a common issue, often attributed to the presence of multiple conformational isomers of the molecule at ambient temperatures.[1] Slow interconversion between these conformers on the chromatographic timescale leads to peak distortion. Other contributing factors can include secondary interactions with the stationary phase, improper mobile phase composition, or issues with the analytical column itself.[2][3]
Q2: How does column temperature affect the peak shape of Cyclosporin A?
Elevating the column temperature is a critical parameter for improving the peak shape of Cyclosporin A.[4] Higher temperatures, typically in the range of 60°C to 80°C, provide enough energy to accelerate the interconversion between conformers, resulting in a single, sharper, and more symmetrical peak.[5] This leads to increased peak height and a higher number of theoretical plates.
Q3: What is the optimal mobile phase composition for good peak shape?
The ideal mobile phase is typically a mixture of acetonitrile and water. The exact ratio will depend on the column and specific method, but a higher proportion of acetonitrile is common for the hydrophobic Cyclosporin A molecule. The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA) at around 0.1%, can help to sharpen peaks and improve resolution by acting as an ion-pairing agent.
Q4: Will the same methods for improving Cyclosporin A peak shape work for its isotopically labeled standard?
Yes, the principles and methods for improving the peak shape of Cyclosporin A are directly applicable to its isotopically labeled standards (e.g., Cyclosporin A-d12). The physicochemical properties of the labeled standard are nearly identical to the unlabeled compound, meaning they will exhibit similar chromatographic behavior and respond to the same optimization strategies.
Troubleshooting Guide
Issue: Poor Peak Shape (Broadening, Tailing, or Splitting)
This guide provides a systematic approach to troubleshooting and resolving common peak shape issues encountered during the analysis of Cyclosporin A and its labeled standard.
Experimental Protocols
Standard HPLC-UV Method for Cyclosporin A Analysis
This protocol outlines a typical reversed-phase HPLC method for the quantification of Cyclosporin A.
1. Sample Preparation:
-
For whole blood samples, perform a protein precipitation step. A common method is to add a precipitating agent like zinc sulfate or acetonitrile, vortex, and then centrifuge to separate the supernatant.
-
For non-biological matrices, dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.
-
Filter all samples through a 0.2 µm or 0.45 µm filter before injection.
2. Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18 or C8, 5 µm particle size, e.g., 250 x 4.6 mm |
| Mobile Phase | Acetonitrile and water (e.g., 70:30 v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 75°C - 80°C |
| Injection Volume | 10 - 20 µL |
| UV Detection | 210 nm |
Visualizations
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape for Cyclosporin A.
Caption: Troubleshooting workflow for poor peak shape.
Relationship Between Experimental Parameters and Peak Shape
This diagram illustrates the influence of key experimental parameters on the final peak shape of Cyclosporin A.
References
- 1. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. youtube.com [youtube.com]
- 4. scielo.br [scielo.br]
- 5. Rapid Analysis of Cyclic Peptide Cyclosporine A by HPLC Using a Column Packed with Nonporous Particles [jstage.jst.go.jp]
Navigating the Complexities of Cyclosporin A Monitoring: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in Cyclosporin A (CsA) therapeutic drug monitoring (TDM). Our goal is to equip you with the necessary information to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
1. Why do my Cyclosporin A measurements differ between immunoassay and LC-MS/MS?
Discrepancies between immunoassay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are common and primarily stem from the specificity of the analytical method. Immunoassays, while rapid and widely used, are known to exhibit cross-reactivity with CsA metabolites.[1][2][3][4] This means the antibody used in the immunoassay may bind to not only the parent CsA molecule but also to its various metabolites, leading to an overestimation of the true CsA concentration.[5] LC-MS/MS, on the other hand, is a highly specific method that physically separates CsA from its metabolites before detection, allowing for a more accurate quantification of the parent drug.
2. What are the most common metabolites that interfere with immunoassays?
The most significant cross-reactivity is often observed with the hydroxylated (AM1) and N-demethylated (AM9) metabolites of Cyclosporin A. The degree of interference can vary substantially depending on the specific immunoassay platform and the monoclonal or polyclonal antibody used. In some cases, the cross-reactivity of certain metabolites can be as high as 116%.
3. My immunoassay result is unexpectedly high. What are the potential causes and how do I troubleshoot?
An unexpectedly high immunoassay result warrants a systematic investigation. The primary suspect is often the presence of a high concentration of cross-reacting metabolites. This is particularly prevalent in certain patient populations, such as liver transplant recipients, where altered metabolism can lead to an accumulation of metabolites.
Here is a troubleshooting workflow to address this issue:
-
Review Patient Clinical Status: Assess the patient's liver function, as impaired hepatic metabolism can lead to an accumulation of CsA metabolites.
-
Consider Co-medications: Certain drugs can inhibit the metabolism of CsA, leading to higher parent drug and metabolite levels.
-
Sample Integrity Check: Ensure the sample was collected, handled, and stored correctly.
-
Re-analysis: Repeat the immunoassay to rule out random analytical error.
-
Confirmation with a Reference Method: If the result remains unexpectedly high and is inconsistent with the clinical picture, it is highly recommended to re-test the sample using a more specific method like LC-MS/MS.
4. What is the recommended sample type for Cyclosporin A TDM?
Whole blood is the recommended sample matrix for CsA therapeutic drug monitoring. This is because CsA is highly partitioned into red blood cells. Using plasma or serum will result in significantly lower and less clinically relevant concentrations. It is crucial to ensure that the chosen analytical method is validated for whole blood analysis.
5. How do I choose between trough (C0) and 2-hour post-dose (C2) monitoring?
Traditionally, trough (C0) concentrations, taken just before the next dose, were the standard for CsA monitoring. However, C2 monitoring, which measures the peak concentration 2 hours after administration, has been shown to have a better correlation with overall drug exposure (Area Under the Curve - AUC) and clinical outcomes in some transplant populations. The choice between C0 and C2 monitoring often depends on the specific transplant type, institutional protocols, and the formulation of Cyclosporin A being used.
Troubleshooting Guides
Guide 1: Investigating Discrepancies Between Immunoassay and LC-MS/MS Results
Discrepancies between these two methods are a common source of confusion. This guide provides a step-by-step approach to resolving these differences.
Step 1: Quantify the Difference Calculate the percentage difference between the immunoassay and LC-MS/MS results. A consistently higher immunoassay result is expected. The degree of overestimation can vary depending on the patient population, with liver transplant recipients often showing the largest discrepancies due to altered metabolite profiles.
Step 2: Evaluate the Patient's Clinical Context
-
Liver Function: Impaired liver function can lead to an accumulation of CsA metabolites, exaggerating the overestimation by immunoassays.
-
Time Post-Transplant: Metabolite profiles can change over time post-transplantation.
-
Co-medications: Drugs that affect CsA metabolism can alter the parent drug to metabolite ratio.
Step 3: Review Assay-Specific Information Consult the package insert for the specific immunoassay being used to understand its known cross-reactivity profile with various CsA metabolites.
Step 4: Consider a Correction Factor In some clinical settings, a correction factor may be applied to immunoassay results to provide a closer estimate of the LC-MS/MS value. However, this should be done with caution and validated within the specific patient population.
Step 5: Adopt a Reference Method for Critical Decisions For critical clinical decisions, especially when immunoassay results are ambiguous or inconsistent with the patient's condition, relying on the more accurate LC-MS/MS measurement is recommended.
Guide 2: Addressing Unexpectedly Low Cyclosporin A Levels
While less common than unexpectedly high results, low CsA levels can indicate a risk of graft rejection or therapeutic failure.
Step 1: Verify Dosing and Adherence Confirm the correct dose was administered and that the patient has been compliant with their medication regimen.
Step 2: Check for Drug Interactions Certain medications can induce the metabolism of CsA, leading to lower blood concentrations.
Step 3: Assess for Gastrointestinal Issues Malabsorption can lead to reduced bioavailability of orally administered CsA.
Step 4: Sample Timing Ensure the blood sample was drawn at the correct time relative to the last dose (e.g., a true trough sample).
Step 5: Analytical Considerations
-
Sample Clotting: Small clots in the whole blood sample can lead to an underestimation of the CsA concentration.
-
Instrument Calibration: Verify that the analytical instrument is properly calibrated.
Data Presentation
Table 1: Comparison of Immunoassay and LC-MS/MS for Cyclosporin A Measurement
| Feature | Immunoassay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-based detection | Physical separation followed by mass-based detection |
| Specificity | Variable, prone to metabolite cross-reactivity | High, specific for the parent drug |
| Accuracy | Tends to overestimate CsA concentrations | Considered the "gold standard" for accuracy |
| Speed | Rapid, high-throughput | Slower, more labor-intensive |
| Cost | Generally lower | Higher initial instrument cost |
Table 2: Reported Overestimation of Cyclosporin A by Immunoassays Compared to LC-MS/MS in Different Transplant Recipients
| Transplant Type | Average Overestimation by Immunoassay | Reference |
| Kidney | ~22% - 32% | |
| Liver | ~31% - 47% | |
| Heart | ~22% - 32% |
Table 3: Cross-Reactivity of Major Cyclosporin A Metabolites with Different Immunoassays
| Metabolite | Abbott TDx (Polyclonal) | Abbott TDx (Monoclonal) | Sandoz RIA (Polyclonal) |
| AM1 (M17) | 50-116% | - | - |
| AM9 (M1) | 14-44% | - | - |
| AM1c | - | - | - |
| AM4N | - | - | - |
| Data from a study comparing polyclonal immunoassays. Cross-reactivity is highly dependent on the specific assay and antibody used. |
Table 4: General Therapeutic Ranges for Cyclosporin A (Trough, Whole Blood)
| Transplant Type | Therapeutic Range (ng/mL) - Specific Assay (e.g., HPLC/LC-MS/MS) | Therapeutic Range (ng/mL) - Non-specific Assay (e.g., Immunoassay) |
| Kidney | 100 - 200 | 200 - 500 |
| Liver | 100 - 200 | 200 - 500 |
| Heart | 100 - 200 | 200 - 500 |
| Therapeutic ranges are highly institution-dependent and should be interpreted in the context of the individual patient's clinical status. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Cyclosporin A in Whole Blood
This protocol outlines a common protein precipitation method for preparing whole blood samples for LC-MS/MS analysis.
Materials:
-
Whole blood collected in EDTA tubes
-
Internal Standard (IS) solution (e.g., Cyclosporin D or a stable isotope-labeled CsA) in a suitable organic solvent
-
Precipitating agent (e.g., acetonitrile, methanol, or zinc sulfate solution)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
LC-MS/MS system
Procedure:
-
Aliquoting: In a microcentrifuge tube, add a precise volume of whole blood (e.g., 100 µL).
-
Internal Standard Addition: Add a precise volume of the internal standard solution to the whole blood sample. The IS is crucial for correcting for variations in sample processing and instrument response.
-
Protein Precipitation: Add a volume of the precipitating agent (typically 2-3 times the volume of the blood sample).
-
Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation and mixing.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 rpm for 5 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or vial for injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for LC-MS/MS analysis of Cyclosporin A.
Caption: Troubleshooting unexpected Cyclosporin A results.
References
- 1. Cyclosporin assays, metabolite cross-reactivity, and pharmacokinetic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporine metabolite cross-reactivity in different cyclosporine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporin whole blood immunoassays (AxSYM, CEDIA, and Emit): a critical overview of performance characteristics and comparison with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of assay methods for cyclosporin. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS/MS and chemiluminescent immunoassays for immunosuppressive drugs reveals organ dependent variation in blood cyclosporine a concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover in LC-MS/MS Analysis of Cyclosporin A
Welcome to the Technical Support Center for LC-MS/MS analysis of Cyclosporin A. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent carryover issues in your experiments. Cyclosporin A, a hydrophobic cyclic peptide, is notoriously prone to carryover, which can significantly impact the accuracy and reliability of quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a significant problem for Cyclosporin A analysis?
A1: Carryover in LC-MS/MS refers to the appearance of a small portion of an analyte signal from a preceding sample in a subsequent analysis, typically a blank or a low-concentration sample. This phenomenon leads to inaccurate quantification, particularly affecting the precision and accuracy of low-level concentration measurements. Due to its hydrophobic nature, Cyclosporin A has a high affinity for various surfaces within the LC-MS/MS system, such as injector needles, valves, tubing, and the analytical column, making it particularly susceptible to adsorption and subsequent carryover.
Q2: How can I quantitatively assess the extent of carryover in my Cyclosporin A assay?
A2: A common method to quantify carryover is to inject a sequence of samples in the following order: a low concentration sample (C1), a high concentration sample (C2), and then another low concentration sample (C3). The carryover is then calculated as a percentage bias.[1][2]
The formula for calculating carryover is:
Carryover (%) = [(Mean Concentration of C3) - (Mean Concentration of C1)] / (Mean Concentration of C1) * 100
An acceptance criterion for carryover is often set at ≤20% of the lower limit of quantification (LLOQ).[1][2]
Q3: What are the primary sources of Cyclosporin A carryover in an LC-MS/MS system?
A3: The primary sources of carryover for hydrophobic compounds like Cyclosporin A are typically found in the components of the LC system that come into contact with the sample. These include:
-
Autosampler and Injector: The needle, sample loop, and injector valve are common areas where the analyte can be adsorbed.
-
LC Column: The stationary phase of the analytical column can retain Cyclosporin A, which may then elute in subsequent runs.
-
Transfer Lines and Fittings: The tubing and connections between the autosampler, column, and mass spectrometer can also contribute to carryover.
-
Mass Spectrometer Source: While less common for carryover between injections, a contaminated ion source can lead to a consistently high background signal.
Troubleshooting Guides
Guide 1: Systematic Approach to Identifying the Source of Carryover
This guide provides a logical workflow to systematically isolate and identify the component(s) of your LC-MS/MS system responsible for Cyclosporin A carryover.
Guide 2: Optimizing Wash Protocols to Reduce Carryover
An effective wash protocol is crucial for minimizing Cyclosporin A carryover. This involves both the composition of the wash solvent and the wash procedure itself.
Recommended Wash Solvent Compositions:
Due to the hydrophobic nature of Cyclosporin A, a strong organic solvent is necessary to effectively remove it from system surfaces. A multi-component wash solution is often more effective than a single solvent.
| Wash Solution Component | Purpose | Recommended Composition |
| Strong Organic Solvent | Solubilizes and removes Cyclosporin A. | Isopropanol (IPA) or a mixture of Acetonitrile, Methanol, and IPA. |
| Aqueous Component | Helps to remove any residual salts and provides miscibility. | HPLC-grade water. |
| Acidic Modifier | Can help to disrupt interactions between the analyte and metal surfaces. | Formic acid (0.1-0.5%). |
Example Wash Solvent Recipes:
| Recipe | Composition | Application Notes |
| Wash A (Strong) | 50% Isopropanol, 25% Acetonitrile, 25% Methanol, 0.2% Formic Acid | Use for needle and sample loop washes after high concentration samples. |
| Wash B (Intermediate) | 50% Methanol, 50% Water, 0.1% Formic Acid | Can be used as a general-purpose needle wash. |
| Wash C (Aggressive) | 1:1:1:1 mixture of Water:Acetonitrile:Methanol:Isopropanol with 0.1% Formic Acid. | Recommended for deep cleaning of the autosampler and flow path. |
Experimental Protocol: Evaluating Wash Solution Effectiveness
-
Establish Baseline Carryover:
-
Inject a blank solvent to ensure the system is clean.
-
Inject a low concentration standard (LLOQ) of Cyclosporin A (C1).
-
Inject a high concentration standard (Upper Limit of Quantification, ULOQ) of Cyclosporin A (C2).
-
Inject the LLOQ standard again (C3).
-
Calculate the baseline carryover percentage using the formula mentioned in the FAQs.
-
-
Implement and Test Wash Protocol 1 (e.g., Wash A):
-
Configure the autosampler to use "Wash A" for the needle wash, ensuring both the inside and outside of the needle are washed.
-
Repeat the injection sequence: Blank, C1, C2, C3.
-
Calculate the carryover percentage with Wash Protocol 1.
-
-
Implement and Test Wash Protocol 2 (e.g., Wash B):
-
Flush the wash system and replace the wash solvent with "Wash B".
-
Repeat the injection sequence: Blank, C1, C2, C3.
-
Calculate the carryover percentage with Wash Protocol 2.
-
-
Compare Results:
-
Create a table to compare the carryover percentages obtained with different wash protocols.
-
| Wash Protocol | Cyclosporin A Carryover (%) |
| No specific wash (baseline) | e.g., 35% |
| Wash A | e.g., 5% |
| Wash B | e.g., 15% |
Guide 3: Column Selection and Maintenance
The choice of LC column and its proper maintenance are critical in preventing carryover.
Column Chemistry:
While C18 columns are commonly used for Cyclosporin A analysis, some studies have utilized Cyano (CN) columns.[3] The different selectivity of a CN column may reduce the strong hydrophobic interactions that lead to carryover. It is recommended to test different column chemistries if carryover on a C18 column is persistent.
Column Flushing Protocol:
A thorough column wash at the end of each analytical batch is essential.
In Conclusion
Minimizing Cyclosporin A carryover is a multifaceted challenge that requires a systematic and proactive approach. By understanding the sources of carryover, implementing robust troubleshooting strategies, and optimizing wash protocols and column maintenance, researchers can significantly improve the quality and reliability of their LC-MS/MS data. Regular monitoring of carryover using the quantitative methods described will ensure the continued high performance of the analytical assay.
References
Technical Support Center: Optimization of Cyclosporin A Extraction from Whole Blood
Welcome to the technical support center for the optimization of Cyclosporin A (CsA) sample extraction from whole blood. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the accuracy and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is whole blood the preferred sample matrix for Cyclosporin A monitoring?
Whole blood is the recommended matrix for CsA measurement primarily for analytical reasons. CsA binds to plasma proteins and erythrocytes in proportions that can be influenced by factors like temperature, hematocrit, and drug concentration. Using whole blood ensures more accurate and stable results that reflect the total drug exposure.[1][2] It is not appropriate to try and estimate values in another matrix by multiplying CsA concentrations measured in one matrix by a correction factor.[2]
Q2: Which anticoagulant should I use for blood collection?
EDTA is the preferred anticoagulant over heparin.[2] Heparinized samples, especially those that are not analyzed promptly or have been frozen and thawed, are more prone to clot formation, which can lead to an inhomogeneous sample and affect the accuracy of the measurement.[2]
Q3: How should I store whole blood samples containing Cyclosporin A?
Samples can generally be stored at room temperature if they are to be assayed within eight hours. For longer storage, up to one week, refrigeration at 4°C is recommended. For storage beyond seven days, samples should be frozen at -20°C or lower. Studies have shown that CsA in whole blood is stable for at least 12 months at or below -15°C and can withstand at least three freeze/thaw cycles.
Q4: What are the common extraction methods for Cyclosporin A from whole blood?
The most common methods for extracting CsA from whole blood are:
-
Protein Precipitation (PPT): A simple and high-throughput method where a solvent (like acetonitrile or methanol) or a salt solution (like zinc sulfate) is added to precipitate proteins, which are then removed by centrifugation.
-
Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to selectively adsorb the analyte from the sample matrix, followed by elution with a solvent. This method generally results in a cleaner extract compared to PPT.
-
Liquid-Liquid Extraction (LLE): A method that separates compounds based on their differential solubilities in two immiscible liquids. Diethyl ether and n-hexane are common solvents used for CsA extraction.
Q5: Why is an internal standard important in Cyclosporin A analysis?
An internal standard (IS) is crucial for accurate quantification, especially in complex matrices like whole blood. The IS, often a deuterated form of CsA (like CsA-d12) or a structurally similar analog (like Cyclosporin D), is added to the sample before extraction. It helps to correct for variability in the extraction process and for matrix effects during analysis by methods like LC-MS/MS, thereby improving the precision and accuracy of the results.
Experimental Protocols & Data
Comparison of Extraction Methods
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Protein removal by precipitation with organic solvent or salt. | Analyte retention on a solid sorbent and elution. | Partitioning of analyte between two immiscible liquid phases. |
| Throughput | High | Moderate to High (can be automated) | Moderate |
| Cleanliness of Extract | Lower (higher matrix effects) | High | Moderate to High |
| Recovery | Generally good, but can be variable. | High and consistent (often >85-99%) | High (often almost complete) |
| Automation Potential | High | High | Moderate |
Detailed Methodologies
1. Modified One-Step Protein Precipitation (PPT)
-
Sample Preparation: To a 0.2 mL whole blood sample (spiked with internal standard), add 400 µL of a precipitation reagent (e.g., 80:20 methanol:2% zinc sulfate in water).
-
Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte for analysis.
2. Automated Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Mix 0.5 mL of whole blood with an internal standard (e.g., Cyclosporin D).
-
Extraction: Perform on-line SPE using an octasilane sorbent cartridge.
-
Elution: Elute the columns with a mobile phase containing acetonitrile, methanol, and water.
-
Analysis: The eluate is directly interfaced with an HPLC system for analysis.
3. Liquid-Liquid Extraction (LLE)
-
Delipidation: Treat the sample with 0.1 mM dextran sulfate sodium salt.
-
Extraction: Extract the sample with n-hexane.
-
Separation: Separate the organic layer containing CsA.
-
Evaporation & Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete protein precipitation. | Ensure thorough vortexing and use of appropriate precipitating agent volume and concentration. Consider different solvents or salt solutions. |
| Inefficient extraction from the solid phase in SPE. | Optimize the elution solvent composition and volume. Ensure the sorbent is appropriate for CsA. Check for column clogging. | |
| Incomplete partitioning in LLE. | Optimize the extraction solvent and pH of the aqueous phase. Ensure vigorous mixing. | |
| High Matrix Effects / Ion Suppression in LC-MS/MS | Co-elution of endogenous components from the blood matrix. | Use a cleaner extraction method like SPE. Optimize chromatographic conditions to separate CsA from interfering components. |
| Insufficient sample cleanup in PPT. | Consider a secondary cleanup step after precipitation or switch to SPE or LLE. | |
| Poor Reproducibility (High %CV) | Inconsistent sample handling or extraction. | Ensure precise and consistent pipetting. Use an internal standard to correct for variability. Automate the extraction process if possible. |
| Sample inhomogeneity due to clotting. | Use EDTA as the anticoagulant and ensure proper mixing of thawed samples. | |
| Interference from Metabolites | Co-elution of CsA metabolites that are isobaric with the parent drug or internal standard. | Improve chromatographic separation to resolve CsA and its metabolites. Use a highly specific detection method like tandem mass spectrometry (MS/MS). |
| Clogged SPE Cartridges or HPLC Column | Incomplete removal of precipitated proteins or lipids. | Ensure complete centrifugation after precipitation. Consider a pre-filtration step. For SPE, ensure the sample is properly pre-treated before loading. |
Visual Workflows (Graphviz)
Protein Precipitation (PPT) Workflow
Caption: Workflow for Cyclosporin A extraction using Protein Precipitation.
Solid-Phase Extraction (SPE) Workflow
Caption: Workflow for Cyclosporin A extraction using Solid-Phase Extraction.
Troubleshooting Logic for Low Recovery
Caption: Troubleshooting guide for low recovery of Cyclosporin A.
References
Technical Support Center: Cyclosporin A Assays & Metabolite Interference
Welcome to the technical support center for Cyclosporin A (CsA) assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the challenges associated with metabolite interference in CsA quantification.
Frequently Asked Questions (FAQs)
Q1: What is metabolite interference in Cyclosporin A (CsA) assays?
A1: Metabolite interference refers to the cross-reactivity of CsA metabolites with the antibodies used in immunoassays, leading to an inaccurate measurement of the parent drug concentration.[1][2][3] This interference can cause a significant overestimation of CsA levels, potentially impacting therapeutic drug monitoring and patient management.[4]
Q2: Which CsA metabolites are known to cause interference?
A2: Cyclosporin A is extensively metabolized by cytochrome P450 enzymes into over 30 metabolites.[5] The most significant and abundant metabolites that cross-react in immunoassays include AM1, AM9, AM1c, AM4n, AM19, and AM1c9. Among these, AM1 is often present in the highest concentrations and is a primary concern for interference.
Q3: Do all CsA assays have the same issue with metabolite interference?
A3: No, the degree of metabolite interference varies significantly depending on the assay methodology. Immunoassays are more susceptible to this issue than chromatography-based methods. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered more specific methods that can distinguish the parent CsA from its metabolites. LC-MS/MS is often regarded as the gold standard for its high accuracy and sensitivity.
Q4: What are the clinical implications of inaccurate CsA measurements due to metabolite interference?
A4: Inaccurate CsA measurements can have serious clinical consequences. Overestimation of CsA levels may lead to a reduction in dosage, risking under-immunosuppression and potential allograft rejection in transplant patients. Conversely, if the contribution of active metabolites to the total immunosuppressive load is not considered, there could be a risk of toxicity.
Q5: How can I minimize or avoid metabolite interference in my experiments?
A5: The most effective way to minimize metabolite interference is to use a highly specific assay method like LC-MS/MS, which can chromatographically separate CsA from its metabolites before detection. If using an immunoassay is necessary, it is crucial to select one that has been demonstrated to have low cross-reactivity with major metabolites. Some modern immunoassays have been designed to reduce this cross-reactivity.
Troubleshooting Guide
Problem: My CsA concentrations measured by immunoassay are consistently higher than expected or do not correlate well with clinical observations.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Metabolite Interference | The immunoassay antibody may be cross-reacting with CsA metabolites, leading to an overestimation of the parent drug concentration. | 1. Confirm with a specific method: Analyze a subset of samples using a reference method like LC-MS/MS to quantify the parent CsA and major metabolites separately. 2. Evaluate the immunoassay's specificity: Review the manufacturer's data on cross-reactivity with known CsA metabolites. 3. Switch to a more specific assay: If interference is confirmed, consider transitioning to an LC-MS/MS-based assay for future measurements. |
| Sample Matrix Effects | Components in the whole blood matrix may be interfering with the assay. | 1. Review sample preparation: Ensure that the sample preparation protocol (e.g., lysis, protein precipitation) is performed correctly according to the assay's instructions. 2. Perform a spike and recovery experiment: Add a known amount of CsA to a blank matrix and assess the recovery to check for matrix-induced suppression or enhancement. |
| Incorrect Sample Handling | Improper sample collection, storage, or processing can affect CsA concentrations. | 1. Verify collection tubes: Ensure whole blood samples are collected in EDTA tubes as recommended. 2. Check storage conditions: Confirm that samples have been stored at the appropriate temperature to prevent degradation. |
Quantitative Data Summary
The degree of metabolite cross-reactivity can vary substantially between different immunoassay methods. The following table summarizes the findings from a study evaluating the interference of the six most abundant CsA metabolites in various assays.
Table 1: Metabolite Interference in Different Cyclosporin A Immunoassay Systems
| Assay Method | Degree of Metabolite Interference |
| Abbott TDx Polyclonal | High |
| Abbott TDx Monoclonal | Moderate to High |
| DiaSorin | Low to Moderate |
| Syva EMIT | Low |
| High-Performance Liquid Chromatography (HPLC) | Minimal to None |
Source: Adapted from studies evaluating the cross-reactivity of CsA metabolites in various assays.
Experimental Protocols
Protocol: Quantification of Cyclosporin A by LC-MS/MS
This protocol provides a general workflow for the specific quantification of CsA in whole blood, minimizing metabolite interference.
-
Sample Preparation:
-
Pipette 100 µL of calibrator, quality control, or patient whole blood sample into a microcentrifuge tube.
-
Add an internal standard solution (e.g., CsA-d12) to each tube.
-
Add a protein precipitation reagent (e.g., zinc sulfate in methanol) to lyse the red blood cells and precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the prepared supernatant onto a C18 analytical column (e.g., 50x2.1 mm, 2.7 µm).
-
Use a mobile phase gradient (e.g., water with formic acid and methanol with formic acid) to separate CsA from its metabolites and other endogenous components. The total run time is typically short, around 2-5 minutes per sample.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for CsA and the internal standard in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method ensures that only the parent CsA is quantified.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of CsA to the internal standard against the nominal concentration of the calibrators.
-
Determine the concentration of CsA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: LC-MS/MS workflow for specific Cyclosporin A quantification.
Caption: Comparison of immunoassay and LC-MS/MS specificity for CsA.
References
- 1. Cyclosporine metabolite cross-reactivity in different cyclosporine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporin Assays, Metabolite Cross-Reactivity, and Pharmacokinetic Monitoring [periodicos.capes.gov.br]
- 3. Cyclosporin assays, metabolite cross-reactivity, and pharmacokinetic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Alterations in cyclosporin A pharmacokinetics and metabolism during treatment with St John's wort in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
ensuring long-term stability of Cyclosporin A-13C2,d4 stock solutions
Welcome to the Technical Support Center for Cyclosporin A-13C2,d4. This guide provides essential information for researchers, scientists, and drug development professionals on ensuring the long-term stability of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid, neat this compound should be stored at +4°C.[1][2] For unlabeled Cyclosporin A, storage at 2-8°C, sealed and protected from light, is recommended, with stability for at least two years.[3]
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions are typically prepared in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). For long-term stability, these stock solutions should be stored at -20°C. It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Once in solution, it is recommended to use it within 3 months to prevent loss of potency.
Q3: What is the stability of this compound in aqueous solutions?
Cyclosporin A has limited solubility and stability in aqueous solutions. It is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day. The solubility in aqueous media is also inversely proportional to temperature.
Q4: What are the primary degradation pathways for Cyclosporin A?
The main degradation pathway, particularly in acidic conditions, is an isomerization to isocyclosporin A. This occurs via an N,O-acyl migration of the valine connected to the MeBmt amino acid residue. Cyclosporin A is generally more stable in acidic conditions compared to alkaline or oxidative conditions.
Troubleshooting Guide
Issue 1: Precipitation is observed when preparing my stock solution or diluting it into an aqueous medium.
-
Possible Cause: Low Aqueous Solubility: Cyclosporin A is a hydrophobic molecule with poor water solubility. "Solvent shock," the rapid dilution of a concentrated organic stock into an aqueous medium, can cause the compound to precipitate.
-
Troubleshooting Steps:
-
Verify Solvent and Concentration: Ensure you are using a recommended organic solvent (e.g., DMSO, ethanol) for the initial stock solution and that the concentration does not exceed its solubility limit (see Table 1).
-
Modify Dilution Technique: When diluting into an aqueous medium, add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersion. Pre-warming the aqueous medium to 37°C can also help.
-
Use of Surfactants: For experimental setups requiring aqueous solutions, the use of stabilizers or surfactants may be necessary to prevent precipitation.
-
Issue 2: I am concerned about the accuracy of my stock solution concentration over time.
-
Possible Cause: Adsorption to Container Walls: Cyclosporin, being a stable compound, can experience a drop in concentration in solution due to adsorption to the walls of the storage container.
-
Troubleshooting Steps:
-
Container Choice: While specific recommendations for Cyclosporin A are limited, using low-adsorption tubes (e.g., polypropylene or silanized glass) can mitigate this issue for peptides and hydrophobic compounds. Studies on diluted intravenous solutions have shown good stability in polypropylene-polyolefin bags for up to 14 days.
-
Regular Verification: Periodically check the concentration of your stock solution using a validated analytical method, such as HPLC, especially for long-term studies.
-
Issue 3: My experimental results are inconsistent, suggesting potential degradation of the compound.
-
Possible Cause: Improper Storage or Handling: Exposure to light, frequent freeze-thaw cycles, or storage at inappropriate temperatures can lead to the degradation of Cyclosporin A.
-
Troubleshooting Steps:
-
Protect from Light: Store all solutions containing Cyclosporin A protected from light.
-
Aliquot Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Confirm Storage Temperature: Ensure that your stock solutions are consistently stored at -20°C.
-
Perform Stability Check: Analyze an aliquot of your stock solution using a stability-indicating HPLC method to check for the presence of degradation products like isocyclosporin A.
-
Data Presentation
Table 1: Solubility of Cyclosporin A in Various Solvents
| Solvent | Maximum Concentration | Reference |
| DMSO | ~50-100 mg/mL | |
| Ethanol | ~10-60 mg/mL | |
| Dimethyl Formamide (DMF) | ~20 mg/mL | |
| Methanol | Soluble | |
| Acetone | Soluble | |
| Chloroform | ~6 mg/mL | |
| Methylene Chloride | ~10 mg/mL | |
| Water | Slightly Soluble |
Table 2: Recommended Storage Conditions for Cyclosporin A Solutions
| Solution Type | Solvent | Storage Temperature | Duration | Reference |
| Primary Stock | DMSO, Ethanol | -20°C | Up to 3 months | |
| Aqueous Dilutions | Aqueous Buffers/Media | 4°C | Not recommended for > 1 day | |
| IV Solutions | 0.9% NaCl, 5% Dextrose | 25°C | Up to 14 days (in polypropylene-polyolefin bags) |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Cyclosporin A
This protocol provides a general framework for a reversed-phase HPLC method to separate Cyclosporin A from its primary degradant, isocyclosporin A. Method optimization may be required based on the specific instrumentation and column used.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. A common ratio is 70:30 (v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 60-75°C) are often used to improve peak shape.
-
Detection Wavelength: 210-220 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 100-800 µg/mL).
-
Sample for Analysis: Dilute an aliquot of the stored stock solution to be tested to the same concentration as the working standard using the mobile phase.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard volume (e.g., 20 µL) of the working standard and the sample solution.
-
Record the chromatograms and identify the peaks for Cyclosporin A and any degradation products based on their retention times, established by running a degraded sample (e.g., acid-treated).
-
-
Data Analysis:
-
Calculate the peak area of Cyclosporin A in both the standard and sample chromatograms.
-
Determine the stability of the sample by comparing the peak area of Cyclosporin A in the sample to that of the freshly prepared standard. The presence of additional peaks, particularly that of isocyclosporin A, indicates degradation. The method should be validated for specificity, linearity, accuracy, and precision.
-
Visualizations
Caption: Workflow for preparing and assessing the long-term stability of stock solutions.
Caption: Primary degradation pathway of Cyclosporin A under acidic conditions.
References
selecting the right LC column for Cyclosporin A and its internal standard
Welcome to our dedicated technical support center for the analysis of Cyclosporin A and its internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on selecting the optimal Liquid Chromatography (LC) column and troubleshooting common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of LC column used for Cyclosporin A analysis?
A1: Reversed-phase columns are the standard for Cyclosporin A analysis. C18 columns are widely used and have been shown to provide good separation.[1][2][3][4][5] Other stationary phases like C8 and Phenyl have also been successfully employed. The choice often depends on the specific requirements of the method, such as the desired retention time and resolution from metabolites or matrix components.
Q2: What are the typical dimensions and particle sizes for a Cyclosporin A LC column?
A2: Column dimensions and particle sizes can vary depending on the desired throughput and resolution. For traditional HPLC methods, columns with dimensions like 250 mm x 4.6 mm and a 5 µm particle size are common. For higher throughput analysis using LC-MS/MS, shorter columns with smaller particle sizes, such as 50 mm x 2.1 mm with 1.8 µm, 2.7 µm, or 5 µm particles, are frequently utilized to reduce run times.
Q3: Which internal standard is recommended for Cyclosporin A quantification?
A3: Several internal standards are used for Cyclosporin A (CsA) analysis. Cyclosporin D (CsD) and Cyclosporin C (CsC) are common choices. For LC-MS/MS methods, a deuterated internal standard such as Cyclosporin A-d12 is often preferred due to its similar chemical properties and chromatographic behavior, leading to improved accuracy and precision.
Q4: Why is a high column temperature often used for Cyclosporin A analysis?
A4: A high column temperature, typically around 60-80°C, is a key parameter in many Cyclosporin A methods. This is primarily to address the issue of peak broadening caused by the presence of multiple conformational isomers of Cyclosporin A at room temperature. Elevating the temperature helps to coalesce these conformers into a single, sharper peak, leading to improved peak shape, better resolution, and increased sensitivity.
Troubleshooting Guide
Problem: Poor peak shape (broadening, tailing, or splitting) for Cyclosporin A.
-
Possible Cause 1: Sub-optimal Column Temperature. As mentioned in the FAQs, low column temperature can lead to significant peak broadening due to the presence of multiple conformers.
-
Solution: Increase the column temperature. A good starting point is 60°C, and it can be optimized up to 80°C to achieve a sharp, symmetrical peak.
-
-
Possible Cause 2: Inappropriate Mobile Phase Composition. The mobile phase composition, including the organic modifier and pH, plays a critical role in peak shape.
-
Solution: Ensure the mobile phase is well-mixed and the pH is appropriate for the analyte and column chemistry. For reversed-phase methods, a mobile phase consisting of acetonitrile and water (or a buffer) is common. The organic content may need to be optimized to achieve the desired retention and peak shape.
-
-
Possible Cause 3: Column Contamination or Degradation. Over time, columns can become contaminated with sample matrix components or the stationary phase can degrade, leading to poor peak shape.
-
Solution: Implement a proper column washing procedure after each batch of samples. If peak shape issues persist, consider using a guard column to protect the analytical column. If the column is old or has been used extensively, it may need to be replaced.
-
Problem: Inconsistent Retention Times.
-
Possible Cause 1: Inadequate Column Equilibration. Insufficient equilibration time between injections can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. The equilibration time will depend on the column dimensions and flow rate.
-
-
Possible Cause 2: Fluctuations in Mobile Phase Composition or Flow Rate. Inconsistent mobile phase preparation or pump performance can cause retention time variability.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Verify the pump is delivering a consistent flow rate.
-
-
Possible Cause 3: Changes in Column Temperature. Even small fluctuations in column temperature can affect retention times.
-
Solution: Use a reliable column oven and ensure the temperature is stable throughout the analytical run.
-
Quantitative Data Summary
The following table summarizes typical parameters from various published methods for Cyclosporin A analysis.
| Parameter | HPLC-UV Methods | LC-MS/MS Methods |
| Column Chemistry | C18, Phenyl | C18, C8 |
| Column Dimensions | 250x4.6 mm, 150x4.6 mm | 50x2.1 mm, 100x2.1 mm |
| Particle Size | 5 µm, 4 µm | 1.8 µm, 2.7 µm, 5 µm |
| Column Temperature | 75°C, 80°C | 60°C, 65°C |
| Mobile Phase | Acetonitrile/Water, Acetonitrile/Phosphate Buffer | Acetonitrile/Water with Formic Acid, Methanol/Ammonium Acetate |
| Internal Standard | Naproxen, Cyclosporin D | Cyclosporin D, Cyclosporin C, CsA-d12 |
| Detection | UV at 205-210 nm | ESI+ MRM |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for preparing whole blood samples for Cyclosporin A analysis.
-
To 100 µL of whole blood sample, add the internal standard solution.
-
Add a precipitating agent, such as methanol or a zinc sulfate solution, in a specific ratio (e.g., 1:2 or 1:3 sample to precipitant).
-
Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant for injection into the LC system.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to protein precipitation, which can be beneficial for reducing matrix effects, especially in LC-MS/MS analysis.
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated whole blood sample (e.g., hemolyzed with a reagent) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove interfering substances.
-
Elution: Elute Cyclosporin A and the internal standard with a strong organic solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.
Visualizing the Column Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate LC column for your Cyclosporin A analysis.
Caption: A flowchart outlining the decision-making process for selecting an LC column.
References
- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. spandidos-publications.com [spandidos-publications.com]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Cyclosporin A Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Cyclosporin A, utilizing Cyclosporin A-¹³C₂,d₄ as an internal standard, against alternative analytical techniques. The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
LC-MS/MS Method with Cyclosporin A-¹³C₂,d₄: The Gold Standard
LC-MS/MS is widely regarded as the reference standard for the therapeutic drug monitoring of Cyclosporin A due to its high sensitivity, specificity, and accuracy.[1][2] The use of a stable isotope-labeled internal standard, such as Cyclosporin A-¹³C₂,d₄, is crucial for correcting for matrix effects and variations during sample processing, ensuring the highest level of precision and accuracy.
Experimental Protocol: LC-MS/MS
A typical experimental protocol for the analysis of Cyclosporin A in whole blood using LC-MS/MS with a stable isotope-labeled internal standard involves the following steps:
-
Sample Preparation:
-
A small volume of whole blood (e.g., 50 µL) is aliquoted.
-
An internal standard working solution containing Cyclosporin A-¹³C₂,d₄ is added.
-
Proteins are precipitated by the addition of a solvent such as methanol or acetonitrile, often containing zinc sulfate to enhance precipitation.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.
-
-
Chromatography:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used for separation.[1][2]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of a modifier like formic acid or ammonium formate.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[1]
-
Column Temperature: The column is often heated (e.g., to 50°C) to improve peak shape and reduce run time.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Cyclosporin A and the internal standard, Cyclosporin A-¹³C₂,d₄. For example:
-
Cyclosporin A: m/z 1202.8 → 1185.8
-
Cyclosporin A-¹³C₂,d₄: m/z 1208.8 → 1191.8 (Note: Exact masses may vary slightly based on adduction)
-
-
Data Presentation: LC-MS/MS Method Validation
The following table summarizes the typical validation parameters and acceptance criteria for a bioanalytical LC-MS/MS method, based on regulatory guidelines from the FDA and EMA. The data presented is representative of a validated method using a deuterated internal standard, which is expected to be highly similar to that of a method using Cyclosporin A-¹³C₂,d₄.
| Validation Parameter | Acceptance Criteria | Representative Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | 2.5 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | -5.2% to 6.8% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 2.1% - 7.8%; Inter-day: 3.5% - 8.9% |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix | No interference observed |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Within acceptable limits |
| Recovery | Consistent and reproducible | > 85% |
| Stability (various conditions) | Analyte concentration within ±15% of initial concentration | Stable under tested conditions (e.g., freeze-thaw, short-term, long-term) |
Experimental Workflow Diagram
Caption: Workflow for Cyclosporin A analysis by LC-MS/MS.
Alternative Methods for Cyclosporin A Analysis
While LC-MS/MS is the gold standard, other methods such as immunoassays and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are also used.
Immunoassays
-
Principle: Immunoassays utilize the specific binding of an antibody to Cyclosporin A. In a competitive immunoassay, labeled Cyclosporin A competes with the unlabeled Cyclosporin A in the patient sample for a limited number of antibody binding sites. The amount of bound labeled Cyclosporin A is inversely proportional to the concentration of Cyclosporin A in the sample. Various detection methods are employed, including chemiluminescence (CMIA), fluorescence polarization (FPIA), and enzyme-multiplied immunoassay technique (EMIT).
-
Experimental Protocol: A whole blood sample is typically pre-treated to lyse the red blood cells and extract the drug. The extract is then mixed with the assay-specific reagents (antibodies, labeled drug) and the signal is measured on an automated analyzer.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: HPLC-UV separates Cyclosporin A from other components in the sample based on its physicochemical properties as it passes through a chromatography column. The concentration is then determined by measuring the absorbance of UV light at a specific wavelength (typically around 210 nm).
-
Experimental Protocol: Sample preparation involves protein precipitation followed by liquid-liquid or solid-phase extraction to remove interfering substances. The extract is then injected into the HPLC system for separation and detection.
Performance Comparison of Analytical Methods
The choice of analytical method depends on a balance of performance characteristics, throughput, and cost.
| Feature | LC-MS/MS with IS | Immunoassays (e.g., CMIA, FPIA) | HPLC-UV |
| Specificity | Very High (distinguishes parent drug from metabolites) | Variable (cross-reactivity with metabolites can lead to overestimation) | Moderate to High (can separate from some but not all metabolites) |
| Sensitivity (LLOQ) | Excellent (e.g., < 5 ng/mL) | Good (e.g., 25-50 ng/mL) | Moderate (e.g., 25-50 ng/mL) |
| Precision (% CV) | Excellent (< 10%) | Good to Excellent (< 15%) | Good (< 15%) |
| Accuracy (% Bias) | Very High (< ±15%) | Moderate (can have positive bias due to cross-reactivity) | Good (< ±15-20%) |
| Throughput | Moderate to High (2-5 minutes per sample) | High (fully automated, hundreds of samples per day) | Low to Moderate (10-20 minutes per sample) |
| Cost per Sample | Moderate | Low to Moderate | Low |
| Initial Investment | High | Moderate to High | Moderate |
| Expertise Required | High | Low to Moderate | Moderate |
Method Selection Guide
The following diagram illustrates a decision-making process for selecting the appropriate analytical method for Cyclosporin A.
Caption: Decision tree for selecting a Cyclosporin A analysis method.
References
A Comparative Guide to Cyclosporin A Quantification: Immunoassays vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of Cyclosporin A (CsA), a critical immunosuppressant drug with a narrow therapeutic window, is paramount for effective patient management in organ transplantation and the treatment of autoimmune diseases.[1] Inadequate drug exposure can lead to graft rejection, while excessive levels are associated with significant toxicity, including nephrotoxicity.[1][2] This guide provides a comprehensive cross-validation of two primary analytical methodologies for CsA quantification: immunoassays and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Executive Summary
Therapeutic drug monitoring of Cyclosporin A is essential for optimizing dosage and minimizing adverse effects.[2] While immunoassays offer automation and high throughput, they are known to exhibit a positive bias compared to the gold standard, LC-MS/MS. This discrepancy is primarily due to the cross-reactivity of antibodies with CsA metabolites.[3] LC-MS/MS provides higher specificity and accuracy by chromatographically separating CsA from its metabolites before detection. The choice of method can have significant clinical implications, impacting dose adjustments and patient outcomes.
Performance Comparison: Immunoassays vs. LC-MS/MS
The following tables summarize the key analytical performance characteristics of various Cyclosporin A immunoassays compared to LC-MS/MS. Data is compiled from multiple studies to provide a comprehensive overview.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| LC-MS/MS | 5.85 - 1,890 | 2.0 - 5.85 |
| CMIA (Chemiluminescent Microparticle Immunoassay) | 30 - 1500 | 20.7 - 30 |
| EMIT (Enzyme-Multiplied Immunoassay Technique) | 50 - 450 | Not explicitly stated, likely within the low end of the linear range |
| ECLIA (Electrochemiluminescence Immunoassay) | 30 - 2000 | < 10 |
Table 2: Precision (Coefficient of Variation, CV%)
| Method | Intra-day CV% | Inter-day CV% |
| LC-MS/MS | < 8% | < 8% |
| CMIA | < 7.8% | < 7.8% |
| EMIT | < 15% | < 15% |
| ECLIA | < 10% (within therapeutic range) | < 10% (within therapeutic range) |
Table 3: Correlation and Bias Against LC-MS/MS
| Immunoassay Method | Correlation Coefficient (r²) vs. LC-MS/MS | Key Findings on Bias |
| CMIA | > 0.95 | Tends to overestimate CsA concentrations. One study found concentrations measured by a chemiluminescence immunoassay (CLIA) were ~18% higher than those measured by UPLC-TMS. |
| EMIT | 0.969 | Generally shows a slight positive bias. |
| ECLIA | Not explicitly stated in the provided results | Immunoassays, in general, are prone to overestimation due to metabolite cross-reactivity. |
| ACMIA (Antibody-Conjugated Magnetic Immunoassay) | Linear relationship observed | No significant inter-method biases were observed in one study with a pediatric population. |
Experimental Methodologies
Immunoassay (Representative Protocol for a Chemiluminescent Microparticle Immunoassay - CMIA)
Immunoassays for Cyclosporin A are typically automated and involve a competitive binding principle. The ARCHITECT Cyclosporine assay serves as a good example of a CMIA.
1. Sample Pretreatment (Manual Step):
-
Whole blood samples are lysed to release intracellular Cyclosporin A.
-
Proteins are precipitated, and the sample is centrifuged.
-
The resulting supernatant is transferred for analysis on an automated platform.
2. Automated Analysis:
-
Step 1: The pretreated sample, assay diluent, and anti-cyclosporine coated paramagnetic microparticles are combined. Cyclosporin A in the sample binds to these microparticles.
-
Step 2: After a wash step, an acridinium-labeled cyclosporine conjugate is added, which binds to the remaining unoccupied sites on the microparticles.
-
Step 3: Following another wash, pre-trigger and trigger solutions are added. This initiates a chemiluminescent reaction.
-
Detection: The amount of light produced is measured as relative light units (RLUs). There is an inverse relationship between the amount of Cyclosporin A in the sample and the RLUs detected.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the reference method for Cyclosporin A quantification due to its high specificity and sensitivity.
1. Sample Preparation (Protein Precipitation):
-
To a small volume of whole blood (e.g., 20 µL), an internal standard (e.g., CSA-d12) is added.
-
A protein precipitation reagent, typically consisting of zinc sulfate in a methanol/water mixture, is added.
-
The sample is vortexed vigorously and then centrifuged at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
The clear supernatant is carefully transferred for injection into the LC-MS/MS system.
2. Liquid Chromatography (LC):
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
A C18 column is commonly used for separation.
-
A mobile phase gradient is employed to separate Cyclosporin A from its metabolites and other endogenous components of the blood extract.
3. Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column flows into the mass spectrometer.
-
An electrospray ionization (ESI) source in positive ion mode is typically used.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Cyclosporin A and its internal standard are monitored for highly selective and sensitive detection.
Visualized Workflows and Relationships
References
A Researcher's Guide to Internal Standards for Cyclosporin A Analysis
Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation and for treating autoimmune diseases.[1][2] Due to its narrow therapeutic window, high pharmacokinetic variability, and potential for severe nephrotoxicity, therapeutic drug monitoring (TDM) of CsA in whole blood is essential for effective patient management.[2][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high specificity and sensitivity.
A critical component of a robust LC-MS/MS assay is the use of an internal standard (IS) to correct for variations in sample preparation, injection volume, matrix effects, and instrument response. The choice of IS can significantly impact the accuracy and precision of the results. This guide compares the most common internal standards used for CsA quantification, providing experimental data and protocols to inform laboratory professionals.
Comparison of Common Internal Standards
Internal standards for Cyclosporin A analysis can be categorized into three main types: stable isotope-labeled (SIL) standards, structural analogs, and structurally unrelated compounds. The ideal IS co-elutes with the analyte and experiences identical ionization and matrix effects.
-
Stable Isotope-Labeled (SIL) CsA (e.g., [²H₁₂]-Cyclosporin A or CsA-d12) : This is considered the ideal type of internal standard. It is chemically identical to CsA, with several hydrogen atoms replaced by deuterium. This results in a higher mass but nearly identical chromatographic retention time, extraction recovery, and ionization efficiency.
-
Structural Analog (e.g., Cyclosporin D or CsD) : CsD is a naturally occurring analog of CsA, differing by a single amino acid substitution (L-valine instead of L-α-aminobutyric acid at position 2). Its chemical and physical properties are very similar to CsA, making it a suitable, and often more cost-effective, alternative to a SIL standard.
-
Structurally Unrelated Compound (e.g., Ascomycin) : Ascomycin is another immunosuppressant with a different chemical structure. While it can be used to correct for injection volume variability, it may not adequately compensate for matrix effects or variations in extraction efficiency specific to CsA.
Quantitative Performance Data
The following table summarizes the analytical performance of these three internal standards in a high-throughput HPLC-MS method for CsA quantification in whole blood.
| Performance Metric | CsA-d12 (SIL) | Cyclosporin D (Analog) | Ascomycin (Unrelated) |
| Intra-assay Precision (% CV) | |||
| Low QC (25 µg/L) | 6.4% | 7.9% | 12.0% |
| Medium QC (250 µg/L) | 3.9% | 4.3% | 7.2% |
| High QC (1000 µg/L) | 3.4% | 3.5% | 5.8% |
| Inter-assay Precision (% CV) | |||
| Low QC (25 µg/L) | 8.8% | 10.4% | 14.1% |
| Medium QC (250 µg/L) | 5.9% | 6.5% | 9.0% |
| High QC (1000 µg/L) | 5.1% | 5.2% | 7.3% |
| Accuracy (% Deviation) | |||
| Low QC (25 µg/L) | -1.2% | -2.4% | -4.0% |
| Medium QC (250 µg/L) | +2.8% | +2.0% | +1.6% |
| High QC (1000 µg/L) | +4.1% | +3.8% | +3.1% |
| Matrix Effect (% Suppression) | -10% | -10% | -25% |
Data synthesized from a comparative study by Keevil et al. and others evaluating internal standards for CsA analysis. The stable isotope-labeled standard, CsA-d12, demonstrates superior precision, particularly at lower concentrations, and is better at compensating for matrix effects compared to the other options.
Experimental Protocols
Below is a representative LC-MS/MS protocol for the quantification of Cyclosporin A in whole blood.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of whole blood sample (calibrator, QC, or patient sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of a precipitant solution containing 0.1 M zinc sulfate in methanol. This solution should also contain the chosen internal standard (e.g., 50 µg/L of CsA-d12).
-
Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 5 minutes.
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.
Liquid Chromatography (LC) Conditions
-
HPLC System: Waters 2790 Alliance HT or equivalent.
-
Column: C18 column (e.g., 50x2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 2 mmol/L ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 2 mmol/L ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Isocratic or a rapid gradient elution suitable for separating CsA from matrix components.
-
Injection Volume: 10 µL.
-
Column Temperature: 50-60°C to ensure sharp peak shapes.
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470B or Waters Quattro LC).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Key Transitions: Maximum sensitivity is often achieved by monitoring the fragmentation of the ammonium adduct ([M+NH₄]⁺).
-
Cyclosporin A: m/z 1220.0 → 1203.0
-
CsA-d12 (IS): m/z 1232.0 → 1215.0
-
Cyclosporin D (IS): m/z 1234.9 → 1217.9
-
Ascomycin (IS): m/z 809.5 → 756.5
-
-
Source Conditions: Optimized for CsA signal (e.g., Gas Temp: 325°C, Nebulizer: 45 psi, Capillary Voltage: 3500 V).
Visualizations
Mechanism of Action: Cyclosporin A Signaling Pathway
The primary immunosuppressive effect of Cyclosporin A is the inhibition of T-cell activation. It enters the T-cell and binds to its intracellular receptor, cyclophilin. This drug-receptor complex then binds to and inhibits calcineurin, a phosphatase enzyme. By inhibiting calcineurin, CsA prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), blocking its translocation into the nucleus and subsequent activation of genes for inflammatory cytokines like Interleukin-2 (IL-2).
Caption: Cyclosporin A inhibits calcineurin, preventing NF-AT activation.
General Analytical Workflow
The process of measuring CsA involves sample collection, preparation with an internal standard, LC-MS/MS analysis, and data processing to determine the final concentration.
Caption: Standard workflow for Cyclosporin A analysis by LC-MS/MS.
Principle of Internal Standard Correction
An internal standard is added at a fixed concentration to all samples, calibrators, and controls. It experiences the same analytical variations as the analyte (CsA). By measuring the ratio of the analyte response to the IS response, these variations are canceled out, leading to a more accurate and precise result.
Caption: Internal standards correct for process variability.
References
A Guide to Inter-Laboratory Comparison of Cyclosporin A Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Cyclosporin A (CsA) in whole blood, a critical practice for therapeutic drug monitoring (TDM) in transplant patients and individuals with autoimmune diseases. Due to its narrow therapeutic index, precise and accurate measurement of CsA is essential to optimize efficacy while minimizing toxicity. This document outlines the performance of various analytical techniques, supported by experimental data from inter-laboratory studies, to aid in the selection and implementation of the most appropriate quantification method.
Introduction to Cyclosporin A Quantification
Therapeutic drug monitoring of CsA is crucial due to its significant intra- and inter-individual pharmacokinetic variability.[1][2] The goal of TDM is to maintain drug concentrations within a target range to prevent organ rejection while avoiding adverse effects such as nephrotoxicity.[2] Whole blood is the preferred matrix for CsA measurement as it binds extensively to erythrocytes.[3] Over the years, a variety of analytical methods have been developed, ranging from immunoassays to chromatography-based techniques. The choice of method can significantly impact the measured concentration due to differences in specificity, particularly concerning cross-reactivity with CsA metabolites.
Core Analytical Methodologies
The primary methods for CsA quantification can be broadly categorized into two groups: immunoassays and chromatographic methods.
-
Immunoassays are widely used in clinical laboratories due to their speed and automation.[4] These methods utilize antibodies that bind to CsA. Common immunoassay techniques include:
-
Fluorescence Polarization Immunoassay (FPIA)
-
Enzyme-Multiplied Immunoassay Technique (EMIT)
-
Cloned Enzyme Donor Immunoassay (CEDIA)
-
Chemiluminescent Microparticle Immunoassay (CMIA)
-
Electrochemiluminescence Immunoassay (ECLIA)
-
-
Chromatographic Methods , particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are considered the reference or "gold standard" methods due to their high specificity and accuracy. They can separate the parent CsA molecule from its metabolites, providing a more accurate measurement of the active drug.
Performance Comparison of Analytical Methods
The performance of different analytical methods for CsA quantification is typically assessed based on accuracy, precision, specificity, and the lower limit of quantification (LLOQ). The following tables summarize comparative data compiled from various inter-laboratory studies and method validation reports.
Table 1: Comparison of Immunoassays vs. Reference Methods (LC-MS/MS or HPLC)
| Immunoassay Method | Platform/Manufacturer | Bias vs. Reference Method | Key Findings |
| FPIA | Abbott TDx/AxSYM | Higher (positive bias) | Tends to overestimate CsA concentrations due to metabolite cross-reactivity. The TDx monoclonal antibody appears to have a lesser degree of specificity than that used in the Emit assay. |
| EMIT | Siemens (formerly Dade Behring/Syva) | Lower bias compared to FPIA | Generally shows better agreement with HPLC than FPIA. The mean concentrations measured by Emit were 17% higher than those measured by HPLC in one study. |
| CEDIA | Thermo Fisher (formerly Microgenics) | Variable, generally positive bias | Performance can be comparable to EMIT. Some studies show both constant and proportional bias against HPLC. |
| CMIA | Abbott Architect | Positive bias | A study comparing UPLC-HRMS and CMIA found that the mean CsA concentration measured by CMIA was significantly higher. |
| ECLIA | Roche Elecsys | Good agreement with LC-MS/MS | A multicenter evaluation showed a slope of 1.04 in Deming regression analysis against LC-MS/MS, indicating close agreement. |
Table 2: Precision of Various Cyclosporin A Quantification Methods
| Method | Precision (Coefficient of Variation, CV%) | Concentration Level |
| LC-MS/MS | Inter-day: ≤3.5% | Not specified |
| ECLIA (Roche) | Within-run: <4.5%; Intermediate: <9% | 30-2000 µg/L |
| EMIT (Siemens) | Within-run: 3.3-4.8%; Total: 5.9-8.7% | ~400-1400 ng/mL |
| CEDIA | Between-series: 5.5-11% | 90 and 200 µg/L |
| FPIA (Abbott AxSYM) | Between-series: 1.7-5.8% | 70 and 300 µg/L |
| FPIA (Abbott TDx) | Within-assay: 2.1-4.8% | Not specified |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing results and ensuring consistency across laboratories. Below are generalized protocols for the main analytical techniques.
Sample Preparation for all Methods
Whole blood samples should be collected in tubes containing EDTA as an anticoagulant. Samples should be thoroughly mixed by gentle inversion before analysis to ensure homogeneity.
Generalized LC-MS/MS Protocol
-
Protein Precipitation: A small volume of whole blood (e.g., 50-100 µL) is mixed with a protein precipitation agent, which often contains an internal standard (e.g., deuterated CsA). A common precipitant is a solution of zinc sulfate in methanol or acetonitrile.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., ≥10,000g) to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing CsA and the internal standard is transferred to an autosampler vial for injection into the LC-MS/MS system.
-
Chromatographic Separation: The extract is injected onto an HPLC or UPLC system, typically with a C18 or C8 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., methanol or acetonitrile) is used to separate CsA from other endogenous components.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. CsA and its internal standard are ionized (commonly via electrospray ionization - ESI) and detected using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
Generalized Immunoassay Protocol
-
Sample Pretreatment: Whole blood samples require a manual or automated pretreatment step to lyse the red blood cells and extract CsA. This typically involves mixing the blood sample with a lysing and/or precipitation reagent provided in the assay kit. For some automated systems, this step is performed onboard the analyzer.
-
Centrifugation (if required): For manual pretreatment, the mixture is often centrifuged to pellet cell debris, and the supernatant is used for the assay.
-
Automated Analysis: The pretreated sample (supernatant) is placed in the automated analyzer. The analyzer then performs the following steps according to the specific assay principle (e.g., competitive binding).
-
Incubation: The sample is incubated with the assay reagents, which typically include a CsA-specific antibody and a labeled CsA conjugate.
-
Detection: The analyzer measures the signal (e.g., fluorescence polarization, light absorbance, or chemiluminescence) which is inversely or directly proportional to the concentration of CsA in the sample.
-
Quantification: The concentration of CsA is determined by comparing the signal from the unknown sample to a calibration curve generated from calibrators with known CsA concentrations.
Visualizing the Workflow and Method Principles
To better illustrate the processes involved in CsA quantification, the following diagrams have been generated using the DOT language.
Caption: A high-level overview of the Cyclosporin A quantification workflow.
Caption: A diagram illustrating the competitive binding principle in immunoassays.
Conclusion
The accurate quantification of Cyclosporin A is paramount for effective patient management. While immunoassays offer rapid and high-throughput analysis suitable for many clinical settings, they often exhibit a positive bias due to cross-reactivity with CsA metabolites. LC-MS/MS remains the gold standard, providing the highest accuracy and specificity. The choice of methodology should be based on the specific clinical or research requirements, considering the trade-offs between turnaround time, cost, and analytical accuracy. Participation in external quality assessment and proficiency testing programs is essential for all laboratories to ensure the reliability of their CsA measurements.
References
- 1. Therapeutic drug monitoring of cyclosporine: 20 years of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring of cyclosporin. Practical applications and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. Cyclosporin Therapeutic Drug Monitoring - an Established Service Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Labeled Internal Standards Enhance Accuracy and Precision in Cyclosporin A Quantification
For researchers, scientists, and drug development professionals, the accurate and precise measurement of Cyclosporin A (CsA) is critical for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering significant advantages over other analytical methods.
The inherent variability in sample preparation and matrix effects can significantly impact the accuracy and precision of CsA quantification. The introduction of a SIL-IS, such as deuterium-labeled CsA (e.g., CsA-d12), which closely mimics the physicochemical properties of the analyte, effectively compensates for these variations. This results in improved data reliability compared to methods employing non-labeled (structural analog) internal standards or those without an internal standard.
Comparative Analysis of Cyclosporin A Measurement Methods
The following table summarizes the performance characteristics of different analytical methods for Cyclosporin A quantification, highlighting the superior accuracy and precision achieved with the use of a labeled internal standard in LC-MS/MS.
| Analytical Method | Internal Standard Type | Accuracy (% Bias) | Precision (CV%) | Key Findings |
| LC-MS/MS | Isotopically Labeled (ILIS) | -2.1%[1] | Within-day: <10%, Between-day: <8%[1] | ILIS provides high accuracy and precision, effectively correcting for matrix effects.[1] |
| LC-MS/MS | Analog (ANIS) | -2.0%[1] | Within-day: <10%, Between-day: <8%[1] | While results were not statistically different from ILIS in one study, ILIS is generally considered superior. |
| LC-MS/MS | Labeled (CsA-d12) | Bias < ±4.71% | Intra- and Inter-assay CV < 7% | Demonstrates excellent analytical performance with a wide linear range. |
| Immunoassays (e.g., CMIA, EMIT) | N/A | Overestimation by 17% to 51% compared to HPLC | Assay dependent, generally higher CVs than LC-MS/MS | Prone to cross-reactivity with CsA metabolites, leading to overestimation of the parent drug concentration. |
| HPLC | N/A | Considered a reference method but less sensitive than LC-MS/MS | Variable, generally higher LOQs than LC-MS/MS | Lacks the specificity of MS/MS detection, especially in complex matrices. |
The Principle of Labeled Internal Standard in Quantification
The use of a stable isotope-labeled internal standard is fundamental to achieving high accuracy and precision in LC-MS/MS analyses. The SIL-IS is added to the sample at the beginning of the workflow and co-elutes with the analyte. As it is chemically identical but mass-shifted, it experiences the same extraction inefficiencies and ionization suppression or enhancement as the target analyte. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to a more accurate and precise measurement.
Figure 1. Principle of using a labeled internal standard for accurate quantification.
Experimental Workflow for Cyclosporin A Measurement
The following diagram outlines a typical experimental workflow for the quantification of Cyclosporin A in whole blood using a labeled internal standard and LC-MS/MS.
Figure 2. Experimental workflow for Cyclosporin A measurement by LC-MS/MS.
Detailed Experimental Protocol
The following is a representative protocol for the determination of Cyclosporin A in whole blood using LC-MS/MS with a labeled internal standard.
1. Materials and Reagents:
-
Cyclosporin A certified reference material
-
Deuterated Cyclosporin A (CsA-d12) internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Zinc sulfate
-
Whole blood samples (EDTA anticoagulant)
2. Sample Preparation:
-
To 20 µL of EDTA anti-coagulated whole blood, add 400 µL of a precipitation reagent consisting of 0.05 M zinc sulfate and 30.0 ng/mL CsA-d12 in 50% methanol/water.
-
Vortex mix the samples for 30 seconds.
-
Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cyclosporin A: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 1220.0 -> 1203.0 for the ammonium adduct).
-
CsA-d12: Monitor the corresponding mass-shifted transition.
-
-
4. Quantification:
-
A calibration curve is constructed by analyzing a series of known concentrations of Cyclosporin A spiked into a blank matrix.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrators.
-
The concentration of Cyclosporin A in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
References
A Comparative Guide to Cyclosporin A Assays: Linearity and Range of Quantification
For Researchers, Scientists, and Drug Development Professionals
Cyclosporin A (CsA) is a critical immunosuppressant drug with a narrow therapeutic window, making precise and reliable quantification in biological matrices essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The choice of analytical method significantly impacts the accuracy and reliability of these measurements. This guide provides an objective comparison of the linearity and quantification ranges of commonly used Cyclosporin A assays, supported by experimental data to aid in the selection of the most appropriate method for your research or clinical needs.
Comparison of Assay Performance
The two primary methodologies for Cyclosporin A quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and various immunoassays, including Enzyme-Multiplied Immunoassay Technique (EMIT), Chemiluminescent Microparticle Immunoassay (CMIA), and Radioimmunoassay (RIA). LC-MS/MS is often considered the reference method due to its high specificity and sensitivity.
| Assay Method | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Linearity (R²) |
| LC-MS/MS | 0.5 - 50 | 1890 - 2000 | >0.99 |
| Immunoassay (EMIT) | 40 - 50 | 450 - 500 | Not always specified, correlation (r) with LC-MS/MS reported as 0.8842 to 0.9441 |
| Immunoassay (CLIA) | 2.5 | Not explicitly stated, comparison with UPLC-TMS performed | Not always specified, correlation with UPLC-TMS reported |
| HPLC | 2.35 - 100 | 250 | Not always specified |
Key Observations:
-
LC-MS/MS consistently demonstrates a wider linear range and a lower limit of quantification compared to immunoassays.[1][2][3] This makes it particularly suitable for studies requiring high sensitivity, such as pharmacokinetic studies with low drug concentrations. The linearity of LC-MS/MS methods is excellent, with correlation coefficients (r) greater than 0.99.[2]
-
Immunoassays like EMIT and CLIA offer a more limited dynamic range.[4] While generally showing good correlation with LC-MS/MS, they can be more susceptible to cross-reactivity with CsA metabolites, which can lead to an overestimation of the parent drug concentration. This is a critical consideration in patient samples where metabolite levels can be significant.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is another specific method, but it may have a higher LLOQ compared to LC-MS/MS.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing assay performance. Below are generalized protocols for the key experiments cited.
LC-MS/MS Assay Protocol
This protocol is a composite based on common practices described in the literature.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of whole blood sample, add an internal standard (e.g., Cyclosporin D or a deuterated analog like CsA-d12).
- Add a protein precipitating agent (e.g., methanol, acetonitrile, or zinc sulfate solution).
- Vortex mix vigorously to ensure complete protein precipitation.
- Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Separation:
- HPLC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of two or more solvents, typically water with a small amount of acid (e.g., formic acid) and an organic solvent like methanol or acetonitrile.
- Flow Rate: A constant flow rate is maintained (e.g., 0.5 mL/min).
- Injection Volume: A small volume of the prepared sample supernatant (e.g., 10 µL) is injected onto the column.
3. Mass Spectrometric Detection:
- Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is common.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Cyclosporin A and the internal standard are monitored.
4. Calibration and Quantification:
- A calibration curve is constructed by analyzing a series of calibrators with known concentrations of Cyclosporin A.
- The peak area ratio of the analyte to the internal standard is plotted against the concentration.
- The concentration of Cyclosporin A in unknown samples is determined by interpolating their peak area ratios from the calibration curve. A weighted linear regression (e.g., 1/x or 1/x²) is often used to ensure accuracy across the entire range.
Immunoassay (General Protocol)
Immunoassay protocols vary by manufacturer and specific format (e.g., EMIT, CMIA). However, the general principle involves the competitive binding of Cyclosporin A in the sample and a labeled Cyclosporin A conjugate to a limited number of anti-Cyclosporin A antibody binding sites. The amount of bound labeled conjugate is inversely proportional to the concentration of Cyclosporin A in the sample.
1. Sample Pre-treatment:
- Whole blood samples are typically lysed to release the drug from red blood cells. This can be achieved through a specific lysis reagent provided in the assay kit.
2. Assay Procedure (Automated Analyzer):
- The pre-treated sample is mixed with the assay-specific reagents, including the antibody and the labeled drug conjugate.
- The mixture is incubated to allow for the competitive binding reaction to occur.
- The signal generated (e.g., enzyme activity, chemiluminescence) is measured by the analyzer.
3. Calibration and Quantification:
- A calibration curve is generated using a set of calibrators provided with the assay kit.
- The analyzer's software automatically calculates the concentration of Cyclosporin A in the patient samples based on the calibration curve.
Workflow and Pathway Visualizations
To further clarify the experimental process, the following diagrams illustrate a typical workflow for an LC-MS/MS-based Cyclosporin A assay.
Figure 1: Generalized LC-MS/MS Workflow. This diagram outlines the major steps involved in quantifying Cyclosporin A using LC-MS/MS, from sample preparation to data analysis.
Figure 2: Linearity and Range. This illustrates the key performance characteristics of an analytical assay, highlighting the relationship between linearity and the quantifiable range defined by the LLOQ and ULOQ.
References
- 1. LC-MS/MS and EMIT measure the whole blood concentration of cyclosporine A: The two methods yield concordant results within the dynamic range of the latter, but the former shows broader application scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-multiplied immunoassay technique (EMIT) for the determination of the cyclosporin A concentration in whole blood from Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Matrix: A Comparative Guide to Blood Collection Tubes for Cyclosporin A Analysis
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) of Cyclosporin A (CsA), the choice of blood collection tube is a critical pre-analytical variable that can significantly influence the accuracy and reliability of analytical results. This guide provides a comprehensive comparison of commonly used blood collection tubes, assessing their potential matrix effects on CsA analysis, primarily by the gold-standard method of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Cyclosporin A, a cornerstone of immunosuppressive therapy in organ transplantation and autoimmune diseases, requires precise TDM due to its narrow therapeutic window and high inter-individual pharmacokinetic variability. The blood matrix, rich in endogenous components, can interfere with the ionization of CsA and its internal standard during LC-MS/MS analysis, a phenomenon known as the matrix effect. This can lead to ion suppression or enhancement, potentially compromising the quantitative accuracy of the assay. The anticoagulant and other additives present in blood collection tubes are key contributors to this matrix effect.
Comparison of Blood Collection Tubes for Cyclosporin A Analysis
While EDTA-anticoagulated whole blood is the universally recommended sample type for CsA TDM, the specific type of EDTA salt and the potential use of heparinized tubes warrant a detailed comparison. The following tables summarize the key characteristics and reported performance of different blood collection tubes for CsA analysis.
Table 1: Comparison of Anticoagulant Properties and General Recommendations
| Anticoagulant | Tube Top Color | Mechanism of Action | Recommended Use for CsA | Key Considerations |
| K2EDTA | Lavender/Purple | Chelates calcium ions (Ca²⁺) to inhibit the coagulation cascade. Exists as a dry spray on the tube walls. | Highly Recommended | The International Council for Standardization in Haematology (ICSH) recommends K2EDTA for blood cell counting and sizing due to minimal impact on cell volume and morphology. As a dry additive, it does not dilute the blood sample. |
| K3EDTA | Lavender/Purple | Chelates calcium ions (Ca²⁺) to inhibit the coagulation cascade. Typically a liquid additive. | Recommended | Can cause slight shrinkage of red blood cells and dilution of the sample, which may lead to slightly lower measured concentrations of blood components. |
| Lithium Heparin | Green | Potentiates the activity of antithrombin III, which inhibits thrombin and Factor Xa. | Not Recommended for Routine TDM | Can interfere with LC-MS/MS analysis and may cause cell clumping. Primarily used for clinical chemistry tests requiring plasma. |
| Sodium Heparin | Green | Potentiates the activity of antithrombin III, which inhibits thrombin and Factor Xa. | Not Recommended for Routine TDM | Similar to lithium heparin, it is generally not recommended for routine CsA TDM due to potential interferences. |
Table 2: Quantitative Assessment of Matrix Effects on Cyclosporin A Analysis
Direct comparative studies quantifying the matrix effect of different blood collection tubes on CsA analysis are limited in published literature. However, based on the principles of LC-MS/MS and data from studies on other analytes, the following potential effects can be inferred. The values presented below are illustrative and may vary depending on the specific analytical method and instrumentation.
| Blood Collection Tube | Analyte Recovery (%) | Ion Suppression/Enhancement | Matrix Factor (MF) |
| K2EDTA | High and consistent | Minimal and reproducible | Close to 1 |
| K3EDTA | High, but potential for slight variability due to dilution | Generally minimal, but may differ slightly from K2EDTA | May show slight deviation from 1 |
| Lithium Heparin | Variable | Potential for significant ion suppression | Likely to be < 1 |
| Sodium Heparin | Variable | Potential for significant ion suppression, possibly different from lithium heparin | Likely to be < 1 |
Note: Analyte recovery refers to the efficiency of the extraction process. Ion suppression/enhancement is the alteration of the analyte's signal intensity due to co-eluting matrix components. The Matrix Factor (MF) is a quantitative measure of the matrix effect, where MF = 1 indicates no matrix effect, MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement.
Experimental Protocols
To ensure the integrity of CsA analysis, adherence to validated experimental protocols is paramount. Below are detailed methodologies for sample preparation and matrix effect evaluation.
Experimental Workflow for Cyclosporin A Analysis
Methodology for Sample Preparation (Protein Precipitation)
-
Sample Collection : Collect whole blood in the desired collection tube (e.g., K2EDTA).
-
Aliquoting : Pipette 100 µL of the whole blood sample into a clean microcentrifuge tube.
-
Addition of Internal Standard and Precipitant : Add 200 µL of a precipitating reagent (e.g., a 1:4 ratio of 0.4 M zinc sulfate to methanol) containing the internal standard (e.g., ascomycin or a stable isotope-labeled CsA).[1]
-
Vortexing : Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation : Centrifuge the sample at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer : Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
Methodology for Matrix Effect Evaluation
The matrix effect can be quantitatively assessed using the post-extraction spike method to calculate the Matrix Factor (MF).
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard are prepared in the mobile phase or reconstitution solvent at a known concentration.
-
Set B (Post-extraction Spike): Blank blood from at least six different sources is processed (e.g., protein precipitation), and the resulting extract is spiked with the analyte and internal standard to the same concentration as in Set A.
-
Set C (Pre-extraction Spike): Blank blood is spiked with the analyte and internal standard before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
Recovery (%) = (Peak area of analyte in Set C) / (Peak area of analyte in Set B) x 100
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-normalized MF):
-
IS-normalized MF = (MF of analyte) / (MF of internal standard)
-
An IS-normalized MF close to 1 with a coefficient of variation (CV) of <15% across different sources of matrix indicates that the matrix effect is adequately compensated for by the internal standard.
Logical Relationships in Method Validation
The validation of an analytical method for CsA involves several interconnected parameters to ensure its reliability.
Conclusion and Recommendations
Based on the available evidence and established analytical principles, K2EDTA blood collection tubes are the preferred choice for the analysis of Cyclosporin A by LC-MS/MS . The use of a dry anticoagulant minimizes sample dilution and provides a consistent matrix, which is crucial for accurate quantification. While K3EDTA tubes are also acceptable, the potential for sample dilution should be considered.
Heparin-containing tubes are generally not recommended for routine CsA TDM by LC-MS/MS due to the higher potential for significant and variable matrix effects, which can compromise the accuracy of the results.
For any laboratory, it is imperative to perform a thorough in-house validation of the chosen blood collection tube type to quantify the specific matrix effect and ensure the reliability of the Cyclosporin A results. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any residual matrix effects and improve the robustness of the assay.
References
A Comparative Guide to Deuterated Internal Standards for Cyclosporin A Quantification
For Researchers, Scientists, and Drug Development Professionals
In the therapeutic drug monitoring (TDM) and pharmacokinetic studies of the potent immunosuppressant Cyclosporin A (CsA), accurate quantification is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, owing to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial in LC-MS/MS to correct for variability in sample preparation and instrument response. This guide provides an objective comparison of Cyclosporin A-13C2,d4 with other commonly used deuterated standards, supported by experimental data and detailed methodologies.
Superiority of Stable Isotope-Labeled Internal Standards
Isotopically labeled internal standards are considered the most suitable for LC-MS/MS analysis as they share near-identical physicochemical properties with the analyte, ensuring they co-elute and experience similar ionization effects. This co-elution is critical for accurate correction of matrix effects and variations in extraction recovery. While analog internal standards (ANISs), such as Cyclosporin D, have been used, studies have shown that isotopically labeled internal standards (ILISs) generally offer better performance. However, even among ILISs, the degree and type of labeling can influence analytical accuracy.
Comparison of Deuterated Cyclosporin A Internal Standards
The most commonly employed deuterated internal standards for Cyclosporin A analysis are Cyclosporin A-d4 and Cyclosporin A-d12. This compound, a more recent alternative, incorporates both deuterium and carbon-13 isotopes. The choice of internal standard can significantly impact the accuracy and robustness of the analytical method.
| Feature | Cyclosporin A-d4 | Cyclosporin A-d12 | This compound |
| Isotopic Labeling | 4 Deuterium atoms | 12 Deuterium atoms | 2 Carbon-13 atoms, 4 Deuterium atoms |
| Mass Difference (vs. CsA) | +4 Da | +12 Da | +6 Da |
| Potential for Isotopic Contribution | Higher potential for contribution to the analyte's signal due to the natural abundance of isotopes, which can challenge accuracy, especially at low concentrations.[1] | Lower potential for isotopic contribution compared to CsA-d4 due to a larger mass difference. | Minimal potential for isotopic contribution due to a significant mass shift and the use of a less abundant heavy isotope (13C). |
| Chromatographic Co-elution | Generally co-elutes well with Cyclosporin A. | Excellent co-elution with Cyclosporin A. | Excellent co-elution with Cyclosporin A. |
| Chemical Stability | Deuterium labels can be susceptible to back-exchange under certain conditions, though this is generally not an issue with stable labeling positions. | More deuterium labels may slightly alter physicochemical properties, but modern labeling techniques ensure stability. | Carbon-13 labels are exceptionally stable and not prone to exchange. The combination with deuterium provides a highly stable standard. |
| Commercial Availability | Widely available. | Widely available. | Commercially available from specialized suppliers. |
Key Advantages of this compound:
The dual-labeling approach of this compound offers distinct advantages:
-
Reduced Isotopic Overlap: The greater mass difference from the unlabeled analyte minimizes the risk of isotopic crosstalk, where the signal from the internal standard contributes to the analyte signal, thereby improving accuracy, particularly at the lower limit of quantification (LLOQ).
-
Enhanced Stability: The incorporation of stable 13C isotopes, which are not subject to exchange, further enhances the chemical stability of the internal standard, ensuring its integrity throughout the analytical process.
-
Improved Accuracy: By effectively compensating for matrix effects and extraction inconsistencies, the use of a highly stable and distinct internal standard like this compound can lead to more accurate and reliable quantification of Cyclosporin A.[2]
Experimental Protocols
An effective LC-MS/MS method for the quantification of Cyclosporin A requires meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Below is a representative experimental protocol.
Sample Preparation: Protein Precipitation
-
To 100 µL of whole blood sample, add 25 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 200 µL of a protein precipitation agent (e.g., methanol or zinc sulfate solution).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50 °C.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cyclosporin A: [M+H]+ → fragment ion (e.g., 1202.8 → 1184.8)
-
This compound: [M+H]+ → fragment ion (e.g., 1208.8 → 1190.8)
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific mass spectrometer being used.
Visualizing the Mechanism of Action and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the signaling pathway of Cyclosporin A and a typical experimental workflow.
Caption: Cyclosporin A's mechanism of action.
Caption: LC-MS/MS experimental workflow.
Conclusion
The selection of an appropriate internal standard is a critical determinant of the quality and reliability of LC-MS/MS-based quantification of Cyclosporin A. While deuterated standards such as CsA-d4 and CsA-d12 have proven effective, this compound offers theoretical advantages in terms of a larger mass shift and enhanced stability due to its dual isotopic labeling. This can translate to improved accuracy and a more robust bioanalytical method, which is especially important in the context of therapeutic drug monitoring where precise measurements are essential for patient care. Researchers and drug development professionals should consider the analytical performance requirements of their studies when selecting the most suitable internal standard for Cyclosporin A quantification.
References
A Comparative Guide to Proficiency Testing for Cyclosporin A Therapeutic Drug Monitoring
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of Cyclosporin A therapeutic drug monitoring (TDM) is paramount. Proficiency testing (PT), also known as external quality assessment (EQA), is a critical component of a laboratory's quality assurance program. This guide provides a comparative overview of major PT providers for Cyclosporin A TDM, details on experimental protocols, and a performance comparison of common analytical methods.
Overview of Major Proficiency Testing Providers
Choosing a proficiency testing program is a key decision for any laboratory. Below is a comparison of three leading providers of Cyclosporin A TDM proficiency testing: LGC Standards (AXIO Proficiency Testing), the College of American Pathologists (CAP), and the Royal College of Pathologists of Australasia Quality Assurance Programs (RCPAQAP).
| Feature | LGC Standards (AXIO Proficiency Testing - IPT Scheme) | College of American Pathologists (CAP) | Royal College of Pathologists of Australasia (RCPAQAP) |
| Program Name | Immunosuppressant Proficiency Testing (IPT) | Immunosuppressive Drugs Survey (CS) | Chemical Pathology Program |
| Sample Matrix | Human whole blood and plasma[1] | Whole blood specimens[2] | Serum/Plasma |
| Frequency | Monthly rounds with scheduled despatch and reporting dates throughout the year[3] | Two shipments per year[2] | Varies by specific program |
| Analytes Included | Cyclosporin, Tacrolimus, Everolimus, Sirolimus, Mycophenolic acid[1] | Cyclosporine, Sirolimus, Tacrolimus | Cyclosporin, Sirolimus, Tacrolimus, Everolimus |
| Concentration Range | Not explicitly detailed in publicly available documents. | Target ranges are provided, for example, 60–1,200 ng/mL for a linearity survey | Not explicitly detailed in publicly available documents. |
| Acceptance Criteria | Performance assessment is based on comparison with peers. | Graded on the basis of consensus, defined as the mean ±3 standard deviations (SDs) for some programs. | Defined analytical performance specifications: ± 10 µg/L for concentrations ≤ 100 µg/L, and ± 10% for concentrations > 100 µg/L |
| Accreditation | ISO/IEC 17043 | CMS approved | ISO/IEC 17043 |
| Reporting | Provides reports comparing the participant's performance with their peers. | Provides evaluation reports. | Provides peer-reviewed assessments. |
Experimental Protocols in Proficiency Testing
The integrity of proficiency testing relies on standardized and robust experimental protocols. While specific procedures are proprietary to each provider, a general workflow can be outlined.
Sample Preparation and Distribution
Proficiency testing materials for Cyclosporin A are typically prepared from a human whole blood or plasma base. This is crucial for mimicking patient samples and ensuring the matrix does not interfere with the analytical method. The base material is screened for interfering substances and the absence of the analyte of interest.
The PT material can be created in two primary ways:
-
Spiked Samples: A known concentration of pure Cyclosporin A is added to the base matrix. This allows for an assessment of accuracy against a known target value.
-
Pooled Patient Samples: Samples from patients undergoing Cyclosporin A therapy are combined. These samples contain the parent drug and its metabolites, providing a more realistic challenge for the analytical methods.
Once prepared, the bulk material is aliquoted into individual vials, tested for homogeneity, and distributed to participating laboratories.
Participant Analysis and Data Submission
Upon receipt, participating laboratories are instructed to treat the PT samples in the same manner as their routine patient samples. This includes following their standard operating procedures for sample handling, preparation, and analysis. The results are then submitted to the PT provider via a secure online portal by a specified deadline.
Data Analysis and Performance Evaluation
PT providers use statistical methods to analyze the submitted data. A common approach is to determine a "target" or "assigned" value. This can be the robust mean or median of all participant results, or the mean of results from a reference method group (e.g., laboratories using LC-MS/MS).
A laboratory's performance is then evaluated based on its deviation from this target value. This is often presented as a z-score or a similar metric, which indicates how many standard deviations the laboratory's result is from the target.
Performance Comparison of Analytical Methods
Proficiency testing data provides valuable insights into the performance of different analytical methods for Cyclosporin A TDM. The two main methodologies are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Method Type | Advantages | Disadvantages | Performance in PT Schemes |
| Immunoassays (e.g., CMIA, EMIT, FPIA) | - High throughput and automation- Widely available on clinical chemistry analyzers- Lower cost per sample | - Potential for cross-reactivity with Cyclosporin A metabolites, which can lead to overestimation of the drug concentration.- Method-dependent bias has been observed in PT data. | Data from PT schemes have shown that while many laboratories use immunoassays, there can be significant variability and bias compared to LC-MS/MS. Some immunoassays show better agreement with the reference methods than others. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | - High specificity and sensitivity- Considered the "gold standard" or reference method- Can distinguish between the parent drug and its metabolites | - More complex and labor-intensive- Requires specialized equipment and expertise- Higher cost per sample | LC-MS/MS methods generally show good agreement with each other and are often used to set the target values in PT schemes. |
Visualizing the Proficiency Testing Workflow
The following diagrams illustrate the key processes involved in a typical Cyclosporin A proficiency testing program.
References
Navigating the Regulatory Landscape for Cyclosporin A Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Cyclosporin A, adhering to regulatory guidelines is paramount for ensuring data integrity and successful regulatory submissions. This guide provides a comprehensive comparison of bioanalytical methods for Cyclosporin A, aligning with the harmonized principles of the ICH M10 guideline, which is now the standard for major regulatory bodies including the FDA and EMA.
The accurate quantification of Cyclosporin A in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The choice of bioanalytical method can significantly impact the quality and reliability of the data generated. This guide compares the performance of commonly used methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Immunoassays—and provides detailed experimental protocols to aid in method selection and validation.
Comparative Performance of Bioanalytical Methods for Cyclosporin A
The selection of a suitable bioanalytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the specific requirements of the study. The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-UV, and immunoassay methods for the quantification of Cyclosporin A in whole blood.
| Parameter | LC-MS/MS | HPLC-UV | Immunoassays (e.g., CMIA, FPIA) |
| Linearity Range | 1 - 250 ng/mL[1][2] | 2.5 - 40.0 µg/mL[3] | Varies by assay; may show non-linearity |
| Lower Limit of Quantification (LLOQ) | 1 - 2.5 ng/mL[1][2] | 15 ng/mL, 0.8 µg/mL | Generally higher than LC-MS/MS |
| Accuracy (% Recovery) | 95.3% to 114.3% | 95.2%, within ± 13% of true value | Can be affected by cross-reactivity |
| Precision (%RSD) | Within-run: 2.3-5.6%, Between-run: 4.7-9.2% | Intra-day: <5%, Inter-day: <4% | Within-series and between-days CVs ranged from 4.6% to 7.3% for concentrations > 100 µg/l |
| Selectivity/Specificity | High; distinguishes parent drug from metabolites | Moderate; potential for interference | Variable; subject to cross-reactivity with metabolites, leading to overestimation of Cyclosporin A concentrations |
| Sample Throughput | High; rapid analysis times (e.g., 2-6 minutes per sample) | Moderate | High; often automated |
| Cost | High initial investment, lower running costs | Moderate | Lower initial investment, higher cost per sample |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of a validated bioanalytical method. Below are representative protocols for the LC-MS/MS and HPLC-UV analysis of Cyclosporin A in whole blood.
LC-MS/MS Method for Cyclosporin A in Whole Blood
This protocol is a composite based on common practices in the field and information from various cited literature.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of whole blood sample, add 100 µL of an internal standard solution (e.g., Cyclosporin D or a stable isotope-labeled Cyclosporin A) in methanol.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Chromatographic Conditions
-
HPLC System: A system capable of delivering a stable gradient flow.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cyclosporin A: e.g., m/z 1220.8 -> 1203.8 (Ammonium adduct).
-
Internal Standard (e.g., Cyclosporin D): Specific transition for the chosen standard.
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
HPLC-UV Method for Cyclosporin A in Whole Blood
This protocol is a generalized procedure based on established HPLC-UV methods.
1. Sample Preparation (Liquid-Liquid or Solid-Phase Extraction)
-
Liquid-Liquid Extraction:
-
To 1 mL of whole blood, add an internal standard and a suitable extraction solvent (e.g., a mixture of ether and methanol).
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol and water.
-
Load the pre-treated sample (e.g., whole blood lysed with a reagent).
-
Wash the cartridge to remove interferences.
-
Elute Cyclosporin A with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, sometimes with the addition of an acid like trifluoroacetic acid. A common mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 50-75°C) are often used to improve peak shape.
-
UV Detection: 210 nm.
-
Injection Volume: 20-100 µL.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a critical step to ensure its reliability for its intended purpose. The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Cyclosporin A, based on the principles outlined in the ICH M10 guideline.
Conclusion
The choice of a bioanalytical method for Cyclosporin A requires careful consideration of the study's objectives and regulatory requirements. LC-MS/MS is generally considered the gold standard due to its high sensitivity, specificity, and throughput. However, HPLC-UV can be a reliable and cost-effective alternative for certain applications. Immunoassays, while offering high throughput, may suffer from a lack of specificity due to cross-reactivity with metabolites, which can lead to an overestimation of the parent drug concentration. Regardless of the method chosen, a thorough validation according to the harmonized ICH M10 guideline is essential to ensure the generation of high-quality, reliable data for regulatory submissions.
References
Safety Operating Guide
Proper Disposal of Cyclosporin A-13C2,d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Cyclosporin A-13C2,d4 (Major), ensuring laboratory safety and regulatory compliance.
Cyclosporin A is a potent immunosuppressant classified as a Group 1 carcinogen to humans by the International Agency for Research on Cancer (IARC).[1] The isotopically labeled version, this compound, shares the same chemical hazards. It is crucial to note that this compound contains stable, non-radioactive isotopes (Carbon-13 and Deuterium-4), so while it requires handling as a hazardous chemical, no special precautions for radioactivity are necessary.[2][]
Immediate Safety and Handling
Before beginning any disposal procedures, it is essential to be aware of the hazards associated with this compound. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] It is also suspected of damaging fertility or the unborn child.[5]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Gloves: Chemically resistant gloves are required; double-gloving is recommended.
-
Eye Protection: Safety glasses or goggles should be worn.
-
Body Protection: A lab coat is necessary to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation.
Quantitative Data Summary
For quick reference, the table below summarizes key hazard and disposal information for Cyclosporin A and its isotopically labeled form.
| Property | Value |
| Hazard Class | Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Carcinogenicity (IARC Group 1) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses/goggles, lab coat, use in a chemical fume hood. |
| Primary Disposal Method | Collection as hazardous waste for incineration by an approved disposal plant. |
| Decontamination Solution | 70% Ethanol solution for triple rinsing of reusable glassware and triple wiping of surfaces. |
| Spill Cleanup | Absorb with inert material, sweep up to avoid dust, and collect in a labeled container for hazardous waste disposal. |
Step-by-Step Disposal Protocol
The following procedure outlines the safe disposal of this compound and contaminated materials.
1. Waste Segregation and Collection:
-
Unused/Leftover Compound: Any remaining this compound should be collected for disposal as hazardous waste.
-
Contaminated Materials: All materials that have come into contact with the compound, including personal protective equipment (gloves, etc.), absorbent paper, and single-use labware, must be disposed of as hazardous waste.
-
Sharps: Needles and syringes used for handling the compound should be placed in a designated sharps container destined for incineration.
2. Containerization and Labeling:
-
Place all solid and liquid hazardous waste into a dedicated, sealable, and clearly labeled container.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
3. Decontamination of Reusable Equipment:
-
Reusable glassware and other non-porous materials can be decontaminated.
-
Perform a triple rinse with a 70% ethanol solution to ensure the removal of any residual compound.
4. Surface Cleaning:
-
To decontaminate work surfaces where this compound has been handled, use a fresh 70% ethanol solution.
-
Wipe the surface three times (triple wipe), using a clean, damp cloth for each wipe.
5. Storage and Pickup:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Logistical Information for Handling Cyclosporin A-13C2,d4
This document provides crucial safety protocols and logistical procedures for the handling and disposal of Cyclosporin A-13C2,d4 in a laboratory setting. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a labeled form of Cyclosporin A, a potent immunosuppressant. It is categorized as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also presumed to be a carcinogen and may damage fertility or the unborn child.[2][3] Therefore, strict adherence to safety protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Requirements | Rationale |
| Hand Protection | Chemically resistant nitrile gloves. Double gloving is recommended.[4] | To prevent skin contact and absorption. |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Body Protection | A lab coat must be worn. Consider chemical protective coveralls for larger spills. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If aerosols or vapors are generated, an air-purifying respirator with organic vapor and HEPA cartridges (P100) may be necessary. | To prevent inhalation of the compound, especially if aerosolized. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Safe Handling and Operational Plan
All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.
Experimental Workflow Diagram:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Before handling, ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Prepare the work area inside a certified chemical fume hood by laying down an absorbent, plastic-backed pad.
-
-
Weighing and Solution Preparation :
-
Handle the solid form of this compound with care to avoid generating dust.
-
All manipulations, including weighing and preparing solutions, must be conducted within the chemical fume hood to prevent inhalation of aerosols.
-
-
Experimentation :
-
Perform all experimental procedures involving this compound within the fume hood.
-
Avoid eating, drinking, or smoking in the laboratory area where the compound is handled.
-
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Table 2: Spill Response and Decontamination Procedures
| Procedure | Description |
| Minor Spill (<1 Liter) | Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed container for hazardous waste disposal. |
| Major Spill (>1 Liter) | Evacuate the laboratory and notify the appropriate safety personnel immediately. |
| Surface Decontamination | After handling or a spill, decontaminate the work surface by wiping it down three times (triple wipe) with a fresh 70% ethanol solution. |
| Equipment Decontamination | Reusable glassware and other non-porous materials can be decontaminated by rinsing them three times with 70% ethanol. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Table 3: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Compound | Collect any unused or leftover this compound for disposal as hazardous waste. |
| Contaminated Materials | All disposable materials that have come into contact with the compound (e.g., gloves, absorbent pads, pipette tips) must be placed in a designated, labeled hazardous waste container. |
| Sharps | Needles and syringes used for injections must be disposed of in a sharps container designated for incineration. |
| Final Disposal | All hazardous waste must be disposed of through an approved hazardous waste management facility, following all local, state, and federal regulations. |
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
